Bryostatin
描述
属性
分子式 |
C47H68O17 |
|---|---|
分子量 |
905 g/mol |
IUPAC 名称 |
[(1S,5Z,7R,8E,11S,12S,13E,15S,21R)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33+,34+,35?,36?,37?,38?,43+,46+,47-/m1/s1 |
InChI 键 |
MJQUEDHRCUIRLF-BXOMOELISA-N |
SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
手性 SMILES |
CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2CC(OC(=O)C[C@@H](CC3CC(C([C@@](O3)(CC4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |
规范 SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
保质期 |
Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr. |
溶解度 |
t-Butanol > 9.2 (mg/mL) 50% Butanol/water > 3.0 (mg/mL) PET solvent* > 2.8 (mg/mL) Soybean oil 1.5 - 3.0 (mg/mL) *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) |
同义词 |
bryostatin 1 |
产品来源 |
United States |
Foundational & Exploratory
Bryostatin's Mechanism of Action on Protein Kinase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin-1, a marine-derived macrocyclic lactone, has garnered significant scientific interest for its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and viral infections.[1][2] Its multifaceted biological activities are primarily attributed to its potent and complex interaction with the Protein Kinase C (PKC) family of serine/threonine kinases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-1's action on PKC, its isoform-specific effects, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these interactions. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
The Protein Kinase C (PKC) Family: Central Mediators of Cellular Signaling
The PKC family comprises over a dozen isoforms that are critical players in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and synaptic plasticity.[2] These isoforms are categorized into three subfamilies based on their structure and activation requirements:
-
Classical PKCs (cPKCs): Including isoforms α, βI, βII, and γ, their activation depends on both calcium (Ca²⁺) and diacylglycerol (DAG).
-
Novel PKCs (nPKCs): Comprising isoforms δ, ε, η, and θ, they are DAG-dependent but calcium-independent.[2]
-
Atypical PKCs (aPKCs): Including isoforms ζ and ι/λ, their activation is independent of both Ca²⁺ and DAG.
This compound-1 primarily exerts its effects on the classical and novel PKC isoforms by targeting their regulatory domains.
Molecular Mechanism: this compound-1's Biphasic Modulation of PKC
This compound-1's interaction with PKC is nuanced, acting as a potent modulator that can either activate or downregulate the enzyme in a manner dependent on concentration and duration of exposure.[3]
Binding and Activation
This compound-1 binds with high affinity to the C1 domain within the regulatory region of conventional and novel PKC isoforms.[2][4] This is the same domain that binds the endogenous second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[4] The binding of this compound-1 induces a conformational change that promotes the translocation of the PKC enzyme from the cytosol to the cell membrane.[1][2] This membrane association facilitates the enzyme's activation through autophosphorylation, enabling it to phosphorylate its downstream substrate proteins.[2][5]
Biphasic Action: Activation vs. Downregulation
The cellular response to this compound-1 is characteristically biphasic.[6]
-
Activation: Short-term exposure or treatment with low (nanomolar) concentrations of this compound-1 leads to the rapid activation of PKC.[3][7]
-
Downregulation: In contrast, prolonged exposure or higher concentrations result in the proteolytic degradation of the activated PKC enzyme, a process known as downregulation.[2][6] This is followed by a much later phase of de novo synthesis of the enzyme, which can take over two days.[1][2]
This biphasic nature is a critical consideration in drug development, as therapeutic strategies may aim to either transiently activate PKC or induce its long-term downregulation, depending on the pathological context. For instance, in cancer therapy, downregulation is often the goal, whereas in neurodegenerative diseases, transient activation is desired to promote synaptogenesis.[6]
Isoform-Specific Interactions
This compound-1 does not interact with all PKC isoforms equally; it exhibits distinct binding affinities for different subtypes, which underlies its specific pharmacological profile.[1][2] It demonstrates a particular preference for novel PKC isoforms, especially PKCδ and PKCε, and the classical isoform PKCα.[2][5][6] This selectivity is crucial for its therapeutic effects, as different PKC isoforms can mediate distinct and sometimes opposing cellular functions.
Quantitative Binding Affinities
The binding affinities of this compound-1 for several key PKC isoforms have been quantified through competitive binding assays.
| PKC Isoform | Binding Affinity (Ki) | Reference |
| PKCα | 1.35 nM | [1][5] |
| PKCβ2 | 0.42 nM | [5] |
| PKCδ | 0.26 nM | [1][5] |
| PKCε | 0.24 nM | [1][5] |
Table 1: Binding Affinities of this compound-1 for various PKC isoforms.
In cultured neuronal cells, this compound-1 induced potent activation of PKCα, δ, and ε at concentrations of 10⁻⁸ M, 10⁻⁹ M, and 10⁻¹⁰ M, respectively.[1][2] Time-course experiments showed that at a concentration of 10⁻¹⁰ M, this compound-1 triggered significant activation of PKCε within 30 minutes and PKCδ within one hour.[2][5]
Downstream Signaling Pathways Modulated by this compound-1
The activation of specific PKC isoforms by this compound-1 initiates a cascade of downstream signaling events that are responsible for its diverse biological effects.
Neuroprotection and Cognitive Enhancement
In the context of neurological disorders like Alzheimer's disease, this compound-1's activation of PKCε and PKCα is paramount.[1]
-
α-Secretase Activation: Activated PKC promotes the activity of α-secretase, an enzyme that cleaves Amyloid Precursor Protein (APP) in a non-amyloidogenic pathway.[1][2] This reduces the production of the neurotoxic amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.[1][2]
-
Synaptogenesis: this compound-1 has been shown to promote the formation of new synapses, increase dendritic spine density, and prevent synapse loss.[1][2] This effect is mediated by PKCα and PKCε, which are crucial for the synthesis of synaptic proteins.[1][2]
-
BDNF Upregulation: PKC activation can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, synaptogenesis, and cognitive function.[1][6]
-
LTP Facilitation: this compound-1 facilitates hippocampal Long-Term Potentiation (LTP), a cellular correlate of learning and memory, through the activation of PKCα and PKCε.[8]
Anticancer and Immune Modulatory Effects
-
ERK Pathway: In some cancer cell lines, such as B-CLL cells, this compound-1 triggers the Extracellular signal-Regulated Kinase (ERK) pathway in a PKC-dependent manner, leading to cellular differentiation.[5]
-
Apoptosis Regulation: this compound-1 can modulate the expression of apoptosis-related proteins. For example, it can promote the translocation of PKCα to the mitochondria, leading to the phosphorylation of Bcl-2, which can enhance resistance to chemotherapy in some contexts.[5]
-
Immune Modulation: this compound-1 has been shown to reciprocally inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-12) while promoting an anti-inflammatory phenotype (e.g., IL-10 expression) in innate immune cells like macrophages and dendritic cells.[4]
Key Experimental Protocols
The elucidation of this compound-1's mechanism of action relies on a variety of biochemical and cell-based assays.
PKC Binding Assay (Competitive Displacement)
This assay is used to determine the binding affinity (Ki) of a compound for PKC isoforms.
-
Principle: The assay measures the ability of a test compound (e.g., this compound-1) to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain of a specific PKC isoform.[9]
-
Methodology:
-
Preparation: A source of PKC is required, which can be a purified recombinant PKC isoform or a cell lysate rich in PKC.
-
Incubation: A constant concentration of the PKC source and [³H]PDBu are incubated with varying concentrations of the unlabeled competitor compound (this compound-1).
-
Separation: The bound radioligand is separated from the unbound radioligand, often by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific [³H]PDBu binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
-
PKC Translocation Assay (Western Blot)
This assay visualizes the movement of PKC from the cytosol to the membrane upon activation.
-
Principle: Cellular fractionation is used to separate cytosolic and membrane-bound proteins. The amount of a specific PKC isoform in each fraction is then quantified by Western blotting.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound-1 or a vehicle control for a specified time.
-
Fractionation: Cells are lysed, and cytosolic and membrane fractions are separated via differential centrifugation.
-
Protein Quantification: The protein concentration of each fraction is determined to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody specific to the PKC isoform of interest.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Analysis: An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation and activation.
-
Conclusion and Future Perspectives
This compound-1 is a potent, isoform-selective modulator of Protein Kinase C with a complex, biphasic mechanism of action. Its ability to bind with high affinity to the C1 domain of classical and novel PKC isoforms, particularly PKCα, δ, and ε, triggers a wide range of downstream signaling events. These pathways are central to its therapeutic potential in Alzheimer's disease, where it promotes synaptogenesis and non-amyloidogenic APP processing, and in cancer and immune disorders.
The dual nature of this compound-1—acting as an activator at low doses and inducing downregulation at higher doses—is a critical factor for its clinical development.[6] Optimizing dosing schedules to harness the desired effect (transient activation vs. sustained downregulation) is essential for maximizing therapeutic efficacy and minimizing adverse effects. Future research will likely focus on the development of synthetic this compound analogs ("bryologs") with improved isoform selectivity, bioavailability, and more predictable dose-response profiles, paving the way for a new generation of PKC-targeted therapeutics.[4]
References
- 1. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 2. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PKC modulator this compound-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Bryostatins: A Deep Dive into a Potent PKC Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatins, a class of macrolide lactones originally isolated from the marine bryozoan Bugula neritina, have garnered significant attention in the scientific community for their potent and diverse biological activities.[1] At the core of their mechanism of action lies their ability to modulate Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of bryostatins, offering a comprehensive overview of how discrete structural modifications influence their interaction with PKC and their subsequent biological effects. Understanding this intricate relationship is paramount for the rational design of novel bryostatin analogs with enhanced therapeutic profiles for a range of diseases, including cancer, Alzheimer's disease, and HIV.[3][4][5]
Core Molecular Structure and Key Pharmacophoric Features
The this compound pharmacophore is a complex 20-membered macrolactone ring system characterized by three pyran rings, designated as A, B, and C.[6] Extensive research has identified two principal domains within the this compound scaffold that govern its biological activity: the "recognition domain" and the "spacer domain".
-
The Recognition Domain (C1-C26): This region, encompassing the C-ring, is primarily responsible for binding to the C1 domain of PKC.[7] Key functional groups within this domain are critical for high-affinity binding:
-
The Spacer Domain (C4-C14): Comprising the A and B rings, this domain is thought to orient the recognition domain for optimal interaction with PKC and influences the overall conformation of the macrolide.[9] While initially considered a passive scaffold, modifications within this domain have been shown to significantly impact PKC isoform selectivity and the nature of the biological response (e.g., this compound-like vs. phorbol ester-like).[7][10]
Quantitative Analysis of this compound and Analog Activity
The following tables summarize the binding affinities of this compound 1 and several key analogs for various PKC isoforms, as well as their cytotoxic activities against representative cancer cell lines. This quantitative data provides a clear framework for understanding the impact of specific structural changes.
Table 1: Protein Kinase C (PKC) Binding Affinities (Ki, nM) of this compound 1 and Selected Analogs
| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | Reference(s) |
| This compound 1 | 1.35 | 2.2 | 0.42 | 2.2 | 0.26 | 0.24 | 2.2 | 1.5 | [1][4][8] |
| SUW133 | 1.8 | 6.3 | - | 5.6 | 2.0 | 5.8 | 6.4 | 2.0 | [7] |
| SUW275 | >10,000 | >10,000 | - | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [7] |
| SUW014 (Prostratin analog) | 1.4 | 3.1 | - | 1.9 | 0.5 | 1.7 | 1.9 | 1.6 | [7] |
| "Picolog" (Analog 8) | - | - | - | - | 8.3 | - | - | - | |
| Analog 7c | - | - | - | - | 3.4 | - | - | - | |
| WN-1 (seco-B-ring) | 16.1 | - | - | - | - | - | - | - | [10] |
| Merle 41 | 0.73 | - | 2.1 | - | 0.8 | 0.9 | - | - | [2] |
Table 2: Cytotoxic Activity of this compound Analogs
| Compound | Cell Line | EC50 / IC50 | Reference(s) |
| Analog 1 | K562 (Leukemia) | 32 nM | [11] |
| This compound 1 | K562 (Leukemia) | 4.0 µM | [11] |
| Analog 11 | K562 (Leukemia) | More effective than Analog 17 | [11] |
| Analog 17 | K562 (Leukemia) | Less effective than Analog 11 | [11] |
| Acetal 7c | Various Human Cancer Cell Lines | 1.8-170 ng/ml |
Detailed Experimental Protocols
PKC Competitive Binding Assay
This assay quantifies the affinity of a test compound for PKC by measuring its ability to displace a radiolabeled ligand, typically [3H]-phorbol-12,13-dibutyrate ([3H]PDBu), from the C1 domain of the enzyme.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer, commonly Tris-HCl, containing cofactors such as CaCl2, and a phospholipid source like phosphatidylserine.
-
PKC Enzyme: Use purified recombinant human PKC isoforms or a mixture of isoforms isolated from rat brain.
-
Radioligand: [3H]PDBu is used at a concentration below its Kd for the target PKC isoform.
-
Test Compounds: Prepare serial dilutions of this compound analogs in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, combine the PKC enzyme, assay buffer, and varying concentrations of the test compound.
-
Add [3H]PDBu to initiate the binding reaction.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the PKC-ligand complex.
-
Wash the filters to remove unbound [3H]PDBu.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PKC-GFP Translocation Assay
This cell-based assay visualizes the activation of PKC by monitoring the translocation of a PKC-Green Fluorescent Protein (GFP) fusion protein from the cytosol to cellular membranes upon agonist stimulation.
Methodology:
-
Cell Culture and Transfection:
-
Cell Plating and Treatment:
-
Plate the transfected cells in a suitable imaging dish or plate.
-
Before imaging, replace the culture medium with an appropriate imaging buffer.
-
Acquire baseline fluorescence images of the cells showing cytosolic distribution of the PKC-GFP fusion protein.
-
Add the this compound analog at the desired concentration to the cells.
-
-
Live-Cell Imaging:
-
Acquire time-lapse fluorescence images using a confocal microscope.[12]
-
Monitor the change in fluorescence distribution over time. PKC activation is indicated by the movement of the green fluorescence from the cytoplasm to the plasma membrane and/or other cellular compartments (e.g., perinuclear region).
-
-
Image Analysis:
-
Quantify the translocation by measuring the fluorescence intensity in the cytoplasm and at the membrane over time.
-
The ratio of membrane to cytosolic fluorescence is calculated to determine the extent and kinetics of PKC translocation.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the this compound analog. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the EC50 or IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Logical Relationships
The biological effects of bryostatins are mediated through their modulation of PKC isoforms, which in turn phosphorylate a multitude of downstream target proteins, initiating complex signaling cascades.
Downstream Signaling Pathways of PKC Activation by this compound
Upon binding of this compound, PKC isoforms are activated and translocate to various cellular compartments where they phosphorylate their substrates. This leads to the modulation of several key signaling pathways:
-
MAPK Pathway: this compound can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
Apoptosis Regulation: this compound can induce apoptosis in cancer cells by modulating the expression and phosphorylation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[16] It can also induce the degradation of the anti-apoptotic protein Bcl-2.
-
Cell Cycle Control: this compound can affect cell cycle regulatory proteins, leading to cell cycle arrest in some cancer cells.[16]
-
Neuroprotective Pathways: In the context of Alzheimer's disease, this compound-mediated activation of PKCε is believed to promote the non-amyloidogenic processing of amyloid precursor protein (APP) by α-secretase, reducing the production of neurotoxic Aβ peptides. It also promotes synaptogenesis.[4][10]
Downstream signaling pathways modulated by this compound-activated PKC.
Experimental Workflow for this compound SAR Studies
The investigation of this compound's structure-activity relationship typically follows a systematic workflow, from the design and synthesis of analogs to their comprehensive biological evaluation.
References
- 1. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of the C-26 Methyl Substituent from the this compound Analogue Merle 23 has Negligible Impact on Its Biological Profile or Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Efficient access to functional this compound analogs : the design, synthesis, and biological evaluation of novel this compound analogs | Stanford Digital Repository [purl.stanford.edu]
- 6. pnas.org [pnas.org]
- 7. Substitution on the A-Ring Confers to Bryopyran Analogues the Unique Biological Activity Characteristic of Bryostatins and Distinct From That of the Phorbol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designed PKC-targeting this compound analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replacement of the this compound A- and B-Pyran Rings With Phenyl Rings Leads to Loss of High Affinity Binding With PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. mdpi.com [mdpi.com]
Biological Effects of Bryostatin-1 on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin-1, a macrocyclic lactone originally isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) with a complex and often cell-type-dependent range of biological effects on cancer cells.[1][2] Unlike the tumor-promoting phorbol esters which also target PKC, this compound-1 exhibits antineoplastic properties, including the inhibition of proliferation, induction of apoptosis, and promotion of differentiation in numerous hematological and solid tumor cell lines.[3] This technical guide provides a comprehensive overview of the biological effects of this compound-1 on cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows. Despite promising preclinical data, the clinical efficacy of this compound-1 as a single agent has been limited, leading to ongoing research into combination therapies.[4][5]
Core Mechanism of Action: Modulation of Protein Kinase C
This compound-1 functions as a high-affinity ligand to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C, mimicking the endogenous ligand diacylglycerol (DAG).[6][7] This binding event initiates the translocation of PKC from the cytosol to cellular membranes, leading to its activation.[6] However, the temporal nature of this activation is biphasic; acute exposure to this compound-1 leads to PKC activation, while chronic exposure results in the downregulation of certain PKC isoforms through ubiquitin-mediated proteasomal degradation.[3][8] This differential modulation of PKC isoforms is believed to be a key determinant of its diverse biological outcomes.[9] this compound-1 exhibits particular selectivity for PKCδ and PKCε isoforms.[10]
Quantitative Analysis of Biological Effects
The biological consequences of this compound-1 treatment are highly dependent on the cancer cell type and the specific experimental conditions. The following tables summarize the quantitative effects of this compound-1 on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.
Inhibition of Cancer Cell Proliferation (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound-1 vary significantly across different cancer cell lines, reflecting the diverse molecular landscapes of these cancers.
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukaemia | 0.001716 |
| M059J | Glioblastoma | 0.001774 |
| MOG-G-UVW | Glioma | 0.002630 |
| SU-DHL-8 | B Cell Lymphoma | 0.003306 |
| NU-DUL-1 | B Cell Lymphoma | 0.003320 |
| D-542MG | Glioblastoma | 0.003419 |
| BPH-1 | Prostate | 0.004323 |
| RERF-LC-MS | Lung NSCLC Adenocarcinoma | 0.004441 |
| EFM-192A | Breast | 0.004544 |
| M14 | Melanoma | 0.004633 |
| YKG-1 | Glioblastoma | 0.005281 |
| P30-OHK | Lymphoblastic Leukaemia | 0.005586 |
| HT55 | Large Intestine | 0.005770 |
| IGR-1 | Melanoma | 0.005874 |
| HMV-II | Melanoma | 0.006453 |
| MDA-MB-468 | Breast | 0.006920 |
| NB4 | Acute Myeloid Leukaemia | 0.007153 |
| NCI-H2030 | Lung NSCLC Adenocarcinoma | 0.007316 |
| H4 | Glioma | 0.007321 |
| SBC-3 | Lung Small Cell Carcinoma | 0.007433 |
Data sourced from the Genomics of Drug Sensitivity in Cancer project.
Induction of Apoptosis
This compound-1 can induce apoptosis in a variety of cancer cell lines. The extent of apoptosis is often dose- and time-dependent.
| Cell Line | Cancer Type | This compound-1 Concentration | Treatment Duration | Apoptotic Cells (%) |
| H3922 (with Taxol) | Breast Cancer | 25 µM | 48 hours | 89% |
| WSU-DLCL2 (with Vincristine) | Diffuse Large Cell Lymphoma | Not Specified | 24 hours (pretreatment) | Increased compared to single agents |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 10 nM | 48 hours | Significant induction |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 10 nM | 48 hours | Significant induction |
Cell Cycle Arrest
This compound-1 can induce cell cycle arrest, most commonly in the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.
| Cell Line | Cancer Type | This compound-1 Concentration | Treatment Duration | Effect on Cell Cycle |
| H3922 | Breast Cancer | 25 µM | 48 hours | G1 phase arrest (increase from 34.8% to 76.5%) and G2/M phase decrease (from 58.3% to 11.6%)[1] |
| PLC/PRF/5 | Hepatocarcinoma | 100, 200 nM | Not Specified | G1 cell cycle arrest[11] |
| SMCC7721 | Hepatocarcinoma | 100, 200 nM | Not Specified | G1 cell cycle arrest[11] |
Key Signaling Pathways Modulated by this compound-1
This compound-1 exerts its effects through the modulation of complex intracellular signaling networks. The primary pathways affected are the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn regulate various cellular processes including apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological effects of this compound-1 on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound-1 on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound-1 Treatment: Prepare serial dilutions of this compound-1 in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-1 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of this compound-1 concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound-1 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound-1 as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of G0/G1, S, and G2/M cell populations.
Western Blot for PKC Activation
This protocol is used to detect the translocation of PKC isoforms from the cytosol to the membrane, a hallmark of their activation.
-
Cell Treatment and Lysis: Treat cells with this compound-1 for a short duration (e.g., 30 minutes). Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCδ, anti-PKCε) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of this compound-1.
Conclusion
This compound-1 remains a compound of significant interest in oncology due to its potent and multifaceted effects on cancer cell lines. Its ability to modulate key signaling pathways, inhibit proliferation, and induce apoptosis underscores its potential as an anticancer agent. However, its complex and often contradictory effects, along with modest single-agent activity in clinical trials, highlight the need for further research to identify predictive biomarkers of response and to develop effective combination therapies. The methodologies and data presented in this guide provide a framework for researchers to further explore the therapeutic potential of this compound-1 and its analogues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of the Marine-Derived Compound this compound 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 11. This compound-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 1, an activator of protein kinase C, mimics as well as inhibits biological effects of the phorbol ester TPA in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin: A Potential Neurorestorative Therapeutic for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with a critical need for therapeutics that can modify the disease course and restore cognitive function. Bryostatin-1, a marine-derived macrocyclic lactone, has emerged as a promising candidate due to its potent activation of Protein Kinase C (PKC), a key enzyme family implicated in both the pathophysiology of AD and the mechanisms of learning and memory. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's development as an AD therapeutic, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Introduction to this compound
This compound-1 is a natural product isolated from the marine invertebrate Bugula neritina.[1] Initially investigated for its anti-cancer properties, its profound effects on the central nervous system have garnered significant attention.[1][2] this compound is a potent modulator of PKC, with nanomolar affinity for several isoforms, particularly PKCα and PKCε.[1] This activity is central to its potential therapeutic effects in AD, as PKC signaling is known to be dysregulated in the disease and plays a crucial role in synaptogenesis, memory formation, and the processing of amyloid precursor protein (APP).[1][3]
Mechanism of Action: A Multi-Pronged Approach
This compound's therapeutic potential in Alzheimer's disease stems from its ability to modulate multiple key pathological pathways through the activation of Protein Kinase C (PKC). Its primary mechanism involves a multi-pronged approach targeting amyloid-β (Aβ) plaque formation, synaptic loss, and neurotrophic support.
Activation of the Non-Amyloidogenic APP Processing Pathway
A central hallmark of Alzheimer's disease is the accumulation of Aβ peptides, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. This compound, through its activation of PKC, promotes the non-amyloidogenic processing of APP.[1] PKC activation stimulates α-secretase (predominantly ADAM10), which cleaves APP within the Aβ domain. This cleavage event precludes the formation of Aβ and instead produces a soluble, neuroprotective fragment known as sAPPα.[3] Increased levels of sAPPα have been associated with enhanced synaptic plasticity and neuronal survival.
Promotion of Synaptogenesis and Neurotrophic Support
Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. This compound has been shown to promote synaptogenesis and restore synaptic integrity. This is achieved, in part, through the PKC-mediated upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical signaling molecule for neuronal survival, differentiation, and synaptic plasticity.[1] Activated PKCε can lead to the activation of transcription factors that increase the expression of BDNF. BDNF, in turn, promotes the growth of dendritic spines and the formation of new synapses, counteracting the synaptic loss observed in AD.
Preclinical Evidence
Numerous preclinical studies using various animal models of Alzheimer's disease have demonstrated the therapeutic potential of this compound. These studies have consistently shown that this compound can mitigate key pathological features of AD and improve cognitive function.
Quantitative Data from Preclinical Studies
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Tg2576 AD Transgenic Mice | Intraperitoneal administration | Prevented synaptic loss, Aβ accumulation, and memory decline. | --INVALID-LINK--[1][4][5] |
| Aged Rats | Intraperitoneal administration | Preserved synapses and improved memory. | --INVALID-LINK--[1] |
| APP/PS1 AD Mouse Model | Oral administration | Improved memory and learning. | --INVALID-LINK--[1] |
Clinical Evidence
This compound-1 has been evaluated in several Phase I and Phase II clinical trials for the treatment of moderate to severe Alzheimer's disease. These trials have provided valuable insights into its safety, tolerability, and preliminary efficacy in human subjects.
Quantitative Data from Clinical Trials
| Trial Phase | Dosage | Patient Population | Key Findings | Reference |
| Phase IIa | Single 25 μg/m² IV dose | 9 patients with AD (6 drug, 3 placebo) | No safety issues; transient increase of 1.8 points in MMSE scores at 3 hours post-dosing in the treatment group. | --INVALID-LINK--[6] |
| Phase II | 20 μg or 40 μg IV (7 doses over 11 weeks) | 147 patients with moderate to severe AD (MMSE 4-15) | 20 μg dose had a similar adverse event rate to placebo; 40 μg dose was less tolerated. No significant efficacy in the full study group, but an increase in SIB for the 20 μg group in completers. | --INVALID-LINK--[7] |
| Phase II (re-analysis) | 20 μg IV | Patients with MMSE 10-14 not taking memantine | Significant improvement in SIB scores at week 13 compared to baseline (difference = 5.6 points; 95% CI 0.4 – 10.9; p = 0.035). | --INVALID-LINK--[1] |
| Phase II | 20 μg IV (two 11-week cycles) | 100 patients with moderate AD (MMSE 10-18) not taking memantine | Failed to meet the primary endpoint (change on SIB). Subgroup analysis of moderately severe patients (MMSE 10-14) showed no decline on SIB compared to a 12.8 point decline in the placebo group. | --INVALID-LINK--[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. While the full, unabridged methods sections from the primary literature are extensive, this section provides a summary of the key experimental designs and methodologies employed in the pivotal preclinical and clinical studies of this compound.
Preclinical Study Design: A Generalized Workflow
Preclinical evaluation of this compound in Alzheimer's disease models typically follows a structured workflow designed to assess both pathological and behavioral outcomes.
5.1.1. Animal Models: Commonly used models include transgenic mice that overexpress human APP with mutations linked to familial Alzheimer's disease, such as the Tg2576 and APP/PS1 mice.[1][2]
5.1.2. Drug Administration: this compound has been administered via intraperitoneal injection or orally.[1][2] Dosing schedules have varied, ranging from acute to chronic treatment regimens.
5.1.3. Behavioral Assessments: The Morris Water Maze is a standard test to evaluate spatial learning and memory in rodents.[9]
5.1.4. Biochemical and Histological Analyses: Post-mortem brain tissue is often analyzed to quantify levels of Aβ peptides (via ELISA), assess PKC activation (via Western blot for phosphorylated forms), and measure synaptic density (via immunohistochemistry for synaptic markers like synaptophysin).[5]
Clinical Trial Design: A Generalized Workflow
Clinical trials of this compound in Alzheimer's disease patients have been designed as randomized, double-blind, placebo-controlled studies to ensure rigorous evaluation of its safety and efficacy.
5.2.1. Patient Population: Trials have typically enrolled patients with moderate to severe Alzheimer's disease, with inclusion criteria based on Mini-Mental State Examination (MMSE) scores.[6][7]
5.2.2. Intervention: this compound has been administered intravenously.[10][11] Dosing has involved loading doses followed by maintenance doses over several weeks.[3]
5.2.3. Outcome Measures: The primary efficacy endpoint has often been the change from baseline in the Severe Impairment Battery (SIB) score.[11] Secondary endpoints include changes in the MMSE score and safety and tolerability assessments.[3][7]
Challenges and Future Directions
Despite the promising preclinical data and some encouraging signals in clinical trials, the development of this compound for Alzheimer's disease faces several challenges. The clinical trials have yielded mixed results, with some failing to meet their primary endpoints.[1] The therapeutic window for this compound appears to be narrow, with higher doses being associated with increased adverse events.[3] Furthermore, the interaction with other AD medications, such as memantine, requires further investigation as it may impact this compound's efficacy.[3]
Future research should focus on optimizing the dosing regimen to maximize efficacy and minimize side effects. Identifying patient subgroups that are most likely to respond to this compound treatment is also a critical next step. Further elucidation of the downstream targets of PKC activation may reveal additional therapeutic opportunities and biomarkers to track treatment response. The development of novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties could also enhance its therapeutic potential.
Conclusion
This compound-1 represents a novel and compelling therapeutic strategy for Alzheimer's disease. Its unique mechanism of action, targeting both amyloid pathology and synaptic dysfunction, sets it apart from many other investigational drugs. While clinical development has encountered challenges, the existing data provide a strong rationale for continued investigation. Through rigorous preclinical and clinical research, the full therapeutic potential of this compound and its analogs may yet be realized, offering a new hope for patients and families affected by this devastating disease.
References
- 1. This compound 1 | ALZFORUM [alzforum.org]
- 2. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. PKC ε activation prevents synaptic loss, Aβ elevation, and cognitive deficits in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study Assessing Safety, Tolerability, and Efficacy of this compound in the Treatment of Moderately Severe to Severe Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Alzheimer's Disease Patients Show Safe, Significant, and Persistent Benefit in 6-Month this compound Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Treatment of Moderately Severe Alzheimer's Disease [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Bryostatin's Role in Synaptogenesis and Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of bryostatin-1 in promoting synaptogenesis and enhancing cognitive function. Drawing upon a comprehensive review of preclinical and clinical research, this document details the molecular mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols relevant to the investigation of this compound's therapeutic potential.
Executive Summary
This compound-1, a potent modulator of protein kinase C (PKC), has emerged as a promising therapeutic candidate for neurological disorders characterized by synaptic loss and cognitive decline, such as Alzheimer's disease. By primarily activating the PKC epsilon (PKCε) isoform, this compound-1 initiates a cascade of signaling events that converge on the enhancement of synaptic plasticity, formation of new synapses (synaptogenesis), and ultimately, the improvement of cognitive functions. This guide provides a technical overview of the core mechanisms, summarizes the key quantitative findings, and outlines the experimental methodologies used to elucidate the effects of this compound-1.
Mechanism of Action: The PKCε-Mediated Signaling Cascade
This compound-1's primary mechanism of action involves its high-affinity binding to the C1 domain of novel PKC isoforms, particularly PKCε.[1] This binding mimics the effect of the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKCε to the cell membrane and its subsequent activation.[2] Activated PKCε then phosphorylates a multitude of downstream targets, initiating signaling pathways crucial for synaptogenesis and cognitive function.
A key downstream effector of PKCε activation is the brain-derived neurotrophic factor (BDNF) pathway.[2][3] Preclinical studies have demonstrated that this compound-1 treatment leads to increased expression of BDNF.[3] BDNF, in turn, activates its receptor, TrkB, which triggers downstream signaling cascades, including the activation of cAMP response element-binding protein (CREB). CREB is a critical transcription factor that regulates the expression of genes essential for synaptic plasticity and growth.
Furthermore, PKCε activation directly influences the localization and function of key synaptic proteins. Notably, it promotes the accumulation of the postsynaptic density protein-95 (PSD-95) at the synapse.[4] PSD-95 is a crucial scaffolding protein that anchors neurotransmitter receptors and signaling molecules at the postsynaptic terminal, playing a vital role in synaptic maturation and strength. This compound-1 has been shown to increase the levels of PSD-95 and other synaptic markers like synaptophysin, providing a direct link between its molecular action and structural synaptic changes.[4][5]
Figure 1: this compound-1 Signaling Pathway for Synaptogenesis.
Data Presentation: Quantitative Outcomes
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound-1.
Preclinical Data: Synaptogenesis in Cortical Cultures
| This compound-1 Concentration | Treatment Duration | Change in PSD-95 Density | Change in Synapse Density | Reference |
| 1 pM - 10 µM | 15 min, 6 hr, 24 hr | Inverted U-shaped response | Inverted U-shaped response, maximal at 10 nM for 6 hr | [6] |
| 10 nM | 6 hr | Significant Increase | Significant Increase | [6] |
Clinical Trial Data: Cognitive Enhancement in Alzheimer's Disease
| Clinical Trial ID | This compound-1 Dose | Treatment Duration | Patient Population (MMSE Score) | Key Cognitive Outcomes (Change from Baseline) | Reference |
| Phase IIa | 25 µg/m² (single dose) | Single Infusion | Alzheimer's Disease | MMSE: +1.83 (this compound) vs. -1.00 (Placebo) at 3 hours | [3][7] |
| NCT02431468 | 20 µg | 12 weeks (7 doses) | Mod-Severe AD (4-15) | SIB (non-memantine): +5.6 points (p=0.035) at week 13 | [8][9] |
| NCT03560245 | 20 µg | 12 weeks (7 doses) | Mod-Severe AD (4-15, no memantine) | SIB: +1.3 (this compound) vs. +2.1 (Placebo) at week 13 (not significant) | [10][11] |
| NCT04538066 | 20 µg | 2x 11-week cycles | Moderate AD (10-18, no memantine) | SIB (Mod-Severe): -1.5 (this compound) vs. -12.8 (Placebo) at week 42 | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound-1's effects on synaptogenesis and cognitive function.
In Vitro Synaptogenesis Assay (Immunofluorescence)
This protocol outlines the immunofluorescent staining and quantification of synapses in primary neuronal cultures treated with this compound-1.
4.1.1 Cell Culture and Treatment
-
Culture primary cortical or hippocampal neurons on poly-D-lysine-coated coverslips or microplates.
-
Maintain cultures for at least 21 days in vitro to allow for mature synapse formation.
-
Treat neuronal cultures with varying concentrations of this compound-1 (e.g., 1 pM to 10 µM) for desired durations (e.g., 15 minutes, 6 hours, 24 hours).[6] Include a vehicle control group.
4.1.2 Immunostaining
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies against pre-synaptic (e.g., Synaptophysin, 1:500) and post-synaptic (e.g., PSD-95, 1:500) markers diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594, typically at 1:1000 dilution) for 1-2 hours at room temperature, protected from light.[14]
-
Wash three times with PBS.
-
Mount coverslips onto slides with a mounting medium containing DAPI for nuclear counterstaining.
4.1.3 Image Acquisition and Analysis
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of co-localized pre- and post-synaptic puncta, representing synapses, using image analysis software (e.g., ImageJ with a colocalization plugin).
-
Normalize the synapse count to the length of dendrite or the number of neurons.
Figure 2: Experimental Workflow for In Vitro Synaptogenesis Assay.
Western Blotting for Synaptic Proteins
This protocol describes the detection and quantification of synaptic proteins from neuronal cell lysates or brain tissue homogenates following this compound-1 treatment.
4.2.1 Sample Preparation
-
Homogenize brain tissue or lyse cultured neurons in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
4.2.2 SDS-PAGE and Protein Transfer
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4.2.3 Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., PSD-95, 1:1000; Synaptophysin, 1:1000) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4.2.4 Detection and Quantification
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral test to assess spatial learning and memory in rodent models of cognitive impairment.[16][17]
4.3.1 Apparatus
-
A circular pool (approximately 1.2-1.8 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Distal visual cues placed around the room.
-
A video tracking system to record and analyze the animal's swim path.
4.3.2 Procedure
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool at one of four randomized start locations.
-
Allow the mouse to swim freely to find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval of at least 15 minutes. The platform remains in the same location throughout this phase.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start location.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of platform location crosses, and the swim path.
-
4.3.3 Data Analysis
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across trials and days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant (more time spent) and a higher number of platform location crosses indicate robust spatial memory.
Conclusion
This compound-1 demonstrates significant potential as a therapeutic agent for cognitive enhancement through its potent induction of synaptogenesis. Its mechanism, centered on the activation of PKCε and subsequent downstream signaling, offers a novel approach to combatting the synaptic loss that underlies cognitive decline in various neurological disorders. The quantitative data from both preclinical and clinical studies, while showing some variability, provide a strong rationale for continued investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the efficacy of this compound-1 and similar compounds in the field of neuropharmacology and drug development. Further research, particularly well-controlled, long-term clinical trials, will be crucial in fully elucidating the therapeutic utility of this compound-1 for patients with cognitive impairments.
References
- 1. en-journal.org [en-journal.org]
- 2. PSD95 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrope Announces That A New Study Published In The Journal of Biological Chemistry Shows That this compound, A PKC Epsilon Activator, Generates New Synapses Through Accumulation Of The Synaptic Anchoring Protein PSD-95 At Neuronal Membranes - BioSpace [biospace.com]
- 5. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. | BioWorld [bioworld.com]
- 10. Second Phase 2 Trial of Byrostatin-1 for Alzheimer Disease Treatment Planned - - Practical Neurology [practicalneurology.com]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cyagen.com [cyagen.com]
The Antitumor Properties of Bryostatin and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin-1, a macrocyclic lactone derived from the marine bryozoan Bugula neritina, and its synthetic analogs have garnered significant interest for their potent antitumor properties. These compounds are powerful modulators of Protein Kinase C (PKC) isozymes, exerting a range of effects on cancer cells including inhibition of proliferation, induction of apoptosis, and differentiation. Despite promising preclinical data, the clinical development of this compound-1 has been hampered by its limited efficacy as a single agent and a narrow therapeutic window. This has spurred the development of simplified, synthetically accessible analogs with potentially improved therapeutic indices. This technical guide provides an in-depth overview of the antitumor properties of this compound and its analogs, focusing on their mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.
Mechanism of Action: Modulation of Protein Kinase C and Downstream Signaling
The primary molecular target of this compound-1 and its analogs is Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cellular signaling pathways controlling proliferation, differentiation, and apoptosis. Bryostatins bind to the C1 domain of PKC, the same site as the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2] However, the downstream effects of this compound binding are distinct and complex, leading to both activation and subsequent downregulation of specific PKC isozymes.[3]
Short-term exposure to this compound-1 typically leads to the activation and translocation of PKC from the cytosol to cellular membranes.[2] In contrast, prolonged exposure results in the downregulation of certain PKC isoforms through ubiquitin-mediated proteasomal degradation.[2] This dual activity is believed to underlie many of its antitumor effects. The binding affinities of this compound-1 vary for different PKC isoforms, with particularly high affinity for PKCα, PKCδ, and PKCε.[4]
The modulation of PKC by Bryostatins triggers a cascade of downstream signaling events that ultimately impact cancer cell fate. Key pathways affected include:
-
MAPK/ERK Pathway: this compound-1 can induce the activation of the Raf/MEK/ERK signaling cascade, which can have context-dependent effects on cell proliferation and differentiation.[5][6]
-
Apoptosis Pathway: Bryostatins can induce apoptosis through both intrinsic and extrinsic pathways. This includes the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation.[7][8] this compound-1 has also been shown to upregulate the pro-apoptotic protein PUMA.[8]
-
mTOR Pathway: Evidence suggests that this compound-1 can regulate the mTOR signaling pathway, a central controller of cell growth and proliferation.[9]
Signaling Pathway Diagrams
Quantitative Data Presentation
The antitumor activity of this compound-1 and its analogs has been evaluated in a wide range of preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SIG-M5 | Acute Myeloid Leukemia | 0.001716 | [10] |
| M059J | Glioblastoma | 0.001774 | [10] |
| MOG-G-UVW | Glioma | 0.002630 | [10] |
| SU-DHL-8 | B-cell Lymphoma | 0.003306 | [10] |
| NU-DUL-1 | B-cell Lymphoma | 0.003320 | [10] |
| D-542MG | Glioblastoma | 0.003419 | [10] |
| RERF-LC-MS | Lung Adenocarcinoma | 0.004441 | [10] |
| EFM-192A | Breast Cancer | 0.004544 | [10] |
| M14 | Melanoma | 0.004633 | [10] |
| YKG-1 | Glioblastoma | 0.005281 | [10] |
| P30-OHK | Acute Lymphoblastic Leukemia | 0.005586 | [10] |
| HT55 | Colorectal Cancer | 0.005770 | [10] |
| IGR-1 | Melanoma | 0.005874 | [10] |
| HMV-II | Melanoma | 0.006453 | [10] |
| MDA-MB-468 | Breast Cancer | 0.006920 | [10] |
| NB4 | Acute Myeloid Leukemia | 0.007153 | [10] |
| NCI-H2030 | Lung Adenocarcinoma | 0.007316 | [10] |
| H4 | Glioma | 0.007321 | [10] |
| SBC-3 | Small Cell Lung Cancer | 0.007433 | [10] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.007610 | [10] |
Table 2: In Vitro and In Vivo Activity of this compound Analogs
| Analog | Cancer Model | Activity | IC50 / Dose | Reference |
| Picolog | MYC-induced Lymphoma (in vitro) | Superior growth inhibition compared to this compound-1 | 1 nM - 10 µM | [1][11] |
| MYC-induced Lymphoma (in vivo) | Potent antitumor activity | 100 µg/kg | [1][11] | |
| Neristatin 1 | Toledo Lymphoma Cells (in vitro) | Growth inhibition | ~1.58 nM | [1] |
| P-388 Leukemia (in vitro) | Weak activity (ED50) | 10 µg/mL | [12] | |
| This compound 5 | Murine Melanoma K1735-M2 (in vivo) | Equivalent tumor inhibition to this compound-1, less weight loss | Not specified | [13] |
| This compound 8 | Murine Melanoma K1735-M2 (in vivo) | Equivalent tumor inhibition to this compound-1, less weight loss | Not specified | [13] |
Table 3: In Vivo Antitumor Activity of this compound-1 in Murine Models
| Tumor Model | Treatment Schedule | Outcome | Reference |
| B16 Melanoma (pulmonary metastases) | 100 µg/kg/day for 5 days | Significant reduction in lung nodules (Control: 87, this compound-1: 7) | [12] |
| B16 Melanoma (pulmonary metastases) | 1 µg/kg/day for 5 days | 53% reduction in metastases | [12] |
| L10A B-cell Lymphoma (s.c.) | 1 µ g/injection/day (i.p.) | Prolonged survival | [14] |
| M5076 Reticulum Cell Sarcoma (i.p.) | 1 µ g/injection/day (i.p.) | Prolonged survival | [14] |
| Mammary Tumor (in combination with Paclitaxel) | 80 µg/kg this compound-1 followed by Paclitaxel | Tumor doubling time of 9.7 days (vs. 23.4 days for Paclitaxel alone) | |
| Mammary Tumor (in combination with Paclitaxel) | Paclitaxel followed by 80 µg/kg this compound-1 | Tumor doubling time of 29.6 days |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound-1 or its analogs on adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-1 or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol Workflow:
Detailed Steps:
-
Cell Seeding: Seed cells at an appropriate density (empirically determined for each cell line, typically 5,000-10,000 cells per well) in 100 µL of complete medium in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound-1 or its analog in complete medium from a stock solution. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the cells with the compounds for the desired period (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubation for Solubilization: Gently mix the plate and incubate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[2][15][16]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound-1 or its analogs using flow cytometry.
Materials:
-
Leukemia cell line (e.g., CCRF-CEM or Nalm-6)
-
Complete cell culture medium
-
This compound-1 or analog
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol Workflow:
Detailed Steps:
-
Cell Treatment: Seed cells at a density of approximately 0.5-1.0 x 10^6 cells/mL and treat with the desired concentration of this compound-1 or analog for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][17][18][19]
In Vivo Murine Xenograft Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound-1 or its analogs using a subcutaneous tumor model.
Materials:
-
Cancer cell line (e.g., B16 melanoma)
-
Immunocompromised mice (e.g., C57BL/6 for syngeneic models or nude mice for xenografts)
-
Complete cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
This compound-1 or analog formulation for injection
-
Calipers for tumor measurement
Protocol Workflow:
Detailed Steps:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Prepare a single-cell suspension in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^7 cells/mL). Matrigel may be mixed with the cell suspension to improve tumor take rate.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Randomization: Once tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound-1, its analog, or the vehicle control according to the planned dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Health Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint size as per institutional guidelines.
-
Tumor Excision: Excise the tumors, weigh them, and process them for further analyses such as histology, immunohistochemistry, or Western blotting.[8][12][20]
Conclusion and Future Perspectives
This compound-1 and its analogs represent a fascinating class of marine-derived compounds with potent and complex antitumor activities. Their ability to modulate PKC signaling provides a unique mechanism for influencing cancer cell proliferation, survival, and differentiation. While this compound-1 itself has shown limited success as a monotherapy in clinical trials, its synergistic effects with other chemotherapeutic agents and the development of more potent and synthetically accessible analogs like Picolog offer renewed promise.[1][3]
Future research should focus on several key areas:
-
Combination Therapies: Further exploration of synergistic combinations of Bryostatins with conventional chemotherapeutics and targeted agents is warranted.
-
Analog Development: The design and synthesis of novel analogs with improved therapeutic indices, including enhanced tumor selectivity and reduced toxicity, remain a high priority.
-
Biomarker Identification: Identifying predictive biomarkers of response to this compound-based therapies will be crucial for patient stratification and personalized medicine approaches.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells develop resistance to Bryostatins will inform the development of strategies to overcome this challenge.
The in-depth understanding of the molecular mechanisms, coupled with robust preclinical and clinical evaluation, will be essential to fully unlock the therapeutic potential of this remarkable class of natural products and their synthetic derivatives in the fight against cancer.
References
- 1. “Picolog,” a Synthetically-Available this compound Analog, Inhibits Growth of MYC-Induced Lymphoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound-1 enhances the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic induction of apoptosis in human leukemia cells (U937) exposed to this compound 1 and the proteasome inhibitor lactacystin involves dysregulation of the PKC/MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. This compound-1, Fenretinide and 1α,25 (OH)2D3 Induce Growth Inhibition, Apoptosis and Differentiation in T and B Cell-Derived Acute Lymphoblastic Leukemia Cell Lines (CCRF-CEM and Nalm-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: this compound 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Successful treatment of murine melanoma with this compound 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the antitumor activity of bryostatins 1, 5, and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound 1 modulates beta-catenin subcellular localization and transcription activity through protein kinase D1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. scispace.com [scispace.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Treatment of patients with metastatic melanoma with this compound-1--a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bryostatin's Impact on the Central Nervous System: A Technical Guide
Abstract
Bryostatin-1, a marine-derived macrolide lactone, is a potent modulator of Protein Kinase C (PKC) isozymes. Initially investigated for its anti-neoplastic properties, its role in the central nervous system (CNS) has become a significant area of research, particularly for neurodegenerative disorders like Alzheimer's disease (AD). This document provides a comprehensive technical overview of this compound-1's mechanisms of action, a summary of key preclinical and clinical findings, detailed experimental protocols from foundational studies, and visual representations of its core signaling pathways.
Introduction
This compound-1 is a natural product isolated from the marine invertebrate Bugula neritina.[1] It functions as a potent agonist for the diacylglycerol (DAG) binding site on PKC, activating various isozymes, with a particularly high affinity for PKCα and PKCε, at nanomolar concentrations.[1][2][3] Its ability to cross the blood-brain barrier and modulate synaptic and cellular processes has positioned it as a promising therapeutic candidate for CNS disorders characterized by synaptic loss and cognitive decline.[3] Research suggests this compound-1 confers neuroprotective benefits through multiple mechanisms, including the promotion of synaptogenesis, reduction of amyloid pathology, and modulation of neuroinflammation.[4][5][6]
Core Mechanism of Action in the CNS
This compound-1's effects in the CNS are primarily mediated through the activation of PKC isozymes. This activation triggers a cascade of downstream signaling events that collectively enhance synaptic function, promote neuronal survival, and mitigate pathological processes.
PKC-Mediated Synaptogenesis and Synaptic Plasticity
Activation of PKC, particularly the ε and α isoforms, is crucial for the synthesis of proteins required for synaptic growth and long-term memory.[2][5] this compound-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in learning, memory, and synaptogenesis.[1][7] It also facilitates hippocampal long-term potentiation (LTP) and promotes the maturation of dendritic spines, the primary sites of excitatory synapses.[5][7] Interestingly, while increasing overall synapse density, this compound-1 can concurrently reduce the density of immature dendritic spines, a phenomenon hypothesized to improve the signal-to-noise ratio in cortical communication.[7][8]
Modulation of Amyloid-β Pathology
In the context of Alzheimer's disease, this compound-1 influences the processing of amyloid precursor protein (APP). By activating PKC, it promotes the activity of α-secretase, the enzyme responsible for the non-amyloidogenic processing of APP.[1][4] This shunts APP away from the amyloidogenic pathway, thereby reducing the production and subsequent accumulation of neurotoxic amyloid-β (Aβ) peptides.[2][4] Furthermore, PKCε activation upregulates neprilysin (NEP), an Aβ-degrading enzyme, by enhancing the stability of its mRNA.[5]
Neuroinflammation and Immune Modulation
Emerging evidence indicates that this compound-1 can therapeutically modulate innate immunity within the CNS.[6] It has been shown to shift microglia and CNS-associated macrophages from a pro-inflammatory state to a regenerative and phagocytic phenotype.[6][9] This anti-inflammatory action, coupled with the promotion of factors that support oligodendrocyte differentiation, suggests a potential role in treating neuroinflammatory conditions like multiple sclerosis.[5][6]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of this compound-1 has been evaluated in numerous preclinical models and human clinical trials. The following tables summarize key quantitative findings.
Table 1: Summary of Preclinical Study Data
| Model System | Administration Route & Dose | Key Quantitative Findings | Reference |
| APP/PS1 AD Mice | Intraperitoneal (i.p.), 30 µg/kg, twice weekly for 12 weeks | Prevented synaptic loss and inhibited Aβ accumulation. | [4][5] |
| Aged Rats (>24 months) | Intraperitoneal (i.p.) | Preserved synapses and improved memory. Blocked reduction of vascular PKCε, MnSOD, and VEGF. | [1][5] |
| Fragile X (Fmr1 KO) Mice | Chronic treatment | Normalized hippocampal BDNF expression, increased mature dendritic spines, and rescued spatial learning deficits. | [10] |
| Rat Embryonic Cortical Cultures | In vitro, varying concentrations | Increased synapse density (VGLUT1/PSD-95 colocalization) with an inverted U-shaped concentration and time response. | [7] |
| Stroke Model (MCAO) in Aged Rats | Intravenous (i.v.), post-ischemia | Improved survival rates, reduced infarct volume, and improved neurological function at 21 days. | [11] |
Table 2: Summary of Human Clinical Trial Data for Alzheimer's Disease
| Trial Phase | Dose & Regimen | Patient Population (MMSE Score) | Key Quantitative Outcomes | Reference |
| Phase IIa (Single Dose) | 25 µg/m² (i.v.) | Alzheimer's Disease (AD) | MMSE score increased by +1.83 vs. -1.00 for placebo at 3 hours post-infusion. Peak blood levels at 1-2 hours. | [1][3][4][12] |
| Phase II | 20 µg (i.v.), 7 doses over 12 weeks | Moderate to Severe AD (MMSE 4-15) | In patients not taking memantine, SIB scores improved. A post-hoc analysis showed a trend toward more improvement on the drug. | [1][4] |
| Phase II (Pooled Analysis) | 20 µg (i.v.) | Moderate AD (MMSE 10-14) | Increased SIB scores with treatment compared to no improvement with placebo. | [1] |
| Phase II (Long-term) | 20 µg (i.v.), two 11-week cycles | Moderately Severe AD (MMSE 10-14) | No significant cognitive decline over 10 months vs. a -12.8 point SIB decline in the placebo group by week 42. | [13][14] |
Note: Several trials have suggested that the cognitive benefits of this compound-1 may be attenuated or blocked by concurrent administration of memantine, an NMDA receptor antagonist. This is thought to be because PKC regulates NMDA receptors.[15][16]
Detailed Methodologies for Key Experiments
Reproducibility is paramount in scientific research. This section details the protocols for foundational experiments used to characterize this compound-1's effects.
PKC Binding Assay
This assay quantifies the affinity of this compound-1 for PKC by measuring its ability to compete with a radiolabeled ligand.
-
Principle: Competitive displacement of ³H-phorbol-12,13-dibutyrate (³H-PDBu) from PKC isozymes.
-
Protocol:
-
Prepare a PKC assay buffer containing Tris-HCl (pH 7.4), KCl, CaCl₂, and bovine serum albumin (BSA).[7]
-
Incubate purified PKC enzyme with varying concentrations of this compound-1 (or competitor compound) and a fixed concentration of ³H-PDBu.
-
After incubation, separate bound from free radioligand using a glass-fiber filtration method.[7]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the competitor concentration.
-
Analysis of Synaptogenesis in Cortical Cultures
This method uses immunocytochemistry to visualize and quantify changes in synapse density in response to this compound-1 treatment.
-
Principle: Co-localization of pre- and post-synaptic protein markers serves as a proxy for synapse count.
-
Protocol:
-
Culture primary rat embryonic cortical neurons on coverslips.
-
Treat cultures with varying concentrations of this compound-1 for specified durations (e.g., 15 min, 6 h, 24 h).[7]
-
Fix the cells and permeabilize them for antibody staining.
-
Incubate with primary antibodies against a presynaptic marker (e.g., VGLUT1) and a postsynaptic marker (e.g., PSD-95).[7]
-
Apply fluorescently-labeled secondary antibodies.
-
Acquire images using confocal microscopy.
-
Quantify synapse density by measuring the number of co-localized VGLUT1 and PSD-95 puncta per unit area using image analysis software with defined size and threshold cutoffs.[7]
-
Clinical Trial Administration Protocol
This workflow outlines the typical design of a Phase II clinical trial investigating this compound-1 for Alzheimer's disease.
Conclusion and Future Directions
This compound-1 represents a multi-modal therapeutic agent for CNS disorders. Its primary mechanism, the activation of PKC, leads to a cascade of beneficial downstream effects, including enhanced synaptogenesis, mitigation of Aβ pathology, and attenuation of neuroinflammation. Preclinical studies have consistently demonstrated its efficacy in rescuing synaptic and cognitive deficits in various models of neurological disease.[1][5]
Clinical trials have provided encouraging, albeit complex, results. While this compound-1 appears safe and well-tolerated at therapeutic doses, its efficacy shows promise, particularly in moderately severe AD patients not concurrently treated with memantine.[13][14] The data suggests a potential for long-lasting cognitive stabilization rather than a transient symptomatic benefit.[13]
Future research should focus on optimizing dosing regimens to maximize the activation phase of PKC while avoiding prolonged downregulation, further elucidating the interaction with other CNS medications like memantine, and exploring its therapeutic potential in other neurodegenerative and neuroinflammatory diseases.[11][15] The development of synthetic, functionally-related this compound analogs ("bryologs") may also offer improved therapeutic windows and facilitate wider clinical application.[17]
References
- 1. This compound 1 | ALZFORUM [alzforum.org]
- 2. This compound-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 5. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKC modulator this compound-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The protein kinase C modulator this compound-1 therapeutically targets microglia to attenuate neuroinflammation and promote remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. neurologylive.com [neurologylive.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Frontiers | Inhibition of NMDA Receptors Prevents the Loss of BDNF Function Induced by Amyloid β [frontiersin.org]
- 17. Designed PKC-targeting this compound analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Symbiotic Genesis of Bryostatins: A Technical Guide to Their Natural Source and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatins, a family of potent macrolide lactones, have garnered significant interest in the scientific community for their unique biological activities, particularly their modulation of Protein Kinase C (PKC) and their potential as therapeutic agents in oncology and neurology. This technical guide provides an in-depth exploration of the natural origin of bryostatins, definitively tracing their production to a symbiotic relationship between the marine bryozoan Bugula neritina and its uncultivated bacterial symbiont, "Candidatus Endobugula sertula". We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the intricate signaling pathways influenced by these fascinating natural products.
The Natural Source: A Tale of Symbiosis
For many years, the marine invertebrate Bugula neritina was credited as the sole producer of bryostatins.[1] However, compelling evidence has since revealed a fascinating symbiotic relationship, with the true biosynthetic powerhouse being an uncultivated gammaproteobacterium, "Candidatus Endobugula sertula," which resides within the bryozoan.[2] This discovery has profound implications for the sustainable supply and future biotechnological production of these valuable compounds.
Several lines of evidence substantiate the symbiotic origin of bryostatins:
-
Structural Similarity: The complex polyketide structure of bryostatins is characteristic of secondary metabolites produced by bacteria, initially suggesting a microbial origin.[2]
-
Genetic Evidence: The discovery of polyketide synthase (PKS) genes, specifically the bry gene cluster, within "Candidatus Endobugula sertula" provides the genetic blueprint for bryostatin biosynthesis.[3]
-
Correlation of Presence: A direct correlation exists between the presence of "Candidatus Endobugula sertula" and the production of bryostatins in various populations of Bugula neritina.[4]
-
Antibiotic Curing Experiments: Treatment of Bugula neritina with antibiotics leads to a significant reduction in the population of "Candidatus Endobugula sertula," which is accompanied by a corresponding decrease in this compound content.[5][6]
-
Localization Studies: In situ hybridization techniques have localized "Candidatus Endobugula sertula" to the pallial sinus of Bugula neritina larvae, the developmental stage with the highest concentration of bryostatins, suggesting a defensive role for the compounds.[2]
Quantitative Data
The following tables summarize key quantitative data related to this compound yield and their interaction with their primary molecular target, Protein Kinase C (PKC).
Table 1: Yield of Bryostatins from Bugula neritina
| This compound | Yield (%) | Source Organism Location | Reference |
| This compound 1 | ~0.00014 | Bugula neritina | [4] |
| This compound 10 | ~0.001 | Bugula neritina (Gulf of Aomori, Japan) | [7][8] |
Table 2: Binding Affinity (Ki) of this compound 1 for PKC Isoforms
| PKC Isoform | Ki (nM) | Reference |
| PKCα | 1.35 | [1][9] |
| PKCβ1 | Lower affinity than α, δ, ε, η | [10] |
| PKCβ2 | 0.42 | [1] |
| PKCγ | Lower affinity than α, δ, ε, η | [10] |
| PKCδ | 0.26 | [1] |
| PKCε | 0.24 | [1] |
| PKCη | High affinity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of bryostatins and their symbiotic origin.
Isolation and Purification of this compound 1 (Lab Scale)
This protocol outlines a general laboratory-scale procedure for the isolation of this compound 1 from Bugula neritina.
Materials:
-
Frozen or fresh Bugula neritina
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
C18 reverse-phase silica gel for chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Extraction:
-
Homogenize fresh or thawed Bugula neritina in a blender with a 1:1 mixture of MeOH:CH2Cl2.
-
Filter the homogenate and collect the filtrate.
-
Re-extract the solid residue twice more with the same solvent mixture.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 90% aqueous MeOH and partition against hexane to remove nonpolar lipids. Discard the hexane layer.
-
Adjust the aqueous MeOH to 50% and partition against CH2Cl2.
-
Collect the CH2Cl2 layer, which will contain the bryostatins, and concentrate it to dryness.
-
-
Silica Gel Chromatography:
-
Dissolve the concentrated CH2Cl2 fraction in a minimal amount of CH2Cl2 and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column equilibrated with hexane.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of EtOAc.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or a PDBu binding assay to identify this compound-containing fractions.
-
-
Reverse-Phase Chromatography:
-
Pool the active fractions from the silica gel column and concentrate.
-
Dissolve the residue in a suitable solvent and load it onto a C18 reverse-phase column.
-
Elute with a gradient of decreasing polarity, typically starting with a high percentage of water in methanol and gradually increasing the methanol concentration.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-containing fractions from the reverse-phase chromatography using a semi-preparative or preparative C18 HPLC column.[11]
-
An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) can be effective for separating different bryostatins.[11]
-
Monitor the elution profile using a UV detector (around 230 nm) and collect the peaks corresponding to this compound 1.
-
Confirm the identity and purity of the isolated this compound 1 using mass spectrometry and NMR spectroscopy.
-
Phorbol Dibutyrate (PDBu) Binding Assay
This competitive binding assay is used to quantify this compound-like activity by measuring the displacement of radiolabeled [3H]PDBu from PKC.[12]
Materials:
-
[3H]Phorbol-12,13-dibutyrate ([3H]PDBu)
-
PKC enzyme preparation (e.g., from rat brain homogenate or recombinant source)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1.5 mM CaCl2
-
Bovine Serum Albumin (BSA)
-
This compound standards or samples to be tested
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Beta counter
Procedure:
-
Prepare Assay Mixture: In a microcentrifuge tube, combine the PKC enzyme preparation, assay buffer, and BSA.
-
Add Competitors: Add varying concentrations of unlabeled this compound standard or the test sample. For the total binding control, add vehicle (e.g., DMSO). For non-specific binding, add a high concentration of unlabeled PDBu.
-
Add Radioligand: Add a fixed concentration of [3H]PDBu to all tubes.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. This separates the bound [3H]PDBu (retained on the filter) from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a beta counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50 value for the test compound.
In Situ Hybridization for "Candidatus Endobugula sertula"
This protocol allows for the visualization of the bacterial symbiont within the tissues of Bugula neritina using a specific 16S rRNA-targeted oligonucleotide probe.[2]
Materials:
-
Bugula neritina larvae or adult tissue
-
Paraformaldehyde (PFA) fixative (e.g., 4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Ethanol series for dehydration
-
Xylene or other clearing agents
-
Paraffin for embedding
-
Microtome
-
Glass slides
-
Hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, yeast tRNA, salmon sperm DNA)
-
Oligonucleotide probe specific for "Candidatus Endobugula sertula" 16S rRNA, labeled with a fluorophore (e.g., fluorescein) or a hapten (e.g., digoxigenin - DIG).
-
Wash buffers (e.g., SSC of varying concentrations)
-
If using a hapten-labeled probe, an anti-hapten antibody conjugated to an enzyme (e.g., anti-DIG-AP) and a chromogenic substrate (e.g., NBT/BCIP) or a fluorescently labeled secondary antibody.
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the Bugula neritina tissue in 4% PFA in PBS overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water.
-
Pre-hybridization: Incubate the sections in hybridization buffer without the probe for at least 1 hour at the hybridization temperature (e.g., 46°C) to block non-specific binding sites.
-
Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the labeled oligonucleotide probe. Incubate overnight in a humidified chamber at the optimal hybridization temperature.
-
Washing: Wash the slides in a series of increasingly stringent wash buffers (e.g., decreasing SSC concentration and increasing temperature) to remove unbound and non-specifically bound probes.
-
Detection (for hapten-labeled probes):
-
Block the sections with a blocking solution (e.g., BSA in PBS).
-
Incubate with the enzyme-conjugated or fluorescently-labeled antibody against the hapten.
-
Wash to remove unbound antibody.
-
For enzyme-conjugated antibodies, incubate with the chromogenic substrate until the desired color develops.
-
-
Mounting and Visualization: Mount the slides with an appropriate mounting medium and visualize the labeled symbionts using a fluorescence microscope.
PCR Detection of this compound Polyketide Synthase (PKS) Genes
This protocol describes the amplification of a fragment of the bry gene cluster from the DNA of Bugula neritina and its symbiont.
Materials:
-
DNA extracted from Bugula neritina
-
PCR primers specific for a bry gene (e.g., bryA)
-
Taq DNA polymerase and reaction buffer
-
Deoxynucleoside triphosphates (dNTPs)
-
Magnesium chloride (MgCl2)
-
Thermal cycler
-
Agarose gel and electrophoresis equipment
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator
Procedure:
-
Primer Design: Design or obtain primers specific to a conserved region of a bry gene, such as the ketosynthase (KS) domain of bryA. An example of a forward primer could be 5'-GAATTGGGTGTCAACATAGCAGAAT-3' and a reverse primer could be 5'-AATACTATGGTCCACACAACTATTGCT-3'.
-
PCR Reaction Setup: Prepare a PCR master mix containing the reaction buffer, dNTPs, MgCl2, and Taq polymerase. Aliquot the master mix into PCR tubes.
-
Add Template and Primers: Add the extracted DNA template and the forward and reverse primers to each tube.
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and perform the following program:
-
Initial denaturation: 95°C for 5-10 minutes.
-
30-40 cycles of:
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 55-65°C for 30-60 seconds (the optimal temperature depends on the primer sequences).
-
Extension: 72°C for 1-2 minutes (depending on the expected amplicon size).
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis: Mix the PCR products with a loading dye and run them on an agarose gel alongside a DNA ladder.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light to confirm the presence of an amplified product of the expected size.
Antibiotic Treatment to Reduce Symbiont Load
This protocol describes a method to reduce the population of "Candidatus Endobugula sertula" in Bugula neritina to demonstrate the symbiont's role in this compound production.
Materials:
-
Live Bugula neritina colonies
-
Seawater
-
Gentamicin (or other appropriate antibiotic)
-
Aquaria or culture vessels
Procedure:
-
Acclimation: Acclimate the Bugula neritina colonies in laboratory aquaria with flowing seawater.
-
Antibiotic Treatment:
-
Prepare a solution of gentamicin in seawater at a concentration effective against gram-negative bacteria (e.g., 50-100 µg/mL). The optimal concentration and duration of treatment may need to be determined empirically.
-
Expose a group of Bugula neritina colonies to the gentamicin-containing seawater. Maintain a control group in antibiotic-free seawater.
-
The treatment can be administered as a continuous bath for several days or as repeated pulses.
-
-
Post-Treatment Culture: After the treatment period, transfer both the treated and control colonies to fresh, antibiotic-free seawater and allow them to grow.
-
Analysis:
-
After a suitable growth period, harvest both treated and control colonies.
-
Assess the symbiont load in both groups using methods like quantitative PCR (qPCR) targeting the symbiont's 16S rRNA gene or a specific PKS gene.
-
Measure the this compound content in both groups using HPLC or the PDBu binding assay.
-
A significant reduction in both symbiont load and this compound content in the treated group compared to the control group provides strong evidence for the symbiotic origin of bryostatins.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
This compound-Induced PKC Signaling Pathway
Caption: this compound 1 activates specific PKC isoforms, leading to diverse downstream effects.
Experimental Workflow for Demonstrating Symbiotic Origin
Caption: Workflow for antibiotic curing experiment to confirm symbiotic origin of bryostatins.
Conclusion
The discovery of the symbiotic origin of bryostatins from "Candidatus Endobugula sertula" within Bugula neritina has reshaped our understanding of these potent bioactive compounds. This knowledge opens new avenues for their sustainable production through biotechnological approaches, such as heterologous expression of the bry gene cluster, which could overcome the supply limitations that have historically hindered their clinical development. The detailed experimental protocols and signaling pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of bryostatins and their analogues. Further investigation into the intricate molecular interactions of these compounds will undoubtedly continue to fuel innovation in drug discovery and development.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Small-subunit rRNA genes and in situ hybridization with oligonucleotides specific for the bacterial symbionts in the larvae of the bryozoan Bugula neritina and proposal of "Candidatus endobugula sertula" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined Microautoradiography–16S rRNA Probe Technique for Determination of Radioisotope Uptake by Specific Microbial Cell Types In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. download.arb-home.de [download.arb-home.de]
- 8. mdpi.com [mdpi.com]
- 9. The large-scale isolation of this compound 1 from Bugula neritina following current good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Identification of bryostatins in Bugula neritina extracts by high performance liquid chromatography and Q-Tof mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-Subunit rRNA Genes and In Situ Hybridization with Oligonucleotides Specific for the Bacterial Symbionts in the Larvae of the Bryozoan Bugula neritina and Proposal of “Candidatus Endobugula sertula” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hot Start PCR with heat-activatable primers: a novel approach for improved PCR performance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assays for Measuring Bryostatin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of robust in vitro assays to measure the biological activity of Bryostatin 1 and its analogs. This compound 1 is a potent modulator of Protein Kinase C (PKC) and exhibits a range of biological effects, including anti-cancer, neuroprotective, and immunomodulatory activities.[1][2] The following protocols are designed to offer clear, step-by-step guidance for assessing this compound's activity in a laboratory setting.
Protein Kinase C (PKC) Translocation Assay
Application Note:
This compound 1 is a powerful agonist of PKC, binding to the C1 domain and inducing its translocation from the cytosol to cellular membranes, a key step in its activation.[1] This assay visually and quantitatively measures the redistribution of PKC isoforms within the cell upon treatment with this compound. It is a direct measure of the compound's ability to engage its primary target. Green Fluorescent Protein (GFP)-tagged PKC isoforms are commonly used for live-cell imaging, allowing for real-time monitoring of translocation.
Quantitative Data Summary:
| Parameter | Value | PKC Isoform(s) | Reference |
| Binding Affinity (Ki) | 1.35 nM | PKCα | [3] |
| Binding Affinity (Ki) | 0.42 nM | PKCβ2 | [4] |
| Binding Affinity (Ki) | 0.26 nM | PKCδ | [4] |
| Binding Affinity (Ki) | 0.24 nM | PKCε | [4] |
| Effective Concentration for Activation | 10⁻¹⁰ to 10⁻⁸ M | PKCα, δ, ε | [4] |
Experimental Protocol: PKC-GFP Translocation Assay
Materials:
-
Cell line suitable for transfection (e.g., CHO-k1, NIH 3T3)
-
Expression vector for GFP-tagged PKC isoform (e.g., PKCδ-GFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound 1 stock solution (in DMSO)
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to adhere overnight.
-
Transfect cells with the PKC-GFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
This compound 1 Treatment:
-
Prepare serial dilutions of this compound 1 in a complete culture medium. A final concentration range of 1 pM to 100 nM is recommended.
-
Replace the medium in the dishes with the this compound 1-containing medium. Include a vehicle control (DMSO).
-
-
Image Acquisition:
-
Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).
-
Acquire images of the GFP signal at different time points (e.g., 0, 5, 15, 30, and 60 minutes) after adding this compound 1.
-
-
Data Analysis:
-
Visually assess the translocation of the GFP signal from a diffuse cytosolic pattern to a distinct membrane-associated pattern.
-
For quantitative analysis, measure the fluorescence intensity in the cytoplasm and at the plasma membrane using image analysis software. Calculate the ratio of membrane to cytosolic fluorescence.
-
Visualizations:
Cell Proliferation Assay (WST-1)
Application Note:
This compound 1 has been shown to inhibit the proliferation of a wide range of cancer cell lines.[1][2] The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. Metabolically active cells reduce the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust and high-throughput method to determine the cytostatic or cytotoxic effects of this compound 1.
Quantitative Data Summary: this compound 1 IC50 for Growth Inhibition
| Cell Line | Tissue | IC50 (µM) | Reference |
| SIG-M5 | Acute Myeloid Leukemia | 0.001716 | [5] |
| M059J | Glioblastoma | 0.001774 | [5] |
| MOG-G-UVW | Glioma | 0.002630 | [5] |
| SU-DHL-8 | B Cell Lymphoma | 0.003306 | [5] |
| NU-DUL-1 | B Cell Lymphoma | 0.003320 | [5] |
| EFM-192A | Breast Cancer | 0.004544 | [5] |
| M14 | Melanoma | 0.004633 | [5] |
| MDA-MB-468 | Breast Cancer | 0.006920 | [5] |
| NB4 | Acute Myeloid Leukemia | 0.007153 | [5] |
| SBC-3 | Small Cell Lung Cancer | 0.007433 | [5] |
Experimental Protocol: WST-1 Cell Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., a cell line from the table above)
-
Complete cell culture medium
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound 1 stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound 1 Treatment:
-
Prepare serial dilutions of this compound 1 in complete culture medium.
-
Add 100 µL of the this compound 1 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
WST-1 Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C in a cell culture incubator. The incubation time will depend on the metabolic activity of the cell line.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound 1 concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Application Note:
This compound 1 can induce apoptosis in various cancer cell lines.[1][2] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or T25 flasks
-
This compound 1 stock solution (in DMSO)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound 1 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the supernatant from the corresponding well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of the Marine-Derived Compound this compound 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 5. Drug: this compound 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for Studying Bryostatin in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the therapeutic potential of Bryostatin-1 in Alzheimer's disease (AD). The protocols outlined below are synthesized from preclinical studies and are intended to serve as a guide for researchers in the field.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. This compound-1, a potent activator of protein kinase C (PKC), has emerged as a promising therapeutic candidate for AD.[1] Preclinical studies in various animal models have demonstrated its potential to ameliorate key pathological features of the disease. This compound-1 activates PKC isozymes, particularly PKCα and PKCε, which are implicated in synaptogenesis, learning, and memory.[2][3] Activation of PKC by this compound-1 is thought to promote the non-amyloidogenic α-secretase pathway of amyloid precursor protein (APP) processing, thereby reducing the production of toxic Aβ peptides.[4][5]
Animal Models
Several transgenic mouse models that recapitulate aspects of AD pathology have been instrumental in evaluating the efficacy of this compound-1. The most commonly used models include:
-
Tg2576: These mice overexpress a mutant form of human APP (APPswe) and develop age-dependent Aβ plaques and cognitive deficits.[2][6]
-
5XFAD: This model expresses five familial AD mutations in the human APP and presenilin-1 (PSEN1) genes, leading to an aggressive and rapid onset of Aβ pathology and neurodegeneration.[2][7]
-
APP/PS1: This double transgenic model co-expresses mutant human APP and PSEN1, resulting in early and robust Aβ deposition.[7][8]
Mechanism of Action of this compound-1 in AD Animal Models
This compound-1 primarily exerts its neuroprotective effects through the activation of PKC.[4] Reduced levels of PKCα and PKCε have been observed in the brains of AD patients and animal models.[2][7] this compound-1 restores PKCα and PKCε levels, leading to a cascade of beneficial downstream effects.[9] This includes the activation of α-secretase, which cleaves APP within the Aβ domain, preventing its formation and promoting the release of the neuroprotective soluble APPα (sAPPα).[4][10] Furthermore, PKC activation enhances the expression of synaptogenic proteins like brain-derived neurotrophic factor (BDNF), contributing to the reversal of synaptic loss.[3][11]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes of this compound-1 treatment in various AD animal models.
Table 1: Effects of this compound-1 on Cognitive Function
| Animal Model | Treatment Regimen | Behavioral Test | Outcome | Reference |
| APP/PS1 | Acute oral administration | Morris Water Maze | Significantly improved memory (reduced latency to escape) | [8] |
| 5XFAD | Not specified | Spatial Maze Learning | Completely reversed marked deficits | [12] |
| Tg2576 | Not specified | Memory | Prevented memory impairment | [2][9] |
| BC3-Tg (APPswe, PSEN1dE9) | Nanoparticle-encapsulated this compound-1 (1, 2.5, or 5 µ g/mouse ) 3x/week then daily for 5 days | Morris Water Maze | Shorter latencies, increased time in target zone | [13][14] |
Table 2: Effects of this compound-1 on Neuropathology and Biomarkers
| Animal Model | Treatment Regimen | Biomarker | Outcome | Reference |
| Tg2576 | 30 µg/kg i.p. twice a week for 12 weeks | Soluble Aβ | Reduced levels | [2][9] |
| Tg2576 | Not specified | Hippocampal Synapses | Prevented and/or reversed loss | [2][9] |
| Tg2576 | Not specified | Dendritic Spines | Prevented loss (p < 0.01) | [9] |
| Tg2576 | Not specified | Mushroom Spines | Prevented loss (p < 0.01) | [9] |
| Tg2576 | Not specified | PKCα and PKCε | Restored normal or supranormal levels | [2][9] |
| C57BL/6 N Mice | 25 µg/m² i.v. weekly for 3 weeks | Brain BDNF | Increased by up to 100% | [3] |
| APP/PS1 | 30 µg/kg i.p. twice a week for 12 weeks | Aβ accumulation | Inhibited | [7][11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound-1 in APP/PS1 Mice
This protocol is adapted from studies demonstrating the long-term effects of this compound-1 on cognitive function and pathology.[7][11]
1. Materials:
- This compound-1 (Tocris or other reputable supplier)[3]
- Sterile 0.9% saline
- Vehicle control (e.g., saline)
- APP/PS1 transgenic mice and wild-type littermates
- Standard animal handling and injection equipment
2. This compound-1 Preparation:
- Reconstitute lyophilized this compound-1 in a suitable solvent (e.g., DMSO) to create a stock solution.
- Further dilute the stock solution in sterile 0.9% saline to the final desired concentration for injection. The final DMSO concentration should be minimal to avoid toxicity.
3. Dosing and Administration:
- Dosage: 30 µg/kg body weight.[7][11]
- Frequency: Twice a week.[7][11]
- Duration: 12 weeks.[7][11]
- Administration: Administer the this compound-1 solution or vehicle control via intraperitoneal injection.
4. Experimental Workflow:
Protocol 2: Acute Oral Administration of this compound-1 in APP/PS1 Mice
This protocol is based on a study showing rapid cognitive improvements with oral this compound-1.[8]
1. Materials:
- This compound-1
- Vehicle for oral gavage
- APP/PS1 transgenic mice and wild-type littermates
- Oral gavage needles
- Morris Water Maze or other cognitive testing apparatus
2. Dosing and Administration:
- Formulation: Prepare this compound-1 in a vehicle suitable for oral administration.
- Duration: Administer over a 2-week period prior to and during behavioral testing.[8]
- Administration: Deliver the this compound-1 solution or vehicle control directly into the stomach using an oral gavage needle.
3. Experimental Design:
- Begin this compound-1 or vehicle administration.
- After a pre-treatment period, initiate cognitive testing (e.g., Morris Water Maze).
- Continue daily administration throughout the testing period.
Concluding Remarks
The use of transgenic animal models has been pivotal in elucidating the therapeutic mechanisms of this compound-1 for Alzheimer's disease. The data consistently demonstrate its ability to enhance non-amyloidogenic APP processing, reduce Aβ levels, rescue synaptic deficits, and improve cognitive function.[5][7] The protocols provided herein offer a foundation for researchers to further investigate the potential of this compound-1 and other PKC activators as a viable treatment strategy for this devastating neurodegenerative disease. While preclinical results are promising, it is important to note that clinical trials in humans have shown mixed results, highlighting the complexity of translating findings from animal models to patients.[4]
References
- 1. This compound Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound 1 | ALZFORUM [alzforum.org]
- 6. PKC ε activation prevents synaptic loss, Aβ elevation, and cognitive deficits in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 8. Acute oral this compound-1 administration improves learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice | Journal of Neuroscience [jneurosci.org]
- 10. scielo.br [scielo.br]
- 11. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synaptogen.com [synaptogen.com]
- 13. Nanoparticle-Encapsulated this compound-1 Activates α-Secretase and PKC Isoforms In vitro and Facilitates Acquisition and Retention of Spatial Learning in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Bryostatin in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of bryostatin-1 in preclinical mouse models, drawing from a range of studies in oncology, neurology, and immunology. This document outlines detailed protocols, summarizes key quantitative data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound-1, a macrocyclic lactone isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) isozymes.[1][2] Its ability to activate specific PKC isoforms has led to its investigation in a wide array of preclinical models for various diseases, including cancer, Alzheimer's disease (AD), Fragile X syndrome, and multiple sclerosis.[1][3][4][5] this compound-1 has been shown to cross the blood-brain barrier, making it a candidate for treating neurological disorders.[3][4] This document serves as a practical guide for researchers planning to utilize this compound-1 in their mouse model studies.
Quantitative Data Summary
The following tables summarize the dosing regimens, pharmacokinetic parameters, and observed toxicities of this compound-1 in mice from various preclinical studies.
Table 1: this compound-1 Dosing Regimens in Mouse Models
| Indication | Mouse Model | Dose | Route of Administration | Dosing Schedule | Reference |
| Neurological Disorders | |||||
| Alzheimer's Disease | APP/PS1 | 30 µg/kg | Intraperitoneal (i.p.) | Twice a week for 12 weeks | [3][6] |
| Alzheimer's Disease | APP/PS1 | 5 µg | Oral | 3 alternate days (pretreatment), then daily for 1 week | [6] |
| Fragile X Syndrome | Fmr1 KO | 20 µg/m² | Intravenous (i.v.) | Twice a week for 13 weeks | [3][6] |
| Multiple Sclerosis | EAE | 30 µg/kg | Intraperitoneal (i.p.) | 3 times a week, starting on day of immunization | [5][7] |
| Oncology | |||||
| Mammary Tumor | - | 80 µg/kg | Intraperitoneal (i.p.) | Single dose | [8][9] |
| B-cell Chronic Lymphocytic Leukemia | SCID | 5 µg/kg/day | - | In combination with 2-chlorodeoxyadenosine | [10] |
| Immunology | |||||
| Salmonella Infection | - | 40-100 µg/kg | Intraperitoneal (i.p.) | Single dose | [11] |
Table 2: Pharmacokinetic Parameters of this compound-1 in Mice
| Parameter | Intravenous (i.v.) Administration | Intraperitoneal (i.p.) Administration | Reference |
| Plasma Disappearance Model | Two-compartment | First-order absorption, one-compartment | [2][12] |
| Absorption Half-life | - | 0.81 h | [6][12] |
| Elimination Half-life | t½α = 1.05 h, t½β = 22.97 h | 28.76 h | [2][6][12] |
| Major Excretion Route (first 12h) | Urine (23.0 ± 1.9%) | - | [12] |
| Excretion within 72h | Urine (~40%), Feces (~40%) | - | [12] |
| Tissue Distribution | Concentrated in lung, liver, gastrointestinal tract, and fatty tissue | - | [10][12] |
Table 3: Observed Toxicities of this compound-1 in Rodent Models
| Model | Dose | Observed Toxicities | Reference |
| Mice | 80 µg/kg (single dose) | Maximum tolerated dose (LD10) in a mammary tumor model. | [8] |
| Mice | >40 µg/kg | Transient weight loss and diarrhea. | [11] |
| Pregnant Rats | 8.0 - 16.0 µg/kg | Maternal toxicity (lower weight of conceived rats). | [3][6] |
| Pregnant Rats | >16.0 µg/kg | Embryotoxicity (higher resorption of embryos and death of fetus). | [3][6] |
Experimental Protocols
Preparation of this compound-1 for Injection
Materials:
-
This compound-1 powder
-
Sterile vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS), or a solution of 20% ethanol in PBS)[13]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound-1 powder with the appropriate volume of sterile vehicle to achieve the desired stock concentration. For in vitro cell culture treatment, a working solution of 50 µM in 100% ethanol can be prepared and stored at 4°C for up to 3 months.[13] For in vivo experiments, stock solutions can be diluted to the final working concentration (e.g., 7 nmol/ml in 20% ethanol in PBS) and stored at -20°C.[13]
-
Solubilization: Gently vortex the solution to ensure complete dissolution of the this compound-1.
-
Dilution: Prepare the final injection solution by diluting the stock solution with the sterile vehicle to the desired final concentration based on the mouse's body weight and the target dose.
Administration of this compound-1
a) Intraperitoneal (i.p.) Injection
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other internal organs.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound-1 solution. The typical injection volume should not exceed 10 ml/kg.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
b) Intravenous (i.v.) Injection (Tail Vein)
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol to sterilize the injection site and improve visualization of the vein.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound-1 solution. The typical injection volume is around 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any signs of distress.
Assessment of Toxicity
Procedure:
-
Daily Monitoring: Observe the mice daily for clinical signs of toxicity, including changes in weight, activity level, posture, grooming, and the presence of diarrhea or other abnormalities.[11]
-
Body Weight Measurement: Record the body weight of each mouse before the start of the treatment and at regular intervals throughout the study.
-
Blood Collection: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for any hematological or organ toxicity.
-
Histopathology: Perform a necropsy and collect major organs (liver, kidney, spleen, lung, heart, and brain) for histopathological examination to identify any treatment-related microscopic changes.
Signaling Pathways and Experimental Workflows
This compound-1 Signaling Pathway
This compound-1 primarily exerts its effects by binding to the C1 domain of Protein Kinase C (PKC) isozymes, acting as a potent activator.[3][14] This activation triggers a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isoforms involved. In neurons, activation of PKCε and PKCα is crucial for synaptogenesis and has been linked to the neuroprotective effects of this compound-1.[3][6]
Caption: this compound-1 activates PKC, leading to increased α-secretase activity, synaptogenesis, and BDNF expression.
Experimental Workflow for a Preclinical this compound Study
A typical preclinical study investigating the efficacy of this compound-1 in a mouse model involves several key stages, from animal model selection to data analysis.
Caption: A standard workflow for a preclinical this compound-1 study in mice.
Dose-Escalation Study Design
To determine the optimal therapeutic dose and assess the safety profile of this compound-1, a dose-escalation study is often conducted.
Caption: A logical flow for a dose-escalation study to determine the MTD of this compound-1.
Conclusion
The administration of this compound-1 in preclinical mouse models requires careful consideration of the dose, route, and frequency of administration, tailored to the specific disease model and experimental goals. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies with this compound-1. Researchers should always adhere to institutional guidelines for animal care and use and closely monitor animals for any signs of toxicity. The multifaceted activity of this compound-1 continues to make it a compound of significant interest for therapeutic development.
References
- 1. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 4. This compound-1 in Long-term Use Seen to Arrest Fragile X Symptoms in Mouse Model • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. pnas.org [pnas.org]
- 6. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The in vivo effect of this compound-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vivo administration of this compound 1, a protein kinase C activator, decreases murine resistance to Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacology of the natural product anticancer agent this compound 1, an activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designed PKC-targeting this compound analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
Application Notes and Protocols for Measuring Protein Kinase C (PKC) Activation by Bryostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin-1 is a potent macrocyclic lactone derived from the marine bryozoan Bugula neritina. It is a powerful modulator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating numerous cellular processes, including proliferation, differentiation, apoptosis, and synaptogenesis.[1][2][3] this compound binds to the C1 domain of PKC, acting as an agonist and initiating a cascade of downstream signaling events.[4][5] Unlike tumor-promoting phorbol esters that also bind to this domain, this compound exhibits unique, often biphasic, biological effects, making it a compound of significant interest for therapeutic development in oncology and neurology.[2][4][6]
Accurate measurement of PKC activation is critical for understanding the mechanism of action of this compound and for developing it as a therapeutic agent. These application notes provide a detailed overview of the signaling pathway, quantitative data on this compound's interaction with PKC isoforms, and comprehensive protocols for measuring its activation.
This compound-PKC Signaling Pathway
This compound activates conventional and novel PKC isoforms by binding to their C1 domain, the same site that binds the endogenous ligand diacylglycerol (DAG).[4][7] This binding event induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the plasma membrane.[8][9] At the membrane, PKC is fully activated and can phosphorylate a wide array of substrate proteins, triggering downstream cellular responses.
The effect of this compound is characteristically biphasic. Short-term exposure leads to potent PKC activation.[2][4] However, prolonged exposure or treatment with higher concentrations can lead to the downregulation of PKC through ubiquitination and proteasomal degradation.[5][7][10] This dual activity as both an activator and a long-term inhibitor is crucial to its pharmacological profile.[4]
Caption: this compound-1 binds to inactive PKC in the cytosol, inducing its translocation to the cell membrane for activation and substrate phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound-1's interaction with PKC, compiled from various studies.
Table 1: Binding Affinities and Potency of this compound-1 for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki) | Effective Concentration for Activation | Reference(s) |
| PKCα | 1.35 nM | 10-8 M (10 nM) | [8][11] |
| PKCβ2 | 0.42 nM | Not specified | [11] |
| PKCδ | 0.26 nM | 10-9 M (1 nM) | [8][11] |
| PKCε | 0.24 nM | 10-10 M (0.1 nM) | [8][11] |
Table 2: Time Course of this compound-1-Induced PKC Activation in SH-SY5Y Cells
| This compound-1 Conc. | PKC Isoform | Time to Significant Activation | Duration of Activation | Reference(s) |
| 10-9 M (1 nM) | PKCα, δ, ε | 30 minutes | At least 3 hours | [12] |
| 10-10 M (0.1 nM) | PKCε | 30 minutes | At least 3 hours | [12] |
| 10-10 M (0.1 nM) | PKCδ | 1 hour | At least 3 hours | [12] |
| 10-10 M (0.1 nM) | PKCα | 3 hours | Not specified | [12] |
Table 3: Dose-Response Characteristics of this compound-1
| Biological Effect | Cell Type | Effective Concentration Range | Notes | Reference(s) |
| PKCδ Downregulation | NIH 3T3 Fibroblasts | 1-10 nM (Maximal) | Biphasic: higher (100 nM - 1 µM) and lower (10-100 pM) doses caused reduced or no downregulation. | [6] |
| Protein Kinase D (PKD) Activation | Swiss 3T3 Cells | 10 nM (Maximal) | Biphasic: higher concentrations (100 nM) reduced activation. | [13] |
| Synaptogenesis | Cortical Cultures | 10 nM (Maximal at 6h) | Inverted U-shaped concentration and time response. | [14] |
Experimental Protocols
Several methods can be employed to measure PKC activation. The choice of method depends on the specific research question, available equipment, and desired throughput.
Method 1: Western Blotting for PKC Translocation
This is the most common method to assess PKC activation by observing its translocation from the cytosol to the membrane.
Principle: Upon activation, PKC isoforms move from the soluble cytosolic fraction to the membrane-bound particulate fraction. By separating these fractions via centrifugation and analyzing them by Western blot, an increase in membrane-associated PKC relative to cytosolic PKC indicates activation.
Protocol:
-
Cell Culture and Treatment:
-
Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into ice-cold homogenization buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 0.5 mM EGTA, 250 mM sucrose, with protease and phosphatase inhibitors).
-
Homogenize cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
Wash the pellet with homogenization buffer and re-centrifuge.
-
Resuspend the final pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize membrane proteins. This is the membrane fraction .[16]
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of both fractions using a standard assay (e.g., BCA).
-
Load equal amounts of protein (e.g., 20-40 µg) from cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies specific for the PKC isoform of interest (e.g., anti-PKCα, anti-PKCδ, anti-PKCε).
-
Include loading controls: a cytosolic protein (e.g., GAPDH) for the cytosolic fraction and a membrane-bound protein (e.g., Na+/K+-ATPase or Pan-Cadherin) for the membrane fraction.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Express PKC activation as the ratio of membrane-associated PKC to total (membrane + cytosolic) PKC or as a fold-change in membrane PKC over vehicle control.
-
Method 2: Immunofluorescence Microscopy for PKC Translocation
This method provides a qualitative or semi-quantitative visual assessment of PKC translocation within intact cells.
Principle: The subcellular location of PKC is visualized using specific antibodies and fluorescence microscopy. A shift in fluorescence from a diffuse cytosolic pattern to a distinct membrane or peri-nuclear pattern indicates activation.[17]
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a culture dish.
-
Treat with this compound-1 as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1-5% BSA in PBST) for 1 hour.
-
Incubate with the primary antibody against the PKC isoform of interest, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images and analyze the change in PKC localization between control and this compound-treated cells. This compound-1 can cause PKCδ to translocate to the nuclear membrane, while PKCα and PKCε move to the cell periphery.[17]
-
Method 3: FRET-Based Biosensors for Live-Cell Imaging
This advanced technique allows for the real-time measurement of PKC kinase activity in living cells.
Principle: A genetically encoded reporter, such as C Kinase Activity Reporter (CKAR), is used. CKAR consists of a PKC-specific substrate peptide and a phosphopeptide-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).[18] When PKC is inactive, the reporter is in a conformation that allows for Förster Resonance Energy Transfer (FRET). Upon activation, PKC phosphorylates the substrate peptide, causing a conformational change that separates the fluorescent proteins and reduces FRET. This change in the FRET ratio is a direct measure of PKC activity.[18]
Protocol:
-
Cell Preparation:
-
Transfect the cells of interest with a plasmid encoding the FRET biosensor (e.g., CKAR).
-
Plate the transfected cells onto a glass-bottom dish suitable for live-cell imaging.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for FRET imaging (requiring specific filter sets for the donor and acceptor fluorophores).
-
Acquire baseline images in both donor (e.g., CFP) and FRET (e.g., YFP emission after CFP excitation) channels for several minutes to establish a stable baseline FRET ratio.
-
-
Stimulation and Data Acquisition:
-
Carefully add this compound-1 to the imaging medium at the desired final concentration.
-
Continue to acquire images at regular intervals (e.g., every 30-60 seconds) to monitor the change in FRET ratio over time.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., Acceptor intensity / Donor intensity).
-
Normalize the FRET ratio to the baseline to represent the change in PKC activity.[18]
-
Plot the normalized FRET ratio over time to visualize the kinetics of PKC activation.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for measuring this compound-induced PKC activation using the Western blot translocation assay.
Caption: General experimental workflow for determining PKC activation via the translocation assay using Western blot.
References
- 1. This compound-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. The effect of this compound on protein kinase C-regulated functions in human T lymphocytes and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of protein kinase C isozymes by this compound 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound 1 induces prolonged activation of extracellular regulated protein kinases in and apoptosis of LNCaP human prostate cancer cells overexpressing protein kinase calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin-1: Comprehensive Application Notes for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data on the solubility, stability, and handling of bryostatin-1 for in vitro experiments. This document aims to equip researchers with the necessary information to ensure accurate and reproducible results when working with this potent and complex marine-derived macrolide.
Solubility of this compound-1
This compound-1 is a lipophilic molecule with poor solubility in aqueous solutions. The choice of solvent is critical for preparing stock solutions and ensuring bioavailability in cell culture experiments.
Table 1: Quantitative Solubility of this compound-1 in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 22.6 | ≥ 25 | [1] |
| Ethanol | ≥ 22.6 | ≥ 25 | [1] |
| tert-Butanol | > 9.2 | > 10.16 | |
| 50% Butanol/Water | > 3.0 | > 3.31 | |
| PET Solvent* | > 2.8 | > 3.09 | |
| Soybean Oil | 1.5 - 3.0 | 1.66 - 3.31 | |
| Water | Insoluble | - |
*PET Solvent Composition: Polyethylene glycol 400 (60 mL), Ethanol (30 mL), and Tween 80 (10 mL).
Stability of this compound-1
The stability of this compound-1 is influenced by temperature, light, pH, and the composition of the solution. Proper storage and handling are crucial to maintain its biological activity.
Storage of Solid Compound:
-
Store solid this compound-1 at -20°C in a tightly sealed container.[2]
Stability in Solution:
-
Stock Solutions: this compound-1 stock solutions in high-quality, anhydrous DMSO or ethanol can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Solutions and Cell Culture Media: this compound-1 is known to bind to glass and plastic surfaces in aqueous solutions, which can lead to a decrease in the effective concentration.[2] While specific quantitative data on its half-life in cell culture media like DMEM or RPMI-1640 under standard incubation conditions (37°C, 5% CO2) is not extensively published, it is generally recommended to prepare fresh dilutions in media for each experiment.
-
pH and Light Sensitivity: The stability of macrolides like this compound can be pH-dependent, with degradation often accelerated at acidic or alkaline pH.[3][4] To minimize degradation, it is advisable to work with solutions close to physiological pH and to protect stock solutions and treated cell cultures from direct light exposure.[5]
Table 2: Stability of this compound-1 in Different Conditions
| Condition | Observation | Reference |
| In PET solvent and t-butanol at ambient temperature | No degradation after 24 and 48 hours | |
| In PET solvent and t-butanol at 50°C | No degradation after 23 hours | |
| In saline in polypropylene (PP) bags at 27°C | Stable for 28 days | [1] |
| In saline in polyvinyl chloride (PVC) bags at 27°C | Concentration decreased over 28 days (adsorption) | [1] |
Mechanism of Action: Protein Kinase C (PKC) Activation
This compound-1 is a potent modulator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. This compound-1 binds to the C1 domain of conventional and novel PKC isoforms, mimicking the effect of the endogenous activator diacylglycerol (DAG). This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation.
The activation of PKC by this compound-1 initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways, in turn, regulate a wide range of cellular functions such as cell proliferation, differentiation, apoptosis, and synaptic plasticity.
Experimental Protocols
Preparation of this compound-1 Stock Solution
Materials:
-
This compound-1 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Pre-warm the vial of solid this compound-1 to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound-1 in a sterile, chemical-resistant container under a fume hood. Due to its potency, handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM). The molecular weight of this compound-1 is 905.04 g/mol .
-
Example Calculation for 1 mg of this compound-1 to make a 1 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.001 g / (905.04 g/mol * 0.001 mol/L) = 0.0011049 L = 1.1049 mL
-
-
-
Add the calculated volume of solvent (e.g., DMSO) to the vial containing the this compound-1.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.
-
Aliquot the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles and prevent adsorption to plastic surfaces.
-
Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions and Cell Treatment
Materials:
-
This compound-1 stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Thaw an aliquot of the this compound-1 stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. This is recommended to ensure accurate pipetting of small volumes and to minimize the final concentration of the organic solvent in the cell culture.
-
Example: To prepare a 10 µM intermediate solution from a 1 mM stock, dilute the stock 1:100 in cell culture medium (e.g., 1 µL of 1 mM stock into 99 µL of medium).
-
-
Vortex the intermediate dilution gently but thoroughly.
-
Add the appropriate volume of the intermediate dilution to the cell culture wells to achieve the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control in your experiment by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to a separate set of cells.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
Typical Working Concentrations: The effective concentration of this compound-1 can vary significantly depending on the cell type and the biological endpoint being measured. In vitro studies have reported using concentrations ranging from sub-nanomolar to the low micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Safe Handling and Disposal
Handling:
-
This compound-1 is a potent biological molecule and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and concentrated stock solutions.
-
Work in a well-ventilated area, preferably a fume hood, when handling the solid form to avoid inhalation.
Disposal:
-
Dispose of all waste materials contaminated with this compound-1 (e.g., pipette tips, tubes, plates) as hazardous chemical waste in accordance with your institution's and local regulations.[6]
-
Do not dispose of this compound-1 waste down the drain or in the regular trash.
-
For liquid waste containing this compound-1, consult your institution's environmental health and safety office for appropriate disposal procedures, which may involve collection in a designated hazardous waste container.
References
- 1. Compatibility and stability of this compound 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytotechlab.com [phytotechlab.com]
- 6. iau.edu.sa [iau.edu.sa]
Application Notes and Protocols: Utilizing Bryostatin-1 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for using Bryostatin-1 in combination with various chemotherapeutic agents. Detailed protocols for in vitro and in vivo experimentation are provided to facilitate further research and development in this promising area of oncology.
Introduction
This compound-1, a macrocyclic lactone isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) isoforms.[1][2][3][4] Its ability to activate or downregulate PKC, depending on the duration of exposure, allows it to influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][5] While this compound-1 has shown minimal efficacy as a single agent in clinical trials, preclinical studies have consistently demonstrated its potential to synergistically enhance the cytotoxicity of conventional chemotherapeutic drugs.[2][3][4][5][6] This document outlines the application of this compound-1 in combination therapies and provides detailed protocols for their evaluation.
Mechanism of Action in Combination Therapy
This compound-1's primary mechanism of synergistic action involves the modulation of PKC activity.[1] Short-term exposure activates PKC, while prolonged exposure leads to its downregulation.[1][2][5] This modulation can sensitize cancer cells to the effects of other cytotoxic agents through several pathways:
-
Induction of Apoptosis: this compound-1 can enhance chemotherapy-induced apoptosis by modulating the expression of apoptosis-regulatory proteins like the Bcl-2 family. For instance, it can lead to an increase in the pro-apoptotic protein Bax.[7] In combination with paclitaxel, this compound-1 promotes mitochondrial injury and apoptosis through the PKC-dependent induction of Tumor Necrosis Factor-alpha (TNF-α).[8]
-
Cell Cycle Regulation: this compound-1 can influence cell cycle progression, making cancer cells more susceptible to agents that target specific phases of the cell cycle. For example, the sequence of paclitaxel followed by this compound-1 is critical, as pretreatment with this compound-1 can prevent paclitaxel-treated cells from entering mitosis.[9][10]
-
Overcoming Drug Resistance: By modulating PKC, which is implicated in multidrug resistance, this compound-1 may help to overcome resistance to certain chemotherapeutic agents.[11]
Data Summary: Preclinical and Clinical Combination Studies
The following tables summarize quantitative data from key studies investigating this compound-1 in combination with other chemotherapeutic agents.
Table 1: Preclinical In Vivo Studies
| Combination Agent | Cancer Model | This compound-1 Dose | Chemotherapy Dose | Key Findings | Reference |
| Paclitaxel | Mouse Mammary Tumor | 80 µg/kg (i.p.) | 12 mg/kg (i.v.) every 12h for 3 doses, weekly for 3 weeks | Sequence dependent: Paclitaxel followed by this compound-1 significantly increased tumor doubling time (29.6 days) compared to paclitaxel alone (23.4 days) or this compound-1 followed by paclitaxel (9.7 days).[9][10] | [9][10] |
| CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Human Diffuse Large Cell Lymphoma Xenograft (WSU-DLCL2-SCID) | 75 µg/kg (i.p.) for 1 or 2 days | Cyclophosphamide: 40 mg/kg (i.v.); Doxorubicin: 3.3 mg/kg (i.v.); Vincristine: 0.5 mg/kg (i.v.); Prednisone: 0.2 mg/kg (p.o.) for 5 days | Concurrent this compound-1 and CHOP resulted in the greatest tumor growth delay (25 days) and log10 kill (3.6).[7] | [7] |
Table 2: Clinical Trial Data
| Combination Agent | Cancer Type | This compound-1 Dose & Schedule | Chemotherapy Dose & Schedule | Phase | Key Findings & Response Rate | Reference |
| Cisplatin | Advanced/Recurrent Cervical Cancer | 50-65 µg/m² (1-hr infusion) | 50 mg/m² | II | No treatment responses. 20% stable disease, 80% progressive disease. Potential for therapeutic antagonism.[11] | [11] |
| Cisplatin | Recurrent/Persistent Ovarian Cancer | 45 µg/m² (72-hr continuous infusion) | 50 mg/m² | II | Modest response rate, but severe myalgia precluded further investigation at this dose and schedule.[12] | [12] |
| Vincristine | Aggressive Non-Hodgkin Lymphoma (Relapsed after ASCT) | 50 µg/m² (24-hr infusion) on days 1 & 15 | 1.4 mg/m² on days 1 & 15 | II | Overall response rate of 31% (2 complete responses).[13] | [13] |
| Paclitaxel | Advanced Non-Small Cell Lung Cancer | 50 µg/m² on days 2, 9, & 16 | 90 mg/m² on days 1, 8, & 15 | II | No significant clinical response. Predominant toxicity was myalgia.[14] | [14] |
| Gemcitabine | Refractory Non-hematologic Cancers | 35 µg/m² (24-hr infusion) on days 1, 8, & 15 | 1,000 mg/m² (30-min infusion) on days 1, 8, & 15 | I | Well-tolerated. Recommended Phase II dose established. 2 partial responses in heavily pretreated patients.[15] | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound-1 in combination therapy.
Caption: this compound-1 and Paclitaxel Synergistic Apoptosis Pathway.
Caption: Modulation of Bcl-2 Family Proteins by this compound-1.
Experimental Workflows
Caption: Workflow for In Vitro Synergy Assessment.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol is designed to assess the synergistic cytotoxic effects of this compound-1 in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, U937)[8][16]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound-1 (in DMSO)
-
Chemotherapeutic agent of interest (e.g., Paclitaxel, Gemcitabine) (in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the cancer cell line in a 37°C, 5% CO₂ incubator. Passage cells regularly to maintain exponential growth.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound-1 and the chemotherapeutic agent in complete medium.
-
Treatment:
-
Treat cells with varying concentrations of this compound-1 alone, the chemotherapeutic agent alone, and the combination of both at constant or non-constant ratios.
-
Include a vehicle control (e.g., DMSO).
-
For sequence-dependent studies, add one drug at time 0 and the second drug after a specified time interval (e.g., 12 or 24 hours).[9][10]
-
-
Incubation: Incubate the treated plates for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis following combination treatment.
Materials:
-
Treated cells from a 6-well plate format
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound-1, the chemotherapeutic agent, and the combination for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of the combination treatment on the expression levels of key signaling proteins.
Materials:
-
Treated cells from a 6-well plate or 10 cm dish format
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKC, anti-Bcl-2, anti-Bax, anti-Caspase-8, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
In Vivo Xenograft Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound-1 combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound-1 formulation for in vivo use
-
Chemotherapeutic agent formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound-1 alone, Chemotherapy alone, Combination therapy).
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor the body weight and general health of the mice.
-
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare tumor growth inhibition, tumor growth delay, and any changes in body weight between the different treatment groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of the Marine-Derived Compound this compound 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The addition of this compound 1 to cyclophosphamide, doxorubicin, vincristine, and prednisone (CHOP) chemotherapy improves response in a CHOP-resistant human diffuse large cell lymphoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of tumor necrosis factor by this compound 1 is involved in synergistic interactions with paclitaxel in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vivo effect of this compound-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase II trial of the combination of this compound-1 and cisplatin in advanced or recurrent carcinoma of the cervix: a New York Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II trial of this compound-1 in combination with cisplatin in patients with recurrent or persistent epithelial ovarian cancer: a California cancer consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of this compound 1 and vincristine for aggressive non-Hodgkin lymphoma relapsing after an autologous stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II study of this compound-1 and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I study of this compound 1 and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitization of human breast cancer cells to gemcitabine by the protein kinase C modulator this compound 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bryostatin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin-1, a macrocyclic lactone derived from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC) isoforms. Its complex biological activities have garnered significant interest, particularly its paradoxical roles in the induction and inhibition of apoptosis. This dual functionality is highly context-dependent, varying with cell type, the specific PKC isoforms expressed, and the presence of other stimuli. Understanding the molecular pathways and having robust protocols to assess its apoptotic effects are critical for the development of this compound-1 and its analogues as therapeutic agents.
These application notes provide an overview of the signaling pathways involved in this compound-1-mediated apoptosis and detailed protocols for its assessment.
Signaling Pathways of this compound-Induced Apoptosis
This compound-1's influence on apoptosis is primarily dictated by its interaction with PKC isozymes, which can trigger both pro- and anti-apoptotic signaling cascades.
Pro-Apoptotic Signaling Pathway
In certain cellular contexts, such as in cancer cells overexpressing specific PKC isoforms like PKCα, this compound-1 can promote apoptosis. This is often associated with the sustained activation of downstream mitogen-activated protein kinase (MAPK) pathways.
Anti-Apoptotic Signaling Pathway
Conversely, in cell types such as B-cell chronic lymphocytic leukemia (B-CLL), this compound-1 can exhibit anti-apoptotic effects. This is often mediated by the activation of survival pathways that lead to the upregulation of anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2.[1]
Experimental Workflow for Assessing this compound-Induced Apoptosis
A multi-faceted approach is recommended to accurately determine the effect of this compound-1 on apoptosis. The following workflow outlines the key experimental stages.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound-1 on apoptosis in different cell lines.
Table 1: Effect of this compound-1 on Apoptosis in LNCaP Prostate Cancer Cells
| Treatment Condition (24h) | Concentration | % Apoptotic Cells (Mean ± SEM) | Reference |
| Vehicle Control | - | < 5% | [2] |
| This compound-1 | 0.1 - 100 nM | No significant increase | [2] |
| PMA | 10 nM | ~40% | [2] |
| This compound-1 + PMA | 100 nM + 10 nM | Inhibition of PMA-induced apoptosis | [2] |
| This compound-1 (in PKCα-overexpressing LNCaP cells) | 10 nM | Extensive apoptosis | [3] |
Table 2: Effect of this compound-1 on Apoptosis in B-CLL Cells
| Treatment Condition (48h) | Concentration | Effect on Apoptosis | Reference |
| Vehicle Control | - | Baseline spontaneous apoptosis | [4] |
| This compound-1 | 1 ng/mL - 50 ng/mL | No significant effect on survival alone | [4] |
| This compound-1 + BL22 Immunotoxin | 1 ng/mL - 50 ng/mL | Sensitizes cells to BL22-induced apoptosis | [4] |
Experimental Protocols
1. Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is for the quantitative analysis of early and late apoptotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Treated and control cells
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound-1 at desired concentrations and time points. Include appropriate positive and negative controls.
-
Harvest cells (including supernatant for suspension cells) and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
2. Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, a hallmark of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
-
Treated and control cells cultured in 96-well plates
-
-
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with this compound-1 and controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Interpretation:
-
Luminescence is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated samples to that of the untreated control to determine the fold-change in activity.
-
3. Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression levels of key proteins in the apoptotic pathways affected by this compound-1.
-
Target Proteins:
-
PKC Isoforms: PKCα, PKCδ, PKCε
-
Anti-apoptotic: Mcl-1, Bcl-2
-
Pro-apoptotic: Bax, Bak
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP
-
Loading Control: β-actin, GAPDH
-
-
Procedure:
-
Protein Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
-
-
Data Interpretation:
-
Compare the normalized protein expression levels between treated and control samples to determine the effect of this compound-1 on the expression of key apoptotic regulators. An increase in cleaved caspase-3 and cleaved PARP is indicative of apoptosis. Changes in the balance of pro- and anti-apoptotic Bcl-2 family proteins can elucidate the mechanism of action.
-
References
- 1. This compound induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1 induces prolonged activation of extracellular regulated protein kinases in and apoptosis of LNCaP human prostate cancer cells overexpressing protein kinase calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Lentiviral Vectors to Elucidate the Effects of Bryostatin on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bryostatin-1, a potent modulator of Protein Kinase C (PKC), has garnered significant interest for its therapeutic potential in a range of diseases, including cancer, neurological disorders, and HIV latency.[1][2][3] Its complex biological activities stem from its ability to differentially activate PKC isoforms, leading to a cascade of downstream signaling events that ultimately alter gene expression.[2][4] Understanding the precise molecular mechanisms by which this compound-1 exerts its effects is crucial for its clinical development.
Lentiviral vectors have emerged as a powerful tool for gene delivery in a wide array of cell types, including primary and non-dividing cells like neurons.[5] Their ability to mediate stable, long-term expression of transgenes or shRNAs makes them ideal for dissecting complex signaling pathways.[5][6] By employing lentiviral vectors to overexpress or knock down key components of signaling cascades, researchers can meticulously map the pathways through which this compound-1 modulates gene expression.
These application notes provide a comprehensive guide for utilizing lentiviral vectors to study the effects of this compound-1 on gene expression. Detailed protocols for lentiviral vector production, transduction of target cells, and subsequent analysis of gene expression are provided, alongside quantitative data on this compound-1's known effects and diagrams of the key signaling pathways involved.
Data Presentation: this compound-1's Impact on Gene Expression
The following tables summarize the quantitative effects of this compound-1 on the expression of various genes implicated in its therapeutic actions.
| Gene | Cell Type/Model | Treatment Conditions | Fold Change in mRNA | Fold Change in Protein | Reference |
| BDNF | Fragile X Mice Hippocampus | In vivo | ~2.0-fold increase | ~1.44-fold increase | [7] |
| BDNF | Wild Type Mice Hippocampus | In vivo | ~2.1-fold increase | ~1.45-fold increase | [7] |
| c-fos | U937 Cells | 10 nM this compound-1, 2h | ~2.5-fold increase | Not Reported | [8] |
| c-jun | U937 Cells | 10 nM this compound-1, 2h | ~2.0-fold increase | Not Reported | [8] |
| EGR1 | U937 Cells | 10 nM this compound-1, 2h | ~4.0-fold increase | Not Reported | [8] |
| IL-6 | LNCaP Cells | 10 nM this compound-1, 2h | ~3.0-fold increase | Not Reported | [8] |
| Gene | Cell Type/Model | Treatment Conditions | Regulation | Reference |
| Bax | 4T1 Mouse Mammary Tumor Cells | 20-400 nM this compound-1 | Upregulation | [9] |
| Bcl-2 | 4T1 Mouse Mammary Tumor Cells | 20-400 nM this compound-1 | Downregulation | [9] |
| Mcl-1 | B-cell Chronic Lymphocytic Leukemia Cells | Not Specified | Upregulation | [10] |
| Neurotoxic Astrocyte Genes (e.g., C3) | Mouse Glial Cultures | 50 nM this compound-1 + LPS | Downregulation | [11] |
| Neuroprotective Astrocyte Genes (e.g., Clcf1, Tm4sf1) | Mouse Glial Cultures | 50 nM this compound-1 + LPS | Upregulation | [11] |
| Trophic/Anti-inflammatory Microglia Genes (e.g., Arg1, BDNF) | Mouse Glial Cultures | 50 nM this compound-1 | Upregulation | [11] |
Experimental Protocols
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of high-titer lentiviral stocks using a third-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing gene of interest or shRNA)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G)
-
High-glucose DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Cell Seeding: Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, combine the transfer plasmid, packaging plasmids, and envelope plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Medium Change: After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete DMEM.
-
Day 4-5: Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any cellular debris.
-
A second harvest can be performed at 72 hours post-transfection.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction of Target Cells (e.g., Primary Neurons)
This protocol outlines the procedure for infecting target cells with the produced lentivirus.
Materials:
-
Target cells (e.g., primary neurons, cancer cell lines)
-
Lentiviral supernatant
-
Complete culture medium for target cells
-
Polybrene (optional, for enhancing transduction efficiency in some cell types)
Procedure:
-
Day 1: Cell Seeding: Plate target cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at an appropriate density.
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Add the desired amount of lentivirus to the target cells. The Multiplicity of Infection (MOI) should be optimized for each cell type and virus preparation.
-
For some cell types, Polybrene can be added to a final concentration of 4-8 µg/mL to enhance transduction efficiency. Note: Primary neurons can be sensitive to Polybrene.
-
-
Day 3: Medium Change: After 12-24 hours, remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium.
-
Day 5 onwards: Analysis:
-
Allow 48-72 hours for transgene expression or knockdown to occur.
-
Proceed with this compound-1 treatment and subsequent gene expression analysis (Protocol 3).
-
For stable cell line generation, begin selection with the appropriate antibiotic (e.g., puromycin, blasticidin) if the lentiviral vector contains a resistance marker.
-
Protocol 3: Analysis of Gene Expression Following this compound-1 Treatment
This protocol details the steps for treating transduced cells with this compound-1 and analyzing the resulting changes in gene expression via qPCR and Western Blot.
Materials:
-
Transduced target cells
-
This compound-1
-
DMSO (vehicle control)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes and housekeeping genes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
This compound-1 Treatment:
-
Treat transduced cells with the desired concentration of this compound-1 (typically in the nanomolar range) or DMSO as a vehicle control.
-
Incubation times can range from a few hours to 24-48 hours, depending on the target gene.
-
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from the treated cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers specific for the gene of interest and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression using the ΔΔCt method.[12]
-
-
Western Blot Analysis:
-
Lyse the treated cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify band intensities. Normalize to a loading control (e.g., β-actin, GAPDH).
-
Mandatory Visualizations
Experimental Workflows
Caption: Overview of the experimental workflow.
Signaling Pathways
Caption: this compound-1 activates the PKC-ERK signaling pathway.
Caption: this compound-1 can modulate the mTOR signaling pathway.[13]
Caption: this compound-1 can inhibit the Hedgehog signaling pathway.[14]
Application: Dissecting this compound-1's Mechanism of Action
Lentiviral vectors can be employed to investigate the specific roles of different signaling molecules in mediating this compound-1's effects on gene expression.
-
Overexpression Studies: To determine if a specific PKC isoform is sufficient to mediate the effect of this compound-1 on a target gene, that isoform can be overexpressed using a lentiviral vector. If overexpression of a particular isoform mimics the effect of this compound-1 or enhances its effect, it suggests that this isoform is a key mediator.
-
Knockdown Studies: To ascertain if a particular signaling molecule is necessary for this compound-1's effect, its expression can be knocked down using a lentiviral vector expressing a specific shRNA. If knockdown of the molecule abrogates the effect of this compound-1 on a target gene, it indicates that the molecule is a critical component of the signaling pathway.[5][6]
By combining these lentiviral-based approaches with this compound-1 treatment, researchers can systematically map the signaling cascades that govern its diverse biological activities. This detailed mechanistic understanding is essential for the rational design of therapeutic strategies utilizing this compound-1 and its analogs.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 3. The protein kinase C modulator this compound-1 therapeutically targets microglia to attenuate neuroinflammation and promote remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of transcriptional response to phorbol ester, this compound 1, and this compound analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 and protein kinase C independent induction of growth arrest and apoptosis by this compound 1 in a highly metastatic mammary epithelial cell line: In vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PKC modulator this compound-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the PKC-Gli Axis: this compound 1 as a Hedgehog Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Bryostatin biphasic dose-response in vitro
Welcome to the technical support center for researchers utilizing Bryostatin-1 in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the characteristic biphasic dose-response of this compound-1.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a biphasic or U-shaped dose-response curve with this compound-1 in my cell-based assays?
A1: The biphasic dose-response of this compound-1 is a well-documented phenomenon primarily attributed to its complex interaction with Protein Kinase C (PKC) isozymes.[1][2] At lower concentrations, this compound-1 acts as a potent PKC activator, leading to the translocation of PKC from the cytosol to the cell membrane and subsequent downstream signaling.[1][2] However, at higher concentrations or with prolonged exposure, this compound-1 can induce the downregulation and proteasomal degradation of PKC, leading to a diminished or even opposite effect.[1][3]
Q2: What is the underlying mechanism of this compound-1's interaction with PKC?
A2: this compound-1 binds to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG).[3] This binding induces a conformational change in PKC, leading to its activation and translocation to cellular membranes. The biphasic effect arises from the fact that prolonged or intense activation of PKC by this compound-1 marks the enzyme for ubiquitination and subsequent degradation by the proteasome.[1] This process consists of three phases: rapid activation (less than 40 minutes), a downregulation phase (several hours), and finally, de novo synthesis of the PKC enzyme (over 2 days).[1][2]
Q3: Which PKC isozymes are most relevant to this compound-1's effects?
A3: this compound-1 exhibits varying affinities for different PKC isozymes. It shows a particular preference for novel PKC isoforms, especially PKCδ and PKCε, with sub-nanomolar binding affinities.[4] It also binds to conventional PKC isoforms like PKCα, but with slightly lower affinity.[4] The specific isozyme expression profile in your cell line of interest will significantly influence the observed biological response.
Q4: How can I avoid the downregulatory effects of this compound-1 and maintain a consistent activational response?
A4: To favor the activational phase and avoid the subsequent downregulation, consider the following strategies:
-
Dose Optimization: Utilize lower, sub-nanomolar concentrations of this compound-1. The optimal concentration will be cell-line dependent and should be determined empirically through a detailed dose-response study.
-
Pulsatile Dosing: Instead of continuous exposure, treat cells with short pulses of this compound-1. For example, a brief exposure (e.g., 10-30 minutes) followed by washout may be sufficient to trigger the desired signaling cascade without inducing significant PKC downregulation.[5]
-
Time-Course Experiments: Characterize the kinetics of PKC activation and downregulation in your specific cell model. This will help you identify the optimal time points for your experimental readouts before significant downregulation occurs.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect observed at any concentration. | Cell line may not express the relevant PKC isozymes. | - Confirm PKC isozyme expression in your cell line via Western blot or qPCR. - Consider using a positive control cell line known to respond to this compound-1. |
| This compound-1 degradation. | - Ensure proper storage of this compound-1 stock solutions (typically at -20°C or -80°C). - Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell confluence or passage number. | - Maintain consistent cell culture conditions, including seeding density and passage number. |
| Purity and stability of this compound-1. | - Use a high-purity source of this compound-1. - Be aware of potential adsorption to certain plastics; use polypropylene or siliconized tubes. | |
| High background in PKC translocation assays. | Incomplete cell lysis or fractionation. | - Optimize your cell lysis and subcellular fractionation protocol to ensure clean separation of cytosolic and membrane fractions. |
| Non-specific antibody binding. | - Use a high-quality primary antibody specific for the PKC isozyme of interest. - Optimize antibody concentrations and blocking conditions. | |
| Desired downstream effect is not observed despite PKC activation. | The specific downstream pathway may not be active in your cell model. | - Investigate the signaling pathways downstream of PKC in your cell line. - Consider measuring multiple downstream markers to get a more complete picture of the cellular response. |
| The timing of the readout is not optimal. | - Perform a time-course experiment to determine the peak of the downstream response. |
Quantitative Data
Table 1: Binding Affinities of this compound-1 for Different PKC Isozymes
| PKC Isozyme | Binding Affinity (Ki) in nM |
| PKCα | 1.35[4] |
| PKCβ2 | 0.42[4] |
| PKCδ | 0.26[4] |
| PKCε | 0.24[4] |
Table 2: Effective Concentrations of this compound-1 for PKC Activation in Neuronal Cells
| PKC Isozyme | Effective Concentration for Activation | Time to Significant Activation |
| PKCα | 10⁻⁸ M[1][2] | - |
| PKCδ | 10⁻⁹ M[1][2] | 1 hour[1][2] |
| PKCε | 10⁻¹⁰ M[1][2] | 30 minutes[1][2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with this compound-1
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound-1 Preparation: Prepare a stock solution of this compound-1 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in serum-free or complete culture medium to the desired final concentrations. It is crucial to use polypropylene or siliconized tubes to prevent adsorption of the compound.
-
Treatment:
-
For continuous exposure, replace the culture medium with the medium containing the different concentrations of this compound-1.
-
For pulsatile dosing, replace the medium with this compound-1 containing medium for the desired duration (e.g., 30 minutes). Then, remove the treatment medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium.
-
-
Incubation: Incubate the cells for the desired time points at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, PKC activity assay).
Protocol 2: Western Blot Analysis of PKC Translocation
This protocol is a key method to assess PKC activation by observing its translocation from the cytosol to the cell membrane.
-
Cell Lysis and Subcellular Fractionation:
-
After this compound-1 treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Resuspend the membrane pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the PKC isozyme of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities in the cytosolic and membrane fractions to determine the extent of PKC translocation. An increase in the membrane-to-cytosol ratio of the PKC signal indicates activation.
Visualizations
Caption: this compound-1 signaling pathway leading to a biphasic response.
Caption: General experimental workflow for studying this compound-1 effects in vitro.
Caption: Troubleshooting logic for overcoming this compound-1's biphasic response.
References
- 1. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 3. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of the Marine-Derived Compound this compound 1: Preclinical and Clinical Evaluation | MDPI [mdpi.com]
- 5. This compound-1 and IL-2 synergize to induce IFN-gamma expression in human peripheral blood T cells: implications for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Bryostatin insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Bryostatin-1 in aqueous solutions. This compound-1, a potent modulator of Protein Kinase C (PKC), is a valuable tool in various research fields, including oncology and neuroscience.[1] However, its poor water solubility often presents a significant challenge in experimental settings. This guide offers practical solutions and detailed protocols to ensure the successful preparation and use of this compound-1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and why is its solubility an issue?
A1: this compound-1 is a natural macrolide lactone isolated from the marine bryozoan Bugula neritina. It is a highly oxygenated and complex molecule with a molecular weight of 905.0 g/mol .[2] Its chemical structure contributes to its low solubility in water, which is approximately 0.00595 mg/mL.[3] This hydrophobicity can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media, impacting the accuracy and reproducibility of experiments.
Q2: What are the recommended solvents for preparing a this compound-1 stock solution?
A2: this compound-1 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and tert-butanol.[3] DMSO and ethanol are the most commonly used solvents for preparing high-concentration stock solutions.
Q3: My this compound-1, dissolved in DMSO, is precipitating when I dilute it in my aqueous buffer (e.g., PBS). What should I do?
A3: This is a common issue known as "salting out," where the compound is less soluble in a high salt concentration buffer than in water. Several strategies can help mitigate this:
-
Intermediate Dilution: First, dilute the DMSO stock solution in a small volume of pure water before adding it to the final buffer.[4]
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your working solution (e.g., 0.5% to 1%) can help maintain solubility. However, always check the tolerance of your specific cell line or assay to DMSO.
-
Gentle Warming: Gently warming the solution to 37°C can help redissolve small amounts of precipitate.[5][6]
-
Sonication: A brief sonication in an ultrasonic bath can also aid in dissolving the compound.[5]
-
Protein Carrier: For in vitro experiments, diluting the stock solution into media containing serum (e.g., 10% FBS) or a carrier protein like bovine serum albumin (BSA) can help stabilize the compound and prevent precipitation.[4]
Q4: Can I store this compound-1 in an aqueous solution?
A4: It is generally not recommended to store this compound-1 in aqueous solutions for extended periods due to its tendency to bind to glass and plastic surfaces and its potential for degradation. Stock solutions in DMSO or ethanol are more stable and should be stored at -20°C.[7] If short-term storage of a diluted aqueous solution is necessary, using polypropylene tubes is preferable to polyvinyl chloride (PVC) bags, as this compound-1 has been shown to be more stable in polypropylene.[8]
Troubleshooting Guide: this compound-1 Precipitation
This guide provides a step-by-step approach to resolving precipitation issues encountered during the preparation of this compound-1 working solutions.
Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
Caption: Troubleshooting workflow for this compound-1 precipitation.
Quantitative Data Summary
The solubility of this compound-1 in various solvents is summarized below. This data is crucial for preparing appropriate stock solutions and understanding the compound's behavior in different experimental conditions.
| Solvent | Solubility | Reference |
| Water | 0.00595 mg/mL | [3] |
| DMSO | Soluble to 25 mM | |
| Ethanol | Soluble to 25 mM | |
| tert-Butanol | > 9.2 mg/mL | [2] |
| 50% Butanol/water | > 3.0 mg/mL | [2] |
| PET solvent* | > 2.8 mg/mL | [2] |
| Soybean oil | 1.5 - 3.0 mg/mL | [2] |
*PET solvent: PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL)[2]
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound-1 Stock Solution in DMSO
Materials:
-
This compound-1 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound-1 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound-1 in a sterile microcentrifuge tube. For 1 mg of this compound-1 (MW: 905.0 g/mol ), you will need approximately 1.1049 mL of DMSO to make a 1 mM stock solution.[5]
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound-1.
-
Vortex the solution until the this compound-1 is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Preparation of a 10 nM this compound-1 Working Solution in Cell Culture Medium
Materials:
-
1 mM this compound-1 stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the 1 mM this compound-1 stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 1 µM intermediate solution, dilute 1 µL of the 1 mM stock solution into 999 µL of cell culture medium.
-
To prepare the final 10 nM working solution, dilute 10 µL of the 1 µM intermediate solution into 990 µL of pre-warmed cell culture medium. This will result in a final DMSO concentration of approximately 0.001%, which is well-tolerated by most cell lines.
-
Vortex the working solution gently before adding it to your cells.
-
Prepare the working solution fresh on the day of use.
This compound-1 Signaling Pathway
This compound-1 is a potent activator of Protein Kinase C (PKC).[5] It binds to the C1 domain of PKC, mimicking the action of the endogenous activator diacylglycerol (DAG).[9][10] This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10] The specific effects of this compound-1 are dependent on the PKC isoform and the cell type.
Caption: Simplified this compound-1 signaling pathway via PKC activation.
References
- 1. This compound‐1: Pharmacology and Therapeutic Potential as a CNS Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 1 | C47H68O17 | CID 5280757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Compatibility and stability of this compound 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Bryostatin-1 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Bryostatin-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-1 and what are its main off-target effects?
This compound-1 is a potent modulator of Protein Kinase C (PKC) isoforms. It binds with high affinity to the C1 domain of PKC, initially activating the enzyme, which is then followed by its downregulation.[1][2] The primary off-target effects stem from its complex and often biphasic dose- and time-dependent interactions with various PKC isoforms, which can lead to a range of cellular responses that may not be related to the intended therapeutic effect. These can include cytotoxicity, paradoxical effects on cell proliferation, and modulation of signaling pathways downstream of other PKC isoforms.[3][4]
Q2: How can I differentiate between this compound-1-induced cytotoxicity and its desired anti-proliferative or pro-apoptotic effects?
Distinguishing between these effects is crucial for accurate data interpretation. A multi-assay approach is recommended:
-
Cell Viability vs. Cell Proliferation: Use an assay that measures metabolic activity (e.g., MTT) to assess overall cell viability, and a direct cell counting method or a proliferation marker (e.g., Ki-67 staining) to specifically measure cell proliferation. A decrease in proliferation without a significant drop in viability suggests a cytostatic effect rather than cytotoxicity.
-
Apoptosis vs. Necrosis: Employ flow cytometry with Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both.[5]
-
Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3, to confirm apoptosis.[6]
Q3: I'm observing a U-shaped or bell-shaped dose-response curve with this compound-1. What could be the cause?
This biphasic response is a known characteristic of this compound-1 and is often attributed to its dual role as a PKC activator at low concentrations and a downregulator at higher concentrations or with prolonged exposure.[3][7] At low doses, activation of specific PKC isoforms may promote a particular response, while at higher doses, the downregulation of these or other isoforms can lead to a diminished or opposite effect. Careful dose-response studies with a wide range of concentrations are essential to identify the optimal concentration for the desired effect.
Q4: Why do I see different or even opposite effects with this compound-1 compared to phorbol esters like PMA, even though both are PKC activators?
This is a key feature of this compound-1 and a significant area of research. The differential effects are thought to arise from:
-
Differential PKC Isoform Translocation: this compound-1 and phorbol esters can induce different patterns of PKC isoform translocation to various subcellular compartments, leading to the activation of distinct downstream signaling pathways.[8][9]
-
Differential PKC Isoform Downregulation: this compound-1 can cause a more rapid and profound downregulation of certain PKC isoforms compared to phorbol esters.[3][10]
-
Unique Conformational Changes: this compound-1 and phorbol esters may induce different conformational changes in the PKC protein, leading to altered substrate specificity and downstream signaling.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cell viability assays (e.g., MTT).
-
Possible Cause: this compound-1 precipitation at high concentrations or interference with the assay chemistry.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Solubility Check: Determine the solubility of this compound-1 in your cell culture medium. Consider using a lower concentration of a solubilizing agent like DMSO.
-
Assay Control: Run a control experiment with this compound-1 in cell-free medium to check for direct chemical reduction of the MTT reagent.
-
Alternative Assay: Consider using a different viability assay that relies on a different detection principle, such as a resazurin-based assay or a crystal violet staining assay.
-
Problem 2: Unexpected or paradoxical effects on cell proliferation (e.g., increased proliferation when expecting inhibition).
-
Possible Cause: Activation of pro-proliferative PKC isoforms at the tested concentrations. The cellular context and the specific PKC isoforms expressed by the cell line are critical.
-
Troubleshooting Steps:
-
Dose-Response Optimization: Perform a comprehensive dose-response experiment with a wider range of this compound-1 concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for the desired anti-proliferative effect.
-
Time-Course Experiment: Investigate the effect of different incubation times. Short-term exposure may lead to PKC activation and proliferation, while longer exposure may lead to downregulation and inhibition.
-
PKC Isoform Profiling: Use Western blotting to determine the expression profile of PKC isoforms in your cell line. This can help in understanding which isoforms are likely being modulated by this compound-1.
-
PKC Isoform-Specific Inhibitors: Use well-characterized PKC isoform-specific inhibitors in combination with this compound-1 to dissect the contribution of individual isoforms to the observed phenotype.
-
Problem 3: Difficulty in detecting PKC translocation or downregulation by Western blot.
-
Possible Cause: Inefficient subcellular fractionation, inappropriate antibody, or timing of the experiment.
-
Troubleshooting Steps:
-
Optimize Subcellular Fractionation: Use a reliable protocol for separating cytosolic, membrane, and nuclear fractions. Ensure the purity of each fraction by probing for fraction-specific markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for plasma membrane, Lamin B1 for nucleus).
-
Antibody Validation: Use antibodies that are validated for the specific PKC isoform and application (e.g., Western blotting). Test different antibody concentrations and blocking conditions.
-
Time-Course Analysis: Perform a time-course experiment to capture the transient nature of PKC translocation (often occurs within minutes to an hour) and the more gradual process of downregulation (can take several hours).[10]
-
Quantitative Data Summary
Table 1: Binding Affinities and Effective Concentrations of this compound-1
| PKC Isoform | Binding Affinity (Ki, nM) | Effective Concentration for Activation in Cultured Neuronal Cells (M) |
| PKCα | 1.35[8][11] | 10⁻⁸[8][11] |
| PKCβ2 | 0.42[8][11] | Not specified |
| PKCδ | 0.26[8][11] | 10⁻⁹[8][11] |
| PKCε | 0.24[8][11] | 10⁻¹⁰[8][11] |
Table 2: In Vitro Anti-proliferative Effects of this compound-1 on Murine Tumor Cell Lines
| Cell Line | Tissue Origin | % Inhibition of In Vitro Growth (at 100 ng/ml) |
| Renca | Renal Adenocarcinoma | 0[10] |
| B16 | Melanoma | 40[10] |
| M5076 | Reticulum Cell Sarcoma | 40[10] |
| L10A | B-cell Lymphoma | 94[10] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-1 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-1 in a complete culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound-1 to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Analysis of PKC Isoform Translocation by Western Blotting
This protocol involves subcellular fractionation followed by Western blotting.
Materials:
-
Treated and untreated cells
-
Cell scraper
-
Fractionation buffer (e.g., hypotonic lysis buffer)
-
Dounce homogenizer or needle and syringe
-
Centrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PKC isoforms (α, δ, ε) and subcellular markers
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound-1 for the desired time, wash cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer and mechanical disruption (dounce homogenizer or needle passage).
-
Perform differential centrifugation to separate the cytosolic and membrane fractions. A typical protocol involves a low-speed spin to pellet nuclei and intact cells, followed by a high-speed spin of the supernatant to pellet the membrane fraction.
-
Determine the protein concentration of each fraction.
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies against the PKC isoforms of interest and subcellular fraction markers.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis.[5][13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with this compound-1 for the desired time. Include appropriate controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mpbio.com [mpbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bryostatin Concentration for Maximal PKC Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Bryostatin-1 to achieve maximal Protein Kinase C (PKC) activation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound-1 to induce PKC activation?
For initial experiments, a concentration range of 0.1 nM to 10 nM is recommended. Studies have shown that this compound-1 can effectively activate various PKC isoforms within this nanomolar and sub-nanomolar range in cultured neuronal cells.[1][2] For instance, in SH-SY5Y neuroblastoma cells, significant activation of PKC-α, -δ, and -ε has been observed at concentrations of 10⁻⁸ M, 10⁻⁹ M, and 10⁻¹⁰ M.[3][4]
2. Does the optimal concentration of this compound-1 vary between different PKC isoforms?
Yes, the binding affinities and activation potencies of this compound-1 differ among PKC isoforms. This compound-1 generally shows a higher affinity for novel PKC isoforms (δ and ε) compared to conventional isoforms (α).[1][2][5] Specifically, the binding affinities for PKCα, PKCβ2, PKCδ, and PKCε are approximately 1.35 nM, 0.42 nM, 0.26 nM, and 0.24 nM, respectively.[1][5] This suggests that lower concentrations may be sufficient to activate PKCδ and PKCε.
3. What is the typical time course for PKC activation following this compound-1 treatment?
PKC activation by this compound-1 is a rapid process. In time-course experiments with SH-SY5Y cells, significant activation of PKCε can be detected as early as 30 minutes, while PKCδ activation is observed within 1 hour at a concentration of 10⁻¹⁰ M.[1][3] The activation of PKC can be sustained for several hours.[1][3] However, it's important to note that prolonged exposure can lead to a subsequent downregulation of PKC.[1][2]
4. How does the dose-response relationship of this compound-1 for PKC activation typically look?
The dose-response to this compound-1 is often biphasic or follows an inverted U-shape.[2][6][7] This means that maximal activation is achieved at an optimal concentration, and higher concentrations can lead to a decrease in PKC activation.[6][7] This phenomenon is likely due to the downregulation of PKC isoforms at higher concentrations or with prolonged treatment times.[2][7] For example, in Swiss 3T3 cells, maximal activation of Protein Kinase D (a downstream target of PKC) was observed at 10 nM this compound-1, with reduced activation at 100 nM.[6]
Troubleshooting Guide
Issue: No or low PKC activation observed after this compound-1 treatment.
| Possible Cause | Suggestion |
| Suboptimal this compound-1 Concentration | Perform a dose-response experiment using a range of concentrations (e.g., 0.01 nM to 100 nM) to determine the optimal concentration for your specific cell type and PKC isoform of interest. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 3h, 6h, 24h) to identify the peak activation time. Short-term exposure typically leads to activation, while long-term exposure can cause downregulation.[8] |
| Cell Type Variability | The expression levels of different PKC isoforms can vary significantly between cell types. Confirm the expression of your target PKC isoform in your cell line using Western blotting or qPCR. |
| PKC Downregulation | High concentrations of this compound-1 or prolonged incubation can lead to the ubiquitination and subsequent degradation of PKC.[2] Use a lower concentration or shorter incubation time. Consider co-treatment with a proteasome inhibitor as a control to verify downregulation. |
| Inactive this compound-1 | Ensure the proper storage and handling of your this compound-1 stock solution. Prepare fresh dilutions for each experiment. |
Issue: Inconsistent or variable results between experiments.
| Possible Cause | Suggestion |
| Cell Confluency and Passage Number | Maintain consistent cell culture conditions, including seeding density, confluency at the time of treatment, and passage number, as these can affect cellular signaling pathways. |
| Serum Starvation Conditions | If serum-starving cells before treatment, ensure the duration is consistent. Some protocols recommend replacing the culture medium with serum-free medium for a few hours before adding this compound-1.[3] |
| Assay Variability | Ensure consistent execution of the PKC activation assay (e.g., Western blot for membrane translocation). Pay close attention to lysis buffer composition, centrifugation speeds for fractionation, and antibody quality. |
Data Presentation
Table 1: Effective Concentrations of this compound-1 for PKC Isoform Activation in SH-SY5Y Cells
| PKC Isoform | Effective Concentration Range | Time to Significant Activation | Reference |
| PKCα | 10⁻¹⁰ M - 10⁻⁸ M | 30 min - 3h | [3] |
| PKCδ | 10⁻¹⁰ M - 10⁻⁸ M | 1h | [3] |
| PKCε | 10⁻¹⁰ M - 10⁻⁸ M | 30 min | [3] |
Table 2: Binding Affinities of this compound-1 for Different PKC Isoforms
| PKC Isoform | Binding Affinity (Ki) | Reference |
| PKCα | 1.35 nM | [1][5] |
| PKCβ2 | 0.42 nM | [5] |
| PKCδ | 0.26 nM | [1][5] |
| PKCε | 0.24 nM | [1][5] |
Experimental Protocols
Protocol 1: Measurement of PKC Translocation by Western Blotting
This protocol is a common method to assess PKC activation by measuring its translocation from the cytosol to the cell membrane.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y) in appropriate culture dishes and grow to near confluency.
-
Optional: Serum-starve the cells for 2 hours prior to treatment.[3]
-
Treat cells with the desired concentrations of this compound-1 or vehicle control for the specified time points.
-
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in a homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).[3]
-
Homogenize the cells using a Dounce homogenizer or by passing them through a needle.
-
Centrifuge the homogenate at low speed (e.g., 1,500 x g for 5 min) to pellet nuclei and unbroken cells.[3]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Sample Preparation and Western Blotting:
-
Resuspend the membrane pellet in a lysis buffer containing a mild detergent (e.g., Triton X-100).
-
Determine the protein concentration of both cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the PKC isoform of interest.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use loading controls for each fraction (e.g., GAPDH for cytosol and Na+/K+-ATPase for the membrane fraction) to ensure equal loading.
-
Visualizations
Caption: this compound-1 signaling pathway leading to PKC activation.
Caption: Workflow for assessing PKC activation via membrane translocation.
Caption: Logical relationship of this compound-1 concentration to PKC response.
References
- 1. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 2. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-1 vs. TPPB: dose-dependent APP processing and PKC-α, -δ, and -ε isoform activation in SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Bryostatin lot-to-lot variability and quality control
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of Bryostatin, with a particular focus on lot-to-lot variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and what is its primary mechanism of action?
A1: this compound-1 is a macrolide lactone originally isolated from the marine bryozoan Bugula neritina. Its primary mechanism of action is as a potent modulator of Protein Kinase C (PKC) isozymes. It binds to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and phorbol esters. This binding initially activates PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of downstream targets.
Q2: We are observing inconsistent results between different lots of this compound-1. What could be the cause?
A2: Lot-to-lot variability is a known challenge with complex natural products and synthetically derived compounds like this compound-1. Inconsistent results in cellular assays can often be attributed to variations in:
-
Purity: The presence of impurities can interfere with the biological activity of this compound-1.
-
Concentration: Inaccurate quantification of the stock solution can lead to dosing errors.
-
Identity and Integrity: The presence of related substances or degradation products may alter the compound's efficacy.
-
Formulation: this compound-1 has poor aqueous solubility, and inconsistencies in its solubilization can affect its bioavailability in cell culture.
We strongly recommend performing in-house quality control checks on each new lot of this compound-1.
Q3: How should I prepare and store this compound-1 stock solutions?
A3: this compound-1 is soluble in DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that this compound-1 can bind to glass and plastic surfaces in aqueous solutions, so it is advisable to use low-protein-binding tubes and pipette tips.[1]
Q4: What are the typical concentrations of this compound-1 used in cell-based assays?
A4: The effective concentration of this compound-1 is highly dependent on the cell type and the specific PKC isoform being targeted. It has been shown to activate different PKC isoforms at concentrations ranging from 10⁻⁸ M to 10⁻¹⁰ M.[2][3] It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.
Q5: Why does prolonged exposure to this compound-1 sometimes lead to a decrease in PKC activity?
A5: this compound-1 exhibits a biphasic effect on PKC. Initial exposure leads to activation and translocation of PKC to the membrane. However, prolonged exposure can lead to the downregulation of certain PKC isoforms through ubiquitination and proteasomal degradation.[1] This is an important consideration in the design of long-term experiments.
Troubleshooting Guides
Issue 1: Reduced or No PKC Activation with a New Lot of this compound-1
-
Question: We were seeing robust PKC activation with our old lot of this compound-1, but a new lot is showing significantly lower or no activity. What should we do?
-
Answer: This is a common issue that often points to problems with the new lot's quality or its preparation. Follow these troubleshooting steps:
Troubleshooting workflow for reduced PKC activation.
Issue 2: High Variability in Experimental Replicates
-
Question: We are observing high variability between replicate wells treated with this compound-1. What could be the cause?
-
Answer: High variability can be due to several factors related to both the compound and the assay itself.
-
Incomplete Solubilization: Ensure your this compound-1 stock solution is fully dissolved. Vortex thoroughly and visually inspect for any precipitate. When diluting into aqueous media, ensure rapid mixing to prevent precipitation.
-
Pipetting Errors: Use calibrated pipettes and low-retention tips. For multi-well plates, consider using a multichannel pipette to add this compound-1 to all wells simultaneously to ensure consistent treatment times.[4]
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable responses. Ensure your cell suspension is homogenous before seeding.[4]
-
"Edge Effects" in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the media and affect cell health and drug response. To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental data.[4]
-
Quality Control for this compound-1
To ensure reproducible experimental results, it is essential to have a robust quality control (QC) process for each new lot of this compound-1. The following table outlines the key QC parameters and recommended specifications.
| Parameter | Method | Recommended Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight of this compound-1 (905.04 g/mol ).[5] | Confirms the presence of the correct compound. |
| NMR Spectroscopy | The ¹H and ¹³C NMR spectra should be consistent with the known structure of this compound-1. | Provides detailed structural confirmation. | |
| Purity | HPLC-UV | ≥98% | Quantifies the percentage of this compound-1 and detects any impurities. |
| Concentration | UV-Vis Spectrophotometry | The concentration of the stock solution should be within ±5% of the target concentration. | Ensures accurate dosing in experiments. |
| Appearance | Visual Inspection | White to off-white powder. | A simple check for any gross contamination or degradation. |
| Solubility | Visual Inspection | Should dissolve completely in DMSO or ethanol at the specified concentration to form a clear solution. | Ensures proper formulation for in vitro studies. |
Experimental Protocols
Protocol 1: Preparation of this compound-1 Stock Solution
-
Materials:
-
This compound-1 powder
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and low-retention tips
-
-
Procedure:
-
Allow the vial of this compound-1 powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 1 mM). For 1 mg of this compound-1 (MW = 905.04 g/mol ), add 1.105 mL of DMSO for a 1 mM solution.[5]
-
Add the calculated volume of DMSO to the vial of this compound-1.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles.
-
Protocol 2: HPLC Analysis for Purity Assessment of this compound-1
This protocol is a general guideline and may need to be optimized for your specific HPLC system.
-
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
This compound-1 sample
-
-
Chromatographic Conditions (Example): [6]
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm and 262 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a sample of this compound-1 at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the this compound-1 sample.
-
Run the chromatogram for a sufficient time to allow for the elution of any potential impurities (e.g., 30 minutes).
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the this compound-1 peak relative to the total area of all peaks.
-
Protocol 3: Western Blot for PKC Translocation Assay
This protocol provides a method to assess PKC activation by observing its translocation from the cytosol to the membrane fraction.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound-1 at the desired concentration and for the appropriate time (e.g., 30 minutes). Include a vehicle control (DMSO) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
Wash cells with ice-cold PBS.
-
-
Subcellular Fractionation:
-
Lyse cells in a hypotonic buffer and mechanically disrupt them (e.g., using a Dounce homogenizer or by passing through a narrow-gauge needle).
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.
-
Resuspend the membrane pellet in a lysis buffer containing detergent (e.g., RIPA buffer).
-
-
Western Blotting:
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates PKC translocation and activation.
-
Signaling Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Validation and implementation of a method for determination of this compound 1 in human plasma by using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Bryostatin-induced cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cytotoxicity observed in non-cancerous cells during experiments with bryostatin-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-1?
This compound-1 is a potent modulator of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes.[1][2] It binds with high affinity to the C1 domain of PKC, the same site as the natural ligand diacylglycerol (DAG).[3][4] The interaction is biphasic:
-
Short-term exposure: Leads to the rapid activation and translocation of PKC isozymes to the cell membrane.[3][5]
-
Prolonged exposure: Results in the downregulation and inhibition of PKC through proteolytic degradation.[3][5][6][7]
This compound-1 displays varying affinities for different PKC isoforms, showing particular potency for novel PKC isoforms (δ and ε) and classical isoforms (α and β).[1][8]
Q2: Why am I observing cytotoxicity in my non-cancerous cell line after this compound-1 treatment?
Cytotoxicity in non-cancerous cells can arise from several factors:
-
High Concentrations: Doses exceeding the optimal therapeutic window can trigger off-target effects and cellular stress. In clinical trials, myalgia (muscle pain) is a common dose-limiting toxicity.[9][10]
-
Prolonged Exposure: Continuous activation and subsequent profound downregulation of essential PKC isoforms can disrupt normal cellular signaling and homeostasis, potentially leading to apoptosis.[5][7]
-
Cell-Type Specificity: The expression profile of PKC isoforms varies between cell types. Cells expressing high levels of PKC isoforms linked to pro-apoptotic or pro-inflammatory pathways may be more susceptible to this compound-induced toxicity.
-
Induction of Inflammation: In certain immune cells, such as human monocytes, this compound-1 can potently induce the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, which can lead to localized inflammation and cytotoxicity.[11]
Q3: What are the known binding affinities of this compound-1 for different PKC isoforms?
This compound-1's effects are dictated by its binding affinity to various PKC isoforms. The table below summarizes these affinities.
Table 1: this compound-1 Binding Affinities for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki) in nM |
|---|---|
| PKCα | 1.35[1][8] |
| PKCβ2 | 0.42[1][8] |
| PKCδ | 0.26[1][8] |
Q4: What are the common adverse events reported in human clinical trials that might indicate potential cytotoxicity?
Data from clinical trials, primarily in cancer and Alzheimer's disease, can provide insights into potential off-target effects in non-cancerous tissues.
Table 2: Common Adverse Events of this compound-1 in Clinical Trials
| Adverse Event | Frequency / Severity |
|---|---|
| Myalgia (Muscle Pain) | The most common dose-limiting toxicity.[5][9][10] |
| Diarrhea | Common[12] |
| Headache | Common[12][13] |
| Fatigue | Common[12] |
| Nausea and Vomiting | Common[5] |
| Weight Loss | Common[12] |
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Significant cell death is observed within hours of this compound-1 application.
-
Possible Cause: The concentration of this compound-1 is too high, causing acute toxicity. The optimal concentration for PKC activation is often in the sub-nanomolar to low nanomolar range (0.1-10 nM).[6][8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Assay: Determine the EC50 (effective concentration) for your desired biological effect and the CC50 (cytotoxic concentration) for your cell line.
-
Select an Optimal Concentration: Choose a concentration that provides the desired effect with minimal cytotoxicity.
-
Use a Validated Cytotoxicity Assay: Assays like MTT, MTS, or Real-Time Glo™ are suitable for measuring cell viability.
-
Experimental Protocol: Determining Cell Viability using MTT Assay
-
Cell Plating: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound-1 (e.g., 0.01 nM to 1000 nM) in fresh cell culture medium. Replace the old medium with the this compound-1 solutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50.
Problem 2: My cells appear healthy initially but show signs of stress and death after prolonged exposure (> 24 hours).
-
Possible Cause: Long-term treatment with this compound-1 leads to significant downregulation of key PKC isoforms, disrupting survival signaling. This is a known biphasic effect of the compound.[3][7]
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Treat cells with a fixed, non-toxic concentration of this compound-1 and assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
-
Monitor PKC Downregulation: Analyze the total protein levels of key PKC isoforms (e.g., PKCα, δ, ε) via Western blot at the same time points to correlate cytotoxicity with isoform downregulation.
-
Experimental Protocol: Western Blot for PKC Downregulation
-
Treatment and Lysis: Treat cells in a 6-well plate with this compound-1 for the desired time points. At each point, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for your PKC isoform of interest (e.g., anti-PKCε) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the change in PKC protein levels over time.
Problem 3: How do I confirm that the observed cell death is apoptosis?
-
Possible Cause: this compound-1 may be inducing apoptosis, a form of programmed cell death, by disrupting the balance of pro- and anti-apoptotic proteins. This compound has been shown to induce apoptosis in numerous cancer cell lines.[5]
-
Troubleshooting Steps:
-
Assess Phosphatidylserine (PS) Exposure: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to PS on the outer leaflet of the cell membrane (an early apoptotic sign), while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Measure Caspase Activity: Monitor the activation of executioner caspases, such as caspase-3, using a fluorometric or colorimetric activity assay or by Western blot for cleaved caspase-3.
-
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Culture and Treatment: Culture and treat your cells with this compound-1 as determined by your dose-response and time-course experiments. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
References
- 1. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 2. This compound-1: a promising compound for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phase I Study of this compound 1, a Protein Kinase C Modulator, Preceding Cisplatin in Patients with Refractory Non-hematologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I trial and correlative laboratory studies of this compound 1 (NSC 339555) and high-dose 1-B-D-arabinofuranosylcytosine in patients with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antineoplastic agent this compound-1 induces proinflammatory cytokine production in human monocytes: synergy with interleukin-2 and modulation of interleukin-2Rgamma chain expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 1 | ALZFORUM [alzforum.org]
- 13. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Bryostatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in-vivo bioavailability of Bryostatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo bioavailability of this compound-1?
A1: The primary challenges hindering the in vivo bioavailability of this compound-1 include its low natural abundance, the complexity of its total synthesis, and potential toxicities.[1][2][3] Its poor water solubility and rapid in vivo clearance also contribute to limited bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.[4][5]
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound-1?
A2: Two main strategies have shown significant promise:
-
Advanced Drug Delivery Systems: Encapsulating this compound-1 in nanoparticles (e.g., PLGA) or liposomes can protect it from degradation, improve its solubility, and enhance its circulation time.[6][7][8] Nanoparticle-encapsulated this compound-1 has demonstrated greater potency in activating Protein Kinase C (PKC) and α-secretase compared to the unmodified form.[7][9]
-
Synthesis of this compound Analogs: Designing and synthesizing structurally simplified analogs of this compound-1 can lead to compounds with improved pharmacokinetic profiles, including enhanced bioavailability and reduced side effects, while retaining or even improving biological activity.[4][10]
Q3: How does this compound-1 exert its biological effects?
A3: this compound-1 is a potent modulator of Protein Kinase C (PKC) isoforms.[5][11] It binds to the C1 domain of PKC, leading to its activation and translocation from the cytosol to the cell membrane.[9][11] This activation of specific PKC isoforms, particularly PKCα, PKCδ, and PKCε, triggers downstream signaling cascades involved in various cellular processes, including cell proliferation, apoptosis, and synaptogenesis.[2][9][11]
Q4: Are there established in vivo models for testing the bioavailability and efficacy of this compound-1 formulations?
A4: Yes, mouse models are commonly used. For neurodegenerative diseases like Alzheimer's, transgenic mouse models such as APP/PS1 are utilized to assess cognitive improvements.[7][12] For cancer studies, tumor-bearing mouse models are employed to evaluate anti-tumor efficacy.[13][14] Pharmacokinetic studies in mice are also standard for determining bioavailability parameters like plasma concentration and tissue distribution.[15]
Troubleshooting Guides
Formulation & Delivery
| Problem | Possible Cause | Recommended Solution |
| Low encapsulation efficiency of this compound-1 in PLGA nanoparticles. | 1. Poor solubility of this compound-1 in the organic solvent. 2. Rapid diffusion of this compound-1 into the external aqueous phase during emulsification. 3. Suboptimal polymer concentration or solvent evaporation rate. | 1. Select an organic solvent in which both this compound-1 and PLGA are highly soluble (e.g., dichloromethane). 2. Use a double emulsion (w/o/w) method for hydrophilic drugs or a single emulsion (o/w) for hydrophobic drugs to minimize drug loss.[14] 3. Optimize the PLGA concentration and control the solvent evaporation rate to ensure efficient entrapment.[12][16] |
| Aggregation of nanoparticles or liposomes upon storage. | 1. Insufficient surface charge leading to particle agglomeration. 2. Inadequate concentration of stabilizing agent (e.g., PVA for nanoparticles, PEG for liposomes). 3. Improper storage temperature or pH. | 1. Measure the zeta potential to assess surface charge; aim for a value that promotes electrostatic repulsion. 2. Optimize the concentration of the stabilizing agent in the formulation.[12] 3. Store formulations at recommended temperatures (e.g., 4°C) and in a buffer with an appropriate pH to maintain stability.[] |
| Unexpected in vivo toxicity or adverse effects in animal models. | 1. High dose of this compound-1. 2. Toxicity of the delivery vehicle components. 3. Rapid, uncontrolled release of the drug from the formulation. | 1. Conduct a dose-response study to determine the maximum tolerated dose (MTD).[1][18] 2. Ensure all components of the delivery system are biocompatible and used at safe concentrations. 3. Characterize the in vitro release profile of your formulation to ensure a controlled and sustained release, avoiding burst release. |
In Vitro & In Vivo Experiments
| Problem | Possible Cause | Recommended Solution |
| Low or no activation of PKC in in vitro assays. | 1. Degraded this compound-1 or other reagents. 2. Incorrect assay conditions (e.g., buffer composition, temperature). 3. Insufficient concentration of this compound-1. 4. The specific PKC isoform is not sensitive to this compound-1. | 1. Use fresh, high-purity reagents and store them properly. 2. Optimize assay conditions, including buffer components (e.g., Ca²⁺, phospholipids) and incubation time/temperature.[19][20][21] 3. Perform a dose-response curve to determine the optimal concentration for PKC activation.[22][23] 4. Use a positive control (e.g., phorbol esters) to confirm the activity of the PKC enzyme.[21] |
| High variability in in vivo experimental results. | 1. Inconsistent formulation preparation and administration. 2. Biological variability among animals. 3. Improper sample collection and processing. | 1. Standardize the formulation and administration protocol, ensuring consistent dosing and timing. 2. Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups. 3. Follow a strict protocol for tissue and blood sample collection, processing, and storage to minimize degradation of this compound-1.[24][25] |
| Difficulty in quantifying this compound-1 in biological samples. | 1. Low concentrations of this compound-1 in plasma or tissue. 2. Matrix effects from biological samples interfering with the assay. 3. Adduct formation during mass spectrometry analysis. | 1. Use a highly sensitive analytical method such as LC-MS/MS.[24][25] 2. Optimize the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering substances.[24] 3. Control adduct formation in mass spectrometry by optimizing the mobile phase composition (e.g., adding sodium acetate to promote a specific adduct).[25] |
Data Presentation
Table 1: In Vivo Administration and Efficacy of this compound-1 Formulations in Mice
| Formulation | Animal Model | Dose | Administration Route | Key Findings | Reference(s) |
| Unmodified this compound-1 | APP/PS1 Transgenic Mice | 30 µg/kg (twice a week for 12 weeks) | Intraperitoneal (i.p.) | Prevented synaptic loss, inhibited Aβ accumulation, and improved cognitive function. | [3][15] |
| Unmodified this compound-1 | APP/PS1 Transgenic Mice | Not specified | Oral | Significantly improved memory (reduction in latency to escape in Morris water maze). | [12] |
| Nanoparticle-Encapsulated this compound-1 | AD Transgenic Mice | 1, 2.5, or 5 µ g/mouse | Not Specified | Shorter latencies in Morris water maze, indicating improved spatial learning and memory retention. | [6][7][8] |
| Unmodified this compound-1 | Tumor-bearing Mice | 80 µg/kg | Intraperitoneal (i.p.) | Small but significant increase in tumor doubling time. | [13][14] |
| This compound Analogs (e.g., SUW133) | EAE Mice (Neuroinflammation Model) | 35 nmol/kg (three days per week) | Intraperitoneal (i.p.) | Attenuated neurologic deficits with similar efficacy to this compound-1. | [24] |
Experimental Protocols
Protocol 1: Preparation of this compound-1 Loaded PLGA Nanoparticles (Solvent Evaporation Method)
This protocol is a general guideline based on established methods for encapsulating hydrophobic drugs in PLGA nanoparticles.[12][14]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound-1
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Ice bath
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound-1 in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution under ultrasonication in an ice bath. Sonicate for approximately 15 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 3 hours) to allow for the complete evaporation of the DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 9000 rpm for 15 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
Storage/Lyophilization: The final nanoparticle suspension can be used fresh or lyophilized for long-term storage.
Protocol 2: Synthesis of a this compound Analog (Illustrative Example)
This protocol provides a conceptual overview based on synthetic strategies for this compound analogs.[1][4][10][15] The synthesis of this compound analogs is a complex, multi-step process and should be undertaken by experienced synthetic chemists.
General Strategy (Convergent Synthesis):
-
Synthesis of Key Fragments: Independently synthesize the A-ring and C-ring fragments of the this compound analog. This often involves numerous stereoselective reactions.
-
Fragment Coupling: Couple the A-ring and C-ring fragments using a suitable reaction, such as a Yamaguchi esterification.
-
Macrocyclization: Perform an intramolecular reaction, such as a Prins-driven macrocyclization, to form the B-ring and close the macrocycle.
-
Final Modifications: Carry out final deprotection and functional group manipulation steps to yield the desired this compound analog.
Characterization:
-
Confirm the structure and purity of the synthesized analog using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 3: Measurement of PKC Activation ([³H]-PDBu Binding Assay)
This protocol is based on the competitive binding assay using [³H]-phorbol 12,13-dibutyrate ([³H]-PDBu).[19][20]
Materials:
-
Cell or tissue extracts containing PKC
-
[³H]-PDBu (radiolabeled phorbol ester)
-
This compound-1 or analog (as a competitor)
-
Assay buffer (containing Tris-HCl, CaCl₂, and phosphatidylserine)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell/tissue extract, assay buffer, and varying concentrations of this compound-1 (or analog).
-
Radioligand Addition: Add a fixed concentration of [³H]-PDBu to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow for competitive binding to PKC.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the PKC-bound [³H]-PDBu from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [³H]-PDBu will be inversely proportional to the concentration of this compound-1. Calculate the IC₅₀ value, which represents the concentration of this compound-1 that inhibits 50% of the specific [³H]-PDBu binding.
Visualizations
Caption: this compound-1 activates the PKC signaling pathway.
Caption: Workflow for this compound-1 nanoparticle preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The large-scale isolation of this compound 1 from Bugula neritina following current good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle-Encapsulated this compound-1 Activates α-Secretase and PKC Isoforms In vitro and Facilitates Acquisition and Retention of Spatial Learning in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compatibility and stability of this compound 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. Scalable synthesis of this compound 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 12. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Total Synthesis of this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the quality of protein loaded PLGA nanoparticles variability by Plackett–Burman design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Rapid and serial determination of protein kinase C activity and of the associated [3H]PDBu binding using a 96-well microtiter plate and a cell harvester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. This compound 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2020150412A1 - Preparing liposomes with high drug loading capacity and the use thereof - Google Patents [patents.google.com]
- 24. Validation and implementation of a method for determination of this compound 1 in human plasma by using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. synaptogen.com [synaptogen.com]
Navigating Myalgia in Bryostatin Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing myalgia, a notable side effect observed in clinical trials of Bryostatin-1. The information is structured to offer clear troubleshooting steps and answers to frequently asked questions, ensuring the safe and effective conduct of your research.
Troubleshooting Guide: Managing Myalgia During a Clinical Trial
Initial Assessment and Grading
Question: A trial participant is reporting muscle pain. What are the immediate steps?
Answer:
-
Assess and Grade the Myalgia: Quantify the severity of the myalgia. While specific trial protocols may vary, the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is a standard tool.
-
Grade 1 (Mild): Mild pain not interfering with daily activities.
-
Grade 2 (Moderate): Moderate pain; limiting instrumental activities of daily living.
-
Grade 3 (Severe): Severe pain; limiting self-care activities of daily living.
-
Grade 4 (Life-threatening): Disabling; urgent intervention indicated.
-
-
Administer a Standardized Pain Scale: Use a validated pain scale to document the participant's self-reported pain intensity. Commonly used scales in clinical trials include:
-
Visual Analog Scale (VAS): A 100mm line where the patient marks their pain level from "no pain" to "worst possible pain."
-
Numeric Rating Scale (NRS): The patient rates their pain on a scale of 0 to 10.
-
-
Conduct a Physical Examination: Assess for muscle tenderness, weakness, and any signs of inflammation.
-
Laboratory Investigations: Draw blood for baseline laboratory tests to rule out more severe muscle damage. Key biomarkers include:
-
Creatine Kinase (CK): To assess for muscle inflammation or damage.
-
Serum Creatinine and Urinalysis for Myoglobinuria: To evaluate for rhabdomyolysis, especially in cases of severe pain.
-
Inflammatory Markers (ESR, CRP): To evaluate for underlying inflammation.
-
Electrolytes and Thyroid Function Tests (TSH): To rule out other potential causes of myalgia.
-
Management and Intervention
Question: How should myalgia be managed once assessed and graded?
Answer: The management strategy for this compound-induced myalgia is typically supportive and dependent on the grade of the adverse event.
-
Grade 1 Myalgia:
-
Continue this compound treatment at the current dose.
-
Offer symptomatic relief with over-the-counter analgesics (e.g., acetaminophen or non-steroidal anti-inflammatory drugs [NSAIDs]), if not contraindicated by the trial protocol.
-
Encourage rest and hydration.
-
-
Grade 2 Myalgia:
-
Consider a dose reduction of this compound for the subsequent cycle.
-
Provide symptomatic relief as for Grade 1.
-
Monitor the participant closely for any progression of symptoms.
-
-
Grade 3-4 Myalgia:
-
Discontinue this compound treatment immediately.
-
Provide aggressive symptomatic relief, which may include prescription analgesics.
-
Monitor laboratory values (especially CK and renal function) closely to rule out rhabdomyolysis.
-
Consider a referral to a neuromuscular specialist if symptoms are severe or persistent.
-
Quantitative Data Summary
The incidence of myalgia in this compound clinical trials has been observed to be dose-dependent.
| Clinical Trial Phase/Type | This compound Dose | Incidence of Myalgia | Reference |
| Phase II (Alzheimer's Disease) | 20 µg | 2% | |
| Phase II (Alzheimer's Disease) | 40 µg | 9% | |
| Phase I/II (Cancer) | Higher, varied doses | Dose-limiting toxicity | |
| Phase II (Alzheimer's Disease) | 20 µg | No myalgia reported |
Experimental Protocols
Protocol for Myalgia Assessment
This protocol is a general guideline based on best practices in clinical trials for assessing drug-induced myalgia.
-
Frequency of Assessment:
-
At baseline, prior to the first infusion of this compound.
-
Prior to each subsequent infusion.
-
At any time a participant reports muscle pain.
-
At the end-of-study visit.
-
-
Assessment Tools:
-
Patient-Reported Outcome (PRO): Utilize a standardized panaire that includes the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) to assess pain intensity.
-
Clinician Assessment: The investigator should document the location, duration, and character of the pain, as well as its impact on the participant's daily activities.
-
Physical Examination: A focused musculoskeletal examination should be performed to assess for tenderness and weakness.
-
-
Biomarker Monitoring:
-
Creatine Kinase (CK): Measure CK levels at baseline and as clinically indicated by the emergence of myalgia. A significant elevation (e.g., >5 times the upper limit of normal) may warrant treatment modification.
-
Myoglobin: In cases of severe myalgia or significantly elevated CK, urine myoglobin should be assessed to rule out rhabdomyolysis.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Myalgia
This compound-1 is a potent activator of Protein Kinase C (PKC). The subsequent downstream signaling in muscle cells is thought to contribute to myalgia through two primary mechanisms: mitochondrial dysfunction and vasoconstriction.
Caption: Proposed mechanism of this compound-induced myalgia via PKC activation.
Experimental Workflow for Investigating Myalgia
The following workflow outlines a systematic approach for a researcher to investigate and manage myalgia in a clinical trial participant.
Caption: Clinical workflow for the management of this compound-induced myalgia.
Frequently Asked Questions (FAQs)
Q1: Is myalgia with this compound treatment reversible?
A1: Yes, drug-induced myopathies are generally reversible upon dose reduction or discontinuation of the causative agent.
Q2: Are there any known risk factors for developing this compound-induced myalgia?
A2: While specific risk factors for this compound-induced myalgia have not been extensively defined, general risk factors for drug-induced myopathies include higher doses, older age, female sex, and polypharmacy.
Q3: Can we prophylactically treat for myalgia before it occurs?
A3: There is currently no established prophylactic treatment for this compound-induced myalgia. Management is focused on early detection and symptomatic treatment once it occurs.
Q4: How does the incidence of myalgia with this compound compare to other PKC activators?
A4: Myalgia is a known class effect of some potent PKC activators. A thorough comparison would require a meta-analysis of clinical trial data across different agents, which is not currently available.
Q5: What is the underlying mechanism of vasoconstriction caused by this compound?
A5: this compound's activation of PKC in vascular smooth muscle cells is the likely trigger for vasoconstriction. PKC plays a role in the signaling cascades that lead to smooth muscle contraction, thereby reducing blood flow.
Q6: In recent Alzheimer's disease trials with lower doses of this compound, myalgia was not reported. Why is this?
A6: The absence of myalgia in some recent trials is likely due to the lower doses of this compound being administered (e.g., 20 µg). Myalgia has been identified as a dose-limiting toxicity, suggesting a clear dose-response relationship. At lower systemic concentrations, the off-target effects on muscle tissue may be below the threshold required to induce pain.
Bryostatin-1 Technical Support Center: Long-Term Storage and Stability
This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Bryostatin-1 during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of this compound-1?
A1: For maximal stability, this compound-1 should be stored as a solid under desiccated conditions at -20°C. When in solution, such as dissolved in DMSO or ethanol, it is recommended to store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Q2: My this compound-1 solution appears to have a lower concentration than expected after storage. What could be the cause?
A2: this compound-1 is known to bind to glass and plastic surfaces, especially in aqueous solutions.[2] This adsorption can lead to a significant decrease in the effective concentration of the compound in your stock solution. To mitigate this, it is advisable to use low-adhesion polypropylene tubes for storage.
Q3: Are there any materials I should avoid when working with or storing this compound-1 solutions?
A3: Yes. This compound-1 is incompatible with polyvinyl chloride (PVC) containers. Studies have shown a significant decrease in this compound-1 concentration over time when stored in PVC infusion bags.[3] It is recommended to use polypropylene (PP) labware and storage containers, as they have been shown to be compatible with this compound-1 solutions.[3]
Q4: What are the likely chemical degradation pathways for this compound-1 during storage?
A4: this compound-1 is a macrolide lactone containing multiple ester functional groups.[2] This chemical structure makes it susceptible to hydrolysis, particularly under acidic or basic conditions. Exposure to strong acids or bases can lead to the cleavage of the ester bonds, resulting in the degradation of the molecule. While specific degradation products are not extensively documented in publicly available literature, hydrolysis is a primary concern for its chemical stability.
Q5: How can I check the stability of my this compound-1 sample?
A5: The most reliable method for assessing the stability of this compound-1 is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[3] This technique can separate the intact this compound-1 from any potential degradation products, allowing for accurate quantification of the active compound. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Degradation of this compound-1 due to improper storage. 2. Adsorption to labware surfaces. 3. Repeated freeze-thaw cycles of stock solutions. | 1. Verify storage conditions (-20°C for solid, -80°C for solutions). 2. Use low-adhesion polypropylene tubes and pipette tips. 3. Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. |
| Inconsistent results between experiments | 1. Inaccurate concentration of stock solution due to adsorption. 2. Partial degradation of the compound. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. 2. Assess the purity of your this compound-1 stock using a stability-indicating HPLC method. |
| Precipitate observed in thawed stock solution | 1. Exceeded solubility limit in the chosen solvent. 2. Solvent evaporation during storage. | 1. Gently warm the solution and vortex to redissolve. If precipitate remains, centrifuge the tube and use the supernatant, noting that the concentration may be lower than expected. 2. Ensure vials are tightly sealed to prevent solvent evaporation. |
Quantitative Data Summary
The following table summarizes the known stability characteristics of this compound-1.
| Parameter | Condition | Observation | Recommendation |
| Storage as Solid | -20°C, desiccated | Stable for up to 12 months. | This is the recommended condition for long-term storage. |
| Storage in Solution (DMSO/Ethanol) | -80°C | Stable for up to 6 months. | Aliquot into single-use vials to prevent contamination and freeze-thaw cycles. |
| Storage in Solution (DMSO/Ethanol) | -20°C | Stable for up to 1 month. | Suitable for short-term storage of working solutions. |
| Compatibility with Materials | Polypropylene (PP) | No significant loss of concentration over 28 days at room temperature.[3] | Use PP labware and storage containers. |
| Compatibility with Materials | Polyvinyl Chloride (PVC) | Significant decrease in concentration over a 28-day period.[3] | Avoid using PVC-containing materials. |
| Compatibility with Materials | Glass and standard plastic | Adsorption of the compound to surfaces.[2] | Use low-adhesion polypropylene materials where possible. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound-1
This protocol outlines a general method for the analysis of this compound-1 and the detection of potential degradation products. This method is based on typical reversed-phase HPLC procedures for complex natural products.
1. Objective: To quantify the amount of intact this compound-1 in a sample and separate it from any degradation products.
2. Materials:
- HPLC system with a UV or photodiode array (PDA) detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- This compound-1 reference standard
- Sample of this compound-1 for analysis
3. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% formic acid (optional)
- Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
- Gradient Program:
- 0-5 min: 50% B
- 5-25 min: 50% to 100% B (linear gradient)
- 25-30 min: 100% B (hold)
- 30.1-35 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 230 nm
- Injection Volume: 20 µL
4. Sample Preparation:
- Reference Standard: Prepare a stock solution of this compound-1 in DMSO or ethanol at a known concentration (e.g., 1 mg/mL). Further dilute in the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
- Test Sample: Dilute the this compound-1 sample to be tested in the initial mobile phase composition to fall within the linear range of the assay.
5. Procedure:
- Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
- Inject the reference standard solution to determine the retention time and peak area of intact this compound-1.
- Inject the test sample.
- Analyze the resulting chromatogram. The peak corresponding to the retention time of the reference standard is intact this compound-1. Any additional peaks may be degradation products or impurities.
6. Data Analysis:
- Calculate the amount of this compound-1 in the test sample by comparing its peak area to the peak area of the reference standard.
- The presence of new peaks or a decrease in the main peak area over time indicates degradation.
Visualizations
This compound-1 Signaling Pathway
This compound-1 is a potent activator of Protein Kinase C (PKC). It binds to the C1 domain of conventional (e.g., PKCα) and novel (e.g., PKCδ, PKCε) PKC isoforms, causing their translocation to the cell membrane and subsequent activation.[1][4] Activated PKC can then phosphorylate a variety of downstream targets, including components of the MAPK pathway.
Caption: this compound-1 binding and activation of Protein Kinase C (PKC).
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in performing a forced degradation study to validate a stability-indicating HPLC method for this compound-1.
Caption: Workflow for a forced degradation study of this compound-1.
This compound-1 Mediated MAPK Pathway Activation
Activation of certain PKC isoforms by this compound-1 can lead to the phosphorylation and activation of the Raf-MEK-ERK cascade, a key signaling pathway involved in cell proliferation and differentiation.[5][6]
Caption: this compound-1 activation of the MAPK signaling cascade via PKC.
References
- 1. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 2. This compound 1 | C47H68O17 | CID 5280757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compatibility and stability of this compound 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the MEK/MAPK pathway is involved in bryostatin1-induced monocytic differenciation and up-regulation of X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Bryostatin versus Phorbol Esters in PKC Activation Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Protein Kinase C (PKC) activators is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of two prominent classes of PKC activators: bryostatins and phorbol esters. While both bind to the same regulatory C1 domain of PKC, their divergent downstream effects underscore the complexity of PKC signaling and offer distinct opportunities for therapeutic intervention.
Bryostatins, macrocyclic lactones derived from the marine bryozoan Bugula neritina, and phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent modulators of PKC, a family of serine/threonine kinases crucial in cellular signaling.[1][2] Despite their common target, these compounds often elicit vastly different, and sometimes opposing, biological responses. This guide will dissect these differences, presenting experimental data, outlining methodologies, and visualizing the intricate signaling pathways involved.
At a Glance: Key Differences
| Feature | Bryostatin 1 | Phorbol Esters (e.g., PMA) |
| Binding Site | C1 domain of PKC[3] | C1 domain of PKC[4] |
| PKC Activation | Potent activator, often with a biphasic dose-response[5][6] | Potent activator[7] |
| Downstream Response | Can antagonize phorbol ester-induced responses[1][8] | Induces a wide range of cellular responses, including tumor promotion[9][10] |
| PKC Isoform Downregulation | Can cause more rapid downregulation of certain PKC isoforms (e.g., α, β) compared to PMA[8][11] | Induces downregulation, but the dynamics differ from this compound[1] |
| Therapeutic Potential | Investigated for cancer, Alzheimer's disease, and other neurological disorders[5][12] | Primarily used as a research tool due to tumor-promoting properties[9] |
Quantitative Comparison: Binding Affinities and PKC Activation
The interaction of bryostatins and phorbol esters with PKC isoforms is characterized by high affinity. However, subtle differences in these affinities and the subsequent activation profiles contribute to their distinct biological outcomes.
Table 1: Binding Affinities of this compound-1 for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKCα | 1.35[5][13] |
| PKCβ2 | 0.42[5][13] |
| PKCδ | 0.26[5][13] |
| PKCε | 0.24[5][13] |
Data compiled from multiple sources indicating high-affinity binding of this compound-1 to conventional and novel PKC isoforms.
Phorbol esters, like PMA, also exhibit nanomolar binding affinities for PKC, acting as potent analogues of the endogenous ligand diacylglycerol (DAG).[14][15] The differential ability of various phorbol esters to induce PKC downregulation has been linked to their binding affinity and lipophilicity.[16]
Signaling Pathways: A Tale of Two Activators
While both this compound and phorbol esters activate PKC, their influence on downstream signaling pathways diverges significantly, leading to different cellular fates.
Phorbol Ester-Induced Signaling
Phorbol esters like PMA are known to be potent tumor promoters.[10] Their activation of PKC can lead to the stimulation of proliferative pathways, such as the Raf-MEK-MAPK cascade, and inflammatory responses.[1][17] In some cellular contexts, however, PMA can induce apoptosis. For instance, in LNCaP prostate cancer cells, PMA triggers a strong apoptotic response mediated by PKCδ and the subsequent release of Tumor Necrosis Factor-alpha (TNFα).[4][18]
This compound's Paradoxical Signaling
In stark contrast to PMA, this compound 1 fails to induce apoptosis in LNCaP cells and can even prevent PMA-induced cell death.[4][18] This is attributed to its differential modulation of PKCδ. This compound 1 does not promote the translocation of PKCδ to the plasma membrane, a critical step for TNFα release and subsequent apoptosis in this model.[4][18] This ability to antagonize phorbol ester-induced responses is a hallmark of this compound's action and is a key area of research for its therapeutic development.[1][19]
Furthermore, this compound exhibits a biphasic dose-response for the activation of downstream targets like Protein Kinase D (PKD), with maximal activation at lower concentrations.[6] This complex dose-response relationship adds another layer to its unique signaling profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 6. This compound 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo | MDPI [mdpi.com]
- 8. Comparison of transcriptional response to phorbol ester, this compound 1, and this compound analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. pnas.org [pnas.org]
- 11. The effect of this compound on protein kinase C-regulated functions in human T lymphocytes and epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
A Comparative Analysis of Bryostatin and Ingenol Mebutate: Efficacy, Mechanisms, and Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and clinical data for two natural product-derived compounds: Bryostatin-1 and ingenol mebutate. While both molecules are potent modulators of Protein Kinase C (PKC), their clinical development and therapeutic applications have diverged significantly. This document aims to present an objective, data-driven comparison to inform research and drug development efforts.
At a Glance: Key Differences
| Feature | This compound-1 | Ingenol Mebutate |
| Primary Therapeutic Area | Alzheimer's Disease, Cancer (investigational) | Actinic Keratosis (use suspended in some regions) |
| Mechanism of Action | Potent PKC modulator, affecting multiple isoforms | Dual mechanism: PKC-mediated cell necrosis and inflammation |
| Clinical Status | Phase II clinical trials for Alzheimer's Disease | Previously approved for topical use; marketing suspended in UK and Europe due to skin cancer risk |
| Administration | Intravenous | Topical gel |
Mechanism of Action: A Tale of Two PKC Modulators
Both this compound-1 and ingenol mebutate exert their biological effects primarily through the modulation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. However, the downstream consequences of their interaction with PKC lead to distinct therapeutic outcomes.
This compound-1: A Modulator of Synaptic and Oncogenic Pathways
This compound-1 is a macrocyclic lactone that acts as a potent partial agonist of PKC.[1] Its binding to the diacylglycerol-binding domain of PKC can lead to a range of cellular responses, including the induction of cell differentiation, regulation of apoptosis, and modulation of the immune system.[2] In the context of Alzheimer's disease, this compound-1 is thought to activate specific PKC isoforms, particularly PKCε, which are involved in synaptogenesis, cognitive function, and the reduction of neurotoxic amyloid-beta accumulation.[3][4][5] In oncology, its effects are more complex, with studies showing it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.[2]
Ingenol Mebutate: A Dual-Action Agent for Topical Treatment
Ingenol mebutate, a diterpene ester, also activates PKC.[6] However, its therapeutic effect in actinic keratosis stems from a dual mechanism of action.[7] The initial phase involves the rapid induction of necrosis in dysplastic keratinocytes, mediated by PKC activation leading to mitochondrial swelling and plasma membrane disruption.[6][8] This is followed by a secondary inflammatory response characterized by the infiltration of neutrophils.[6][7] This neutrophil-mediated antibody-dependent cellular cytotoxicity helps to eliminate any remaining atypical cells.[7]
Clinical Efficacy: A Comparative Overview
Direct comparison of the clinical efficacy of this compound-1 and ingenol mebutate is challenging due to their distinct therapeutic targets and routes of administration. The following tables summarize key clinical trial data for each compound in its primary area of investigation.
This compound-1 in Alzheimer's Disease
This compound-1 has been investigated in Phase II clinical trials for moderately severe to severe Alzheimer's disease.[9][10][11] The primary endpoint in these trials is often the change in the Severe Impairment Battery (SIB) score, a measure of cognitive function in patients with advanced dementia.
| Clinical Trial | Dosage | Primary Endpoint | Key Findings |
| Phase IIa | 25 μg/m² (single dose) | Change in Mini-Mental State Examination (MMSE) score | Increase in MMSE score of +1.83 ± 0.70 for this compound-1 group vs. -1.00 ± 1.53 for placebo at 3 hours.[5][9] |
| Phase II | 20 μg and 40 μg | Change from baseline in SIB total score at week 28 | The trial did not meet its primary endpoint with statistical significance.[10] |
| Phase II (moderately severe AD) | Not specified | Change in SIB score | At 42 weeks, SIB scores dropped by 1.5 points in the this compound-1 group compared to a 12.8-point reduction in the placebo group.[12][13] |
Ingenol Mebutate in Actinic Keratosis
Ingenol mebutate gel was approved for the topical treatment of actinic keratosis.[14] Its efficacy has been demonstrated in several Phase III clinical trials.[15][16][17]
| Clinical Trial (Pooled Data) | Treatment Area | Dosage | Primary Endpoint | Complete Clearance Rate | Partial Clearance Rate |
| Phase III (Face and Scalp) | Face or Scalp | 0.015% gel once daily for 3 days | Complete clearance at day 57 | 42.2% (vs. 3.7% for vehicle).[6][15] | 63.9% (vs. 7.4% for vehicle).[6][15] |
| Phase III (Trunk and Extremities) | Trunk or Extremities | 0.05% gel once daily for 2 days | Complete clearance at day 57 | 34.1% (vs. 4.7% for vehicle).[6][18] | 49.1% (vs. 6.9% for vehicle).[6][18] |
| Phase IV (Korean population) | Face/Scalp and Trunk/Extremities | 0.015% and 0.05% gel | Complete clearance at day 57 | 78.1% overall (76.6% for face/scalp, 88.9% for trunk/extremities).[19] | Not reported |
Important Note: In 2020, the marketing of Picato® (ingenol mebutate) gel was suspended in the UK and Europe pending an investigation into a possible increased risk of skin cancer.[14]
Experimental Protocols
Representative Clinical Trial Workflow: this compound-1 for Alzheimer's Disease
Methodology:
-
Patient Recruitment: Patients with a diagnosis of moderately severe to severe Alzheimer's disease are screened for eligibility based on inclusion and exclusion criteria, including Mini-Mental State Examination (MMSE) scores.[20]
-
Randomization: Eligible patients are randomized in a double-blind manner to receive either this compound-1 or a placebo.[9]
-
Dosing: this compound-1 is administered intravenously.[11] Dosing schedules in clinical trials have varied, with some studies using a single dose and others employing multiple doses over several weeks.[9][11]
-
Assessments: Cognitive function is assessed at baseline and at specified time points throughout the study using validated scales such as the Severe Impairment Battery (SIB) and the MMSE.[9][10]
-
Safety Monitoring: Patients are monitored for adverse events throughout the trial.
Representative Clinical Trial Workflow: Ingenol Mebutate for Actinic Keratosis
Methodology:
-
Patient Selection: Adult patients with multiple non-hyperkeratotic, non-hypertrophic actinic keratoses within a defined treatment area are enrolled.[15]
-
Treatment Application: Patients are randomized to self-apply either ingenol mebutate gel or a vehicle gel to the designated treatment area.[15] The concentration of the gel and the duration of treatment depend on the location of the lesions (0.015% for 3 days on the face and scalp; 0.05% for 2 days on the trunk and extremities).[14][15]
-
Efficacy Assessment: The primary efficacy endpoint is typically the rate of complete clearance of all actinic keratosis lesions within the treatment area at day 57.[15] Partial clearance (e.g., ≥75% reduction in lesions) is a common secondary endpoint.[15]
-
Safety and Tolerability: Local skin reactions, such as erythema, flaking/scaling, and crusting, are assessed and graded.[6]
Summary and Future Perspectives
This compound-1 and ingenol mebutate, despite their shared ability to modulate PKC, represent two distinct paths in drug development.
Ingenol mebutate demonstrated significant efficacy as a short-course topical treatment for actinic keratosis, offering a convenient alternative to longer-term therapies.[15][21] However, the concerns regarding a potential increased risk of skin cancer have led to the suspension of its marketing in some regions, highlighting the importance of long-term safety monitoring for topical immunomodulatory agents.[14]
This compound-1 continues to be explored for its potential in treating complex neurological disorders, particularly Alzheimer's disease.[9] While some clinical trials have shown promising signals in specific patient subgroups, larger confirmatory studies are needed to establish its efficacy and safety profile for this indication.[13] Its historical investigation in oncology has been less fruitful in clinical trials.[22][23]
For researchers and drug development professionals, the stories of these two compounds offer valuable lessons. The targeted application and dual mechanism of ingenol mebutate led to a clinically effective product, though post-market safety signals ultimately impacted its availability. This compound-1's journey underscores the challenges of developing treatments for neurodegenerative diseases and the complexities of translating preclinical findings into clinical success. Future research on PKC modulators will likely focus on developing isoform-selective compounds to maximize therapeutic effects while minimizing off-target toxicities.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 9. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 10. Synaptogenix reports data from Phase II Alzheimer’s trial [clinicaltrialsarena.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. neurologylive.com [neurologylive.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A multicentre, open, investigator-initiated phase IV clinical trial to evaluate the efficacy and safety of ingenol mebutate gel, 0·015% on the face and scalp, and 0·05% on the trunk and extremities, in Korean patients with actinic keratosis (PERFECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 2 Clinical Trial Initiated for this compound Treatment of Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 21. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. This compound 1 | ALZFORUM [alzforum.org]
Bryostatin's Efficacy in Promoting Alpha-Secretase Processing of APP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bryostatin-1's performance in promoting the non-amyloidogenic alpha-secretase processing of the Amyloid Precursor Protein (APP) against other relevant alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neurodegenerative diseases, particularly Alzheimer's disease.
Mechanism of Action: this compound and the Non-Amyloidogenic Pathway
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed through the sequential cleavage of APP by β-secretase and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which not only precludes the formation of Aβ but also produces a neuroprotective soluble fragment known as sAPPα.
This compound-1, a potent macrocyclic lactone, enhances α-secretase activity through the activation of Protein Kinase C (PKC). Specifically, this compound-1 shows high affinity for the novel PKC isoforms, PKC-δ and PKC-ε.[1][2] Activation of these isoforms is a key mechanism for triggering the α-secretase processing of APP, thereby shifting APP metabolism away from the production of toxic Aβ peptides.[1][2][3]
Comparative Performance of this compound-1
Experimental data demonstrates that this compound-1 is a highly potent activator of α-secretase processing, significantly increasing the release of sAPPα. Its performance has been directly compared with other PKC activators, such as the benzolactam TPPB and phorbol esters.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies, highlighting the efficacy of this compound-1 in promoting sAPPα release and activating key PKC isoforms.
Table 1: Comparison of sAPPα Release from SH-SY5Y Neuroblastoma Cells
| Compound | Concentration for Significant sAPPα Release | Time to Significant sAPPα Release (at 10⁻⁸ M) | Maximal Efficacy (Relative to Control) | Reference |
| This compound-1 | 10⁻⁷ M to 10⁻¹⁰ M | 3 hours | Higher than TPPB | [1] |
| TPPB | 10⁻⁷ M to 10⁻⁸ M | 6 hours | Lower than this compound-1 | [1] |
Table 2: Comparison of PKC Isoform Activation in SH-SY5Y Neuroblastoma Cells
| Compound | PKC-α Activation | PKC-δ Activation | PKC-ε Activation | Reference |
| This compound-1 | Significant at 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M | Significant at 10⁻⁹ M, 10⁻¹⁰ M | Significant at 10⁻⁹ M, 10⁻¹⁰ M | [1] |
| TPPB | Significant only at 10⁻⁹ M after 3 hours | Not significant at any tested concentration | Not significant at any tested concentration | [1] |
Other PKC Activators and APP Processing Modulators
While direct comparative studies with a wide range of compounds are limited, other PKC activators have been investigated for their effects on APP processing.
-
Phorbol Esters (e.g., PDBu, PMA): These are potent PKC activators that have been shown to increase sAPPα secretion.[4] However, they are also known to have tumor-promoting properties, which limits their therapeutic potential. Furthermore, chronic stimulation with phorbol esters can lead to the downregulation of PKC isoforms.[1]
-
Ingenol Mebutate: This is a PKC activator used topically for the treatment of actinic keratosis. While its primary mechanism involves inducing cell death, its role as a PKC activator suggests a potential for modulating APP processing, though direct comparative studies with this compound-1 in this context are lacking.
-
Prostratin: Another non-tumor-promoting PKC activator, prostratin, has been studied primarily in the context of HIV latency reversal. Its effects on APP processing have been less extensively characterized compared to this compound-1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound-1's effect on α-secretase processing of APP.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as they endogenously express APP and the necessary secretase machinery.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of MEM and F12 medium supplemented with 10% fetal bovine serum (FBS), 1x non-essential amino acids, 1 mM sodium pyruvate, and 1% antibiotic/antimycotic solution. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are seeded at a desired density (e.g., 1x10⁶ cells/mL) and allowed to adhere. The growth medium is then replaced with a serum-free medium containing the desired concentrations of this compound-1, TPPB, or other compounds for the specified duration.
sAPPα Release Assay (Western Blot)
-
Sample Collection: After treatment, the cell culture medium is collected.
-
Protein Concentration: The protein concentration of the collected medium is determined using a standard assay like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for sAPPα (e.g., 6E10).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
PKC Translocation Assay (Western Blot)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Subcellular Fractionation: The cell lysate is centrifuged to separate the cytosolic and membrane fractions.
-
Protein Quantification: The protein concentration of each fraction is determined.
-
Western Blot: Equal amounts of protein from the cytosolic and membrane fractions are subjected to SDS-PAGE and Western blotting as described above. The membranes are probed with primary antibodies specific for the PKC isoforms of interest (e.g., anti-PKC-α, anti-PKC-δ, anti-PKC-ε). An increase in the amount of a PKC isoform in the membrane fraction is indicative of its activation.
Visualizations
Signaling Pathway of this compound-1-Mediated α-Secretase Activation
Caption: this compound-1 activates PKC-δ/ε, enhancing α-secretase cleavage of APP.
Experimental Workflow for sAPPα Detectiondot
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. New protein kinase C activator regulates amyloid precursor protein processing in vitro by increasing alpha-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bryostatin Analogs on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Bryostatin-1, a marine-derived macrolide lactone, and its synthetic analogs have garnered significant interest in oncology for their potent modulation of Protein Kinase C (PKC) isozymes.[1] Unlike tumor-promoting phorbol esters that also target PKC, bryostatins exhibit a unique profile of activities, including the ability to induce apoptosis, inhibit cell proliferation, and modulate the tumor microenvironment in various cancer models.[2][3] The therapeutic potential of bryostatins is, however, hampered by their low natural abundance and complex structure, driving the development of more accessible and potentially more effective synthetic analogs.[4][5]
This guide provides a comparative analysis of the anti-proliferative effects of this compound-1 and several of its key analogs on various cancer cell lines. The data presented herein is compiled from multiple studies to offer a broad overview of their relative potencies and cellular effects.
Comparative Anti-proliferative Activity of this compound Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-1 and selected analogs against various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound-1 | SIG-M5 | Acute Myeloid Leukemia | 0.001716 | [6] |
| This compound-1 | M059J | Glioblastoma | 0.001774 | [6] |
| This compound-1 | MOG-G-UVW | Low-Grade Glioma | 0.002630 | [6] |
| This compound-1 | SU-DHL-8 | B-cell Lymphoma | 0.003306 | [6] |
| This compound-1 | NU-DUL-1 | B-cell Lymphoma | 0.003320 | [6] |
| This compound-1 | D-542MG | Glioblastoma | 0.003419 | [6] |
| This compound-1 | BPH-1 | Prostate | 0.004323 | [6] |
| This compound-1 | RERF-LC-MS | Lung Adenocarcinoma | 0.004441 | [6] |
| This compound-1 | EFM-192A | Breast Cancer | 0.004544 | [6] |
| This compound-1 | M14 | Melanoma | 0.004633 | [6] |
| This compound-1 | YKG-1 | Glioblastoma | 0.005281 | [6] |
| This compound-1 | P30-OHK | Acute Lymphoblastic Leukemia | 0.005586 | [6] |
| This compound-1 | HT55 | Colorectal Adenocarcinoma | 0.005770 | [6] |
| This compound-1 | IGR-1 | Melanoma | 0.005874 | [6] |
| This compound-1 | HMV-II | Melanoma | 0.006453 | [6] |
| This compound-1 | MDA-MB-468 | Breast Cancer | 0.006920 | [6] |
| This compound-1 | NB4 | Acute Myeloid Leukemia | 0.007153 | [6] |
| This compound-1 | NCI-H2030 | Lung Adenocarcinoma | 0.007316 | [6] |
| This compound-1 | H4 | Low-Grade Glioma | 0.007321 | [6] |
| This compound-1 | SBC-3 | Small Cell Lung Cancer | 0.007433 | [6] |
| This compound-1 | SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.007610 | [6] |
| This compound-1 | P32-ISH | Burkitt Lymphoma | 0.007954 | [6] |
| This compound-1 | NCI-H2795 | Mesothelioma | 0.007999 | [6] |
| This compound-1 | SBC-5 | Small Cell Lung Cancer | 0.008055 | [6] |
| This compound-1 | G-361 | Melanoma | 0.008338 | [6] |
| This compound 7 | U937 | Histiocytic Lymphoma | Limited, biphasic inhibition | [7] |
| Merle 23 | U937 | Histiocytic Lymphoma | PMA-like inhibition | [8][9] |
| Merle 23 | LNCaP | Prostate Cancer | This compound-like (minimal inhibition) | [8][10] |
| WN-1 | Toledo | B-cell Lymphoma | Potent inhibition (maximal effect at 100 nM) | [11] |
| "pico" (Picolog) | Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | Induces apoptosis | [12][13] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound analogs are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., U937, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10^5 cells/mL for U937 cells).[14] Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., 0.1% DMSO) is also included.[14]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Following the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution to each well and mixing thoroughly.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound analogs involves the modulation of Protein Kinase C (PKC) isozymes.[1] Bryostatins bind to the C1 domain of PKC, leading to its activation and translocation from the cytosol to cellular membranes.[4] However, unlike phorbol esters, bryostatins can induce a differential and often transient activation of specific PKC isoforms, leading to distinct downstream signaling events and biological outcomes.[15]
The differential activation of PKC isoforms, particularly the novel PKCδ and PKCε, appears to be a key determinant of the anti-proliferative versus pro-survival effects of different analogs.[4][15] For example, some analogs may selectively activate pro-apoptotic PKC isoforms while having minimal effect on those that promote cell survival.
Below is a diagram illustrating the general experimental workflow for assessing the anti-proliferative effects of this compound analogs.
References
- 1. Selective binding of this compound analogues to the cysteine rich domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient access to functional this compound analogs : the design, synthesis, and biological evaluation of novel this compound analogs | Stanford Digital Repository [purl.stanford.edu]
- 6. Drug: this compound 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. The Biological Profile of the Less Lipophilic and Synthetically More Accessible this compound 7 Closely Resembles That of this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic this compound analog Merle 23 dissects distinct mechanisms of this compound activity in the LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of the this compound Analog Merle 23 on Mouse Epidermal Cells and Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-EPMC3089703 - The synthetic this compound analog Merle 23 dissects distinct mechanisms of this compound activity in the LNCaP human prostate cancer cell line. - OmicsDI [omicsdi.org]
- 11. Synthesis of seco-B-Ring this compound Analogue WN-1 via C–C Bond-Forming Hydrogenation: Critical Contribution of the B-Ring in Determining this compound-like and Phorbol 12-Myristate 13-Acetate-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound analogue-induced apoptosis in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound analogue-induced apoptosis in mantle cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designed, Synthetically Accessible this compound Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of potent this compound analogs that modulate PKC translocation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bryostatin-Induced Synaptogenesis: A Comparative Guide to Microscopy-Based Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bryostatin-1, a potent protein kinase C (PKC) modulator, with other synaptogenesis-inducing agents. We detail microscopy-based methods for validating and quantifying synaptogenesis, supported by experimental data and detailed protocols. This document is intended to assist researchers in designing and executing experiments to assess the efficacy of compounds that promote synaptic plasticity.
Introduction: The Therapeutic Potential of Inducing Synaptogenesis
The formation of new synapses, or synaptogenesis, is a fundamental process for learning, memory, and neural repair. In several neurological and psychiatric disorders, such as Alzheimer's disease and depression, synaptic loss is a key pathological feature.[1] Consequently, compounds that can promote synaptogenesis are of significant therapeutic interest.
This compound-1, a marine-derived macrolide lactone, has emerged as a promising candidate for promoting synaptogenesis and has been investigated in clinical trials for Alzheimer's disease.[1] It exerts its effects primarily through the activation of protein kinase C (PKC), particularly the α and ε isoforms.[2] This activation triggers downstream signaling cascades, including the upregulation of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic growth and maturation.[3][4]
This guide will compare the synaptogenic effects of this compound-1 with other known inducers, such as the NMDA receptor antagonist ketamine and phorbol esters, which also act as PKC activators. We will focus on microscopy-based techniques for the validation and quantification of newly formed synapses.
Comparative Analysis of Synaptogenesis-Inducing Compounds
The efficacy of synaptogenesis-inducing compounds can be quantified by measuring changes in synapse density, dendritic spine morphology, and the expression of synaptic proteins. The following table summarizes quantitative data from studies evaluating this compound-1 and other agents.
| Compound | Concentration | Treatment Duration | Key Findings | Reference |
| This compound-1 | 10 nM | 6 hours | Increased synapse density in cortical cultures.[3] | [3] |
| 10 nM | 6 hours | Decreased dendritic spine density, particularly immature filopodia-type spines, in cortical cultures.[5] | [5] | |
| 20 µg/m² (in vivo) | 13 weeks | Increased density of mature dendritic spines and suppressed the reduction of presynaptic vesicles in a mouse model of Fragile X syndrome.[6] | [6] | |
| Ketamine | 10 µM | 24 hours | Increased spine synapse density in prefrontal cortical neurons. | [7] |
| 10 mg/kg (i.p.) | 24 hours | Increased expression of synaptic proteins PSD-95 and synapsin I in the dorsal raphé nucleus.[8] | [8] | |
| Phorbol Esters (e.g., PMA) | 1 µM | 30 minutes | Potentiated synaptic transmission in hippocampal slices, indicative of presynaptic changes.[9] | [9] |
Experimental Protocols
I. Immunocytochemistry for Synaptic Markers
This protocol details the immunofluorescent labeling of pre- and post-synaptic markers in neuronal cultures for the quantification of synapses.[10][11]
Materials:
-
Primary neuronal cultures on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum (NGS) and 0.02% Triton X-100 in PBS
-
Primary antibodies (from different species):
-
Presynaptic marker: e.g., rabbit anti-Synapsin I or guinea pig anti-VGLUT1
-
Postsynaptic marker: e.g., mouse anti-PSD-95 or mouse anti-Homer
-
Dendritic marker: e.g., chicken anti-MAP2
-
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Add 4% PFA and incubate for 20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer.
-
Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Seal the coverslips with nail polish and let them dry.
-
Store slides at 4°C in the dark.
-
II. Confocal Microscopy and Synapse Quantification
This protocol describes the acquisition of images using a confocal microscope and subsequent analysis to quantify synapse number.[12][13]
Equipment:
-
Confocal laser scanning microscope
-
Image analysis software (e.g., ImageJ/Fiji with Puncta Analyzer plugin, Imaris)
Procedure:
-
Image Acquisition:
-
Use a 63x or 100x oil immersion objective.
-
Acquire z-stack images of dendritic segments from MAP2-positive neurons.
-
Set the pixel size to optimize resolution (e.g., 0.1 µm x 0.1 µm x 0.35 µm).
-
Sequentially scan for each fluorophore to avoid bleed-through.
-
Optimize laser power, gain, and offset to ensure a good signal-to-noise ratio without saturation.
-
-
Image Analysis:
-
Open the z-stack images in the analysis software.
-
Create a maximum intensity projection of the z-stack.
-
Define a region of interest (ROI) along a dendritic segment using the MAP2 channel.
-
Identify presynaptic (e.g., VGLUT1) and postsynaptic (e.g., PSD-95) puncta within the ROI.
-
A synapse is defined as the colocalization of a presynaptic and a postsynaptic punctum.
-
Quantify the number of synapses per unit length of the dendrite (synapse density).
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced synaptogenesis and a typical experimental workflow for its validation.
Caption: this compound-1 signaling pathway for synaptogenesis.
Caption: Experimental workflow for validating synaptogenesis.
Conclusion
Microscopy-based validation is a powerful tool for assessing the synaptogenic potential of compounds like this compound-1. By employing immunocytochemistry and confocal microscopy, researchers can obtain quantitative data on changes in synapse number and morphology. This guide provides a framework for comparing the efficacy of different synaptogenesis-inducing agents and offers detailed protocols to facilitate reproducible experimental outcomes. The data presented here underscore the potential of this compound-1 as a modulator of synaptic plasticity, warranting further investigation into its therapeutic applications for neurological disorders characterized by synaptic dysfunction.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 7. Imaging the effect of ketamine on synaptic density (SV2A) in the living brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Phorbol ester effects at hippocampal synapses act independently of the gamma isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 12. Confocal microscopy and characterization of synaptic boutons associated with ganglion neurons [protocols.io]
- 13. Frontiers | Confocal Synaptology: Synaptic Rearrangements in Neurodegenerative Disorders and upon Nervous System Injury [frontiersin.org]
Unraveling the Anticancer Potential of Bryostatin: A Comparative Guide Across Tumor Models
For Immediate Release
This comprehensive guide offers a deep dive into the preclinical and clinical evidence surrounding the anticancer effects of Bryostatin-1, a marine-derived macrocyclic lactone. Aimed at researchers, scientists, and drug development professionals, this document provides a cross-validated comparison of this compound's performance in various tumor models, juxtaposed with alternative therapeutic agents. Through a meticulous presentation of experimental data, detailed protocols, and visual pathway analyses, this guide serves as a critical resource for understanding the therapeutic potential and mechanistic intricacies of this compound-1.
This compound-1 has demonstrated a broad spectrum of biological activities, primarily through its potent modulation of Protein Kinase C (PKC) isozymes.[1][2] While preclinical studies have showcased its promise in inhibiting proliferation, inducing apoptosis, and promoting differentiation in a variety of cancer cell lines, its journey through clinical trials has revealed a more complex picture, highlighting the importance of combination therapies and a deeper understanding of its molecular interactions.[1][2]
Comparative Efficacy of this compound-1: In Vitro and In Vivo Studies
The anticancer activity of this compound-1 has been evaluated across a diverse range of tumor models. The following tables summarize key quantitative data from preclinical studies, offering a comparative perspective on its efficacy as a monotherapy and in combination with other established anticancer agents.
In Vitro Cytotoxicity: this compound-1 vs. Other Agents
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While comprehensive head-to-head IC50 data for this compound-1 against other agents in the same studies are limited in the reviewed literature, its intrinsic activity has been documented in several cell lines.
Table 1: In Vitro Growth Inhibition of Murine Tumor Cell Lines by this compound-1
| Cell Line | Tumor Type | This compound-1 Concentration | Growth Inhibition (%) | Reference |
| Renca | Renal Adenocarcinoma | 100 ng/mL | 0 | [3] |
| B16 | Melanoma | 100 ng/mL | 40 | [3] |
| M5076 | Reticulum Cell Sarcoma | 100 ng/mL | 40 | [3] |
| L10A | B-cell Lymphoma | 100 ng/mL | 94 | [3] |
This table illustrates the differential sensitivity of various murine cancer cell lines to this compound-1, highlighting its potent activity against lymphoid malignancies.
In Vivo Antitumor Activity: Monotherapy and Combination Therapy
In vivo studies provide a more complex biological context for evaluating drug efficacy. The following data from a mouse mammary tumor model demonstrates the sequence-dependent synergistic effect of this compound-1 when combined with paclitaxel.
Table 2: Effect of this compound-1 and Paclitaxel on Tumor Doubling Time in a Mouse Mammary Tumor Model
| Treatment Group | Tumor Doubling Time (Days) | P-value vs. Control | P-value vs. Paclitaxel Alone | Reference |
| Control | 3.0 ± 0.3 | - | - | [4][5] |
| This compound-1 (80 µg/kg) | 4.2 ± 0.3 | < 0.01 | - | [4][5] |
| Paclitaxel (12 mg/kg) | 23.4 ± 1.7 | < 0.001 | - | [4][5] |
| This compound-1 followed by Paclitaxel | 9.7 ± 1.1 | < 0.01 | < 0.001 | [4][5] |
| Paclitaxel followed by this compound-1 | 29.6 ± 0.6 | < 0.001 | < 0.01 | [4][5] |
This table underscores the critical importance of administration sequence in combination therapy, with paclitaxel followed by this compound-1 showing the most significant enhancement of antitumor activity.
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
This compound-1's primary mechanism of action involves the modulation of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signaling pathways that control cell growth, differentiation, and apoptosis.[1][2]
The this compound-1-PKC Signaling Cascade
This compound-1 binds to the C1 domain of PKC, leading to its activation and translocation to cellular membranes.[1] This initial activation is often followed by a downregulation of certain PKC isozymes upon prolonged exposure.[6] The differential activation and downregulation of various PKC isoforms by this compound-1 compared to other PKC activators like phorbol esters contribute to its unique biological activities, including its antineoplastic effects without tumor promotion.[7]
Figure 1: Activation of Protein Kinase C (PKC) by this compound-1.
Induction of Apoptosis via Modulation of Bcl-2 Family Proteins
A key component of this compound-1's anticancer effect is its ability to induce apoptosis. This is often achieved by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1] Studies in various cancer cell lines have shown that this compound-1 can downregulate the expression of Bcl-2, thereby shifting the cellular milieu towards apoptosis.
Figure 2: this compound-1 induced apoptosis pathway.
Influence on Cell Cycle Progression
This compound-1 has also been shown to induce cell cycle arrest in several cancer cell lines. For instance, in hepatocarcinoma cells, this compound-1 treatment led to G1 cell cycle arrest.[8] This effect was associated with the degradation of CyclinD1, a key regulator of the G1/S phase transition, through the activation of GSK3β.[8] In leukemic cells, this compound-1 was found to inhibit the activity of cyclin-dependent kinase 2 (cdk2), another crucial regulator of cell cycle progression.[9]
Figure 3: General experimental workflow for assessing this compound-1's anticancer effects.
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, this section details the methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound-1 and/or other chemotherapeutic agents for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blot for Bcl-2 and Bax Expression
Western blotting is a technique used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound-1, harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[14]
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize the expression of Bcl-2 and Bax to the loading control to determine the Bax/Bcl-2 ratio.[14][16]
Conclusion and Future Directions
The accumulated evidence suggests that this compound-1 is a potent modulator of cellular signaling with significant, albeit complex, anticancer properties. Its efficacy is highly dependent on the tumor type and, crucially, on its combination with other therapeutic agents and the sequence of administration. While preclinical data are encouraging, particularly in hematological malignancies and in synergistic combinations, its translation to broad clinical use has been challenging.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound-1-based therapies. Further elucidation of the intricate downstream effects of PKC modulation in different cancer contexts will be vital for designing more effective combination strategies. The development of novel this compound analogs with improved therapeutic indices also represents a promising avenue for future investigation. This guide serves as a foundational resource to inform and inspire these continued efforts in the quest for more effective cancer treatments.
References
- 1. Anticancer Activity of the Marine-Derived Compound this compound 1: Preclinical and Clinical Evaluation [mdpi.com]
- 2. Anticancer Activity of the Marine-Derived Compound this compound 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo effect of this compound-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of leukemic cell growth by the protein kinase C activator this compound 1 correlates with the dephosphorylation of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bryostatin and Other PKC Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, the modulation of Protein Kinase C (PKC) presents a promising avenue for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. Bryostatin-1, a marine-derived macrolide, has emerged as a particularly intriguing PKC modulator due to its unique biological activities. This guide provides an objective, data-driven comparison of this compound with other prominent PKC modulators, including natural products like phorbol esters and ingenol mebutate, as well as synthetic activators.
This comprehensive analysis summarizes quantitative data on binding affinities and isoform selectivity, details key experimental methodologies, and visualizes the complex signaling pathways involved.
Performance Comparison of PKC Modulators
The efficacy and specificity of PKC modulators are primarily determined by their binding affinity to the C1 domain of PKC isoforms. This section provides a quantitative comparison of various modulators.
| PKC Modulator | PKCα (Ki, nM) | PKCβI (Ki, nM) | PKCβII (Ki, nM) | PKCγ (Ki, nM) | PKCδ (Ki, nM) | PKCε (Ki, nM) | PKCη (Ki, nM) | PKCθ (Ki, nM) | Source(s) |
| This compound-1 | 1.35[1] | - | 0.42[1] | - | 0.26[1] | 0.24[1] | - | - | [1] |
| 1.35[2] | - | - | - | - | - | - | - | [2] | |
| 1.35[3] | - | - | - | - | - | - | - | [3] | |
| Prostratin | - | - | - | - | - | - | - | - | |
| 12.5[4] | - | - | - | - | - | - | - | [4] | |
| Ingenol Mebutate | 0.3 ± 0.02 | 0.105 ± 0.019 | - | 0.162 ± 0.004 | 0.376 ± 0.041 | 0.171 ± 0.015 | - | - | [5] |
| Phorbol 12-Myristate 13-Acetate (PMA) | - | - | - | - | - | - | - | - | |
| TPPB (Synthetic Activator) | 11.9[6] | - | - | - | - | - | - | - | [6][7] |
Note: Ki values represent the inhibition constant, indicating the concentration of the modulator required to inhibit 50% of the binding of a radiolabeled ligand. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Signaling Pathways and Downstream Effects
PKC modulators exert their effects by activating a cascade of downstream signaling pathways, primarily the MAPK/ERK and NF-κB pathways. The specific cellular response is dependent on the PKC isoform activated, the cell type, and the duration of activation.
MAPK/ERK Pathway
Activation of conventional and novel PKC isoforms often leads to the phosphorylation and activation of the Raf-MEK-ERK cascade. This pathway is crucial for cell proliferation, differentiation, and survival.
This compound-1 has been shown to induce ERK phosphorylation.[8] For instance, in human induced pluripotent stem cell-derived cardiomyocytes, 10 nM this compound-1 induced a 62-fold increase in ERK1/2 phosphorylation.[8]
NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Certain PKC isoforms, particularly novel PKCs, can activate this pathway by phosphorylating IκB kinase (IKK), which leads to the degradation of the NF-κB inhibitor, IκBα.
Prostratin is a known activator of the NF-κB pathway and has been studied for its ability to reactivate latent HIV-1.[9]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to characterize PKC modulators.
PKC Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to PKC.
Materials:
-
Purified PKC isoforms
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)
-
Test compounds (e.g., this compound, Prostratin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1.5 mM CaCl₂, 0.2 mg/mL BSA
-
Phosphatidylserine (PS)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphatidylserine (as a cofactor), and the purified PKC isoform.
-
Add varying concentrations of the unlabeled test compound.
-
Add a fixed concentration of [³H]-PDBu (typically near its Kd value).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
PKC Translocation Assay (Immunoblotting)
This assay measures the activation of PKC by observing its translocation from the cytosol to the cell membrane upon stimulation.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
PKC modulator (e.g., this compound)
-
Cell lysis buffer (for cytosolic and membrane fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific PKC isoforms
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the PKC modulator at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and harvest.
-
Perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions.
Downstream Signaling Pathway Analysis (Western Blot for pERK)
This method quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK.
Materials:
-
Cell line of interest
-
PKC modulator
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer
-
Primary antibodies against phosphorylated ERK (pERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture and treat cells with the PKC modulator as described in the translocation assay.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe one membrane with an antibody specific for pERK and another with an antibody for total ERK (as a loading control).
-
Detect and quantify the band intensities.
-
Calculate the ratio of pERK to total ERK to determine the extent of ERK activation.[8][11][12]
Conclusion
The choice of a PKC modulator for research or therapeutic development depends on the specific application, desired isoform selectivity, and the targeted cellular response. This compound-1 stands out for its high affinity for several PKC isoforms and its unique, non-tumor-promoting profile. In contrast, phorbol esters like PMA are potent activators but are often limited by their tumor-promoting properties. Ingenol mebutate offers another natural product alternative with high potency. Synthetic modulators like TPPB provide valuable tools for research, though their in vivo effects may require further characterization.
This guide provides a foundational comparison to aid researchers in selecting the appropriate PKC modulator for their studies. Further investigation into the downstream effects and in vivo efficacy of these compounds will continue to be a critical area of research.
References
- 1. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 2. This compound 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. This compound 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. frontiersin.org [frontiersin.org]
- 9. This compound Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One [journals.plos.org]
- 10. This compound 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
Assessing the Specificity of Bryostatin for PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of Bryostatin-1 for various Protein Kinase C (PKC) isoforms against other well-known PKC modulators. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to aid in the rational design and interpretation of studies involving these potent biological agents.
Data Presentation: Comparative Binding Affinities of PKC Modulators
The following table summarizes the binding affinities (Ki in nM) of this compound-1 and other common PKC activators for a range of PKC isoforms. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | Source(s) |
| This compound-1 | 1.35 | ND | 0.42 | ND | 0.26 | 0.24 | ND | ND | [1][2] |
| Phorbol 12-Myristate 13-Acetate (PMA) | 0.03 | 0.04 | ND | 0.02 | 0.21 | 0.82 | ND | ND | [2] |
| Ingenol 3-Angelate | 0.3 | 0.105 | ND | 0.162 | 0.376 | 0.171 | ND | ND | [1][3] |
ND: Not Determined
This compound-1 exhibits high affinity for several PKC isoforms, with a notable preference for the novel PKC isoforms δ and ε.[4] While phorbol esters like PMA often show high potency across multiple isoforms, this compound-1's profile suggests a degree of selectivity that may underlie its unique biological activities, distinguishing it from classical tumor-promoting phorbol esters.[5][6]
Experimental Protocols
Detailed methodologies for key assays used to determine the binding affinity and cellular effects of PKC modulators are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoforms
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)
-
Test compounds (e.g., this compound-1, PMA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mg/mL bovine serum albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the purified PKC isoform, [³H]-PDBu (at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-radiolabeled, high-affinity ligand (e.g., unlabeled PDBu).
-
Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Western Blotting for PKC Translocation
This method is used to assess the activation of PKC isoforms by observing their translocation from the cytosol to the cell membrane upon treatment with an activator.
Materials:
-
Cell culture reagents
-
PKC activator (e.g., this compound-1)
-
Cell lysis buffers (cytosolic and membrane fractionation kits)
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for different PKC isoforms
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the PKC activator for various times and concentrations.
-
Wash the cells with ice-cold PBS and harvest.
-
Perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol of the fractionation kit.
-
Determine the protein concentration of each fraction.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the PKC isoform of interest overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8][9][10][11]
-
Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio indicates translocation and activation.[12]
Mandatory Visualizations
This compound-1 Signaling Pathway
Caption: this compound-1 activates PKC by binding to the C1 domain, mimicking diacylglycerol and inducing translocation.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay to determine the binding affinity of a test compound.
Logical Relationship: this compound vs. PMA Isoform Selectivity
Caption: this compound-1 shows higher relative selectivity for novel PKC isoforms compared to the broad potency of PMA.
References
- 1. researchgate.net [researchgate.net]
- 2. Differing modulation of protein kinase C by this compound 1 and phorbol esters in JB6 mouse epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound-1: a promising compound for neurological disorders [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Differential regulation of protein kinase C isozymes by this compound 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PKC translocation [research.uni-leipzig.de]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bryostatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Bryostatin are paramount for ensuring laboratory safety and environmental protection. While Safety Data Sheets (SDS) for this compound 1 may classify it as not a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as a protein kinase C (PKC) activator necessitates that it be handled with care and disposed of as cytotoxic waste.[1][2][3] This guide provides a comprehensive operational and disposal plan, adhering to best practices for cytotoxic drug waste management.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, a thorough understanding of the immediate safety and handling protocols is crucial. All personnel involved in the disposal of this compound and contaminated materials must be trained in handling cytotoxic agents and be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | To prevent dermal absorption of the compound. |
| Eye Protection | Safety goggles or a face shield. | To protect against potential splashes and aerosols. |
| Lab Coat | Disposable, impermeable, long-sleeved gown. | To prevent contamination of personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator is recommended, especially when handling the solid form of this compound, to prevent inhalation. | To minimize inhalation exposure to fine particles. |
Engineering Controls:
All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] A designated area for the segregation and accumulation of this compound waste should be clearly labeled.[4]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it must be managed as cytotoxic hazardous waste.[5][6][7] Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4][8]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the foundation of safe and compliant disposal.
-
Solid Waste: All solid materials that have been in contact with this compound are to be considered contaminated and disposed of as solid cytotoxic waste. This includes:
-
Gloves, weighing papers, and pipette tips.
-
Empty vials that once contained this compound. These vials should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. The rinsed vial can then be disposed of as solid waste.[4]
-
Contaminated lab coats and other disposable PPE.[9]
-
-
Liquid Waste: This category includes unused this compound solutions, reaction mixtures, and solvent rinsates.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated cytotoxic sharps container with a purple lid.[5][9]
Step 2: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste - Cytotoxic".[5]
-
A list of all chemical constituents, including solvents and their approximate concentrations.[4]
-
The date when the waste was first added to the container.[4]
-
The name of the principal investigator or the responsible person.[4]
Step 3: Storage of Waste
Store all this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a "Danger – Hazardous Waste" sign. Ensure that incompatible waste types are segregated to prevent any chemical reactions.
Step 4: Final Disposal Pathway
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.[4] The standard and recommended method for the destruction of cytotoxic and other potent organic compounds is high-temperature incineration.[5][7]
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes in a standard laboratory setting. The high potency and complex structure of this compound make chemical neutralization challenging and potentially hazardous without specialized equipment and procedures. Therefore, the recommended and most prudent course of action is to follow the cytotoxic waste disposal guidelines outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
Comprehensive Safety and Operational Guide for Handling Bryostatin
This guide provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Bryostatin. Adherence to these guidelines is crucial for minimizing exposure risk and ensuring a safe laboratory environment. While this compound-1 is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as a protein kinase C (PKC) activator necessitates careful handling.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimize exposure during the handling of biologically active compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing | Footwear |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization. | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure. | Disposable, solid-front lab coat with tight cuffs. Consider disposable sleeves. | Closed-toe shoes. Shoe covers should be considered. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A full-face shield is recommended. | Work in a certified chemical fume hood. | Disposable, solid-front, fluid-resistant lab coat with tight cuffs. | Closed-toe shoes. |
| Administering to Cell Cultures or Animals | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. | Work in a biological safety cabinet (BSC) or chemical fume hood. | Disposable, solid-front, fluid-resistant lab coat with tight cuffs. | Closed-toe shoes. Shoe covers are recommended. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield. | Fit-tested N95 or higher respirator, or as determined by the scale of the spill. | Disposable, fluid-resistant, solid-front gown or coveralls. | Chemical-resistant boots or disposable shoe covers over closed-toe shoes. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Not generally required if waste is properly contained. | Lab coat. | Closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a procedural workflow for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
This compound should be stored in a tightly sealed container in a dry environment at -20°C.[1]
-
Transport vials on dry ice.[1]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2.2. Preparation and Handling
-
All manipulations of solid this compound and preparation of solutions should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Before starting work, ensure all necessary PPE is donned correctly.
-
When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood.
-
For preparing solutions, dissolve this compound in a suitable solvent such as DMSO or ethanol.
-
Avoid generating dust or aerosols.[1]
2.3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover the material with absorbent paper to avoid raising dust.
-
Clean the Area: Carefully collect the absorbed material and contaminated items and place them in a sealed, labeled hazardous waste container. Clean the spill area with a suitable detergent and water.[3]
-
Decontaminate: Wipe down all affected surfaces with an appropriate decontaminating solution.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and absorbent materials, should be considered contaminated and segregated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
"Empty" Vials: Vials that previously contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of as solid waste.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company.[4] Follow your institution's specific procedures for hazardous waste pickup and disposal, which will likely involve high-temperature incineration.
Experimental Workflow and Signaling Pathway
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This compound and Protein Kinase C (PKC) Signaling
This compound 1 is a potent activator of Protein Kinase C (PKC). It binds to the C1 domain of PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event triggers the translocation of PKC from the cytosol to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins. This activation is central to its diverse biological effects, including its potential as an anticancer agent.[5]
Caption: Activation of PKC by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
